molecular formula C17H18N2O B15554565 5-Hydroxyl ZLN005-d13

5-Hydroxyl ZLN005-d13

カタログ番号: B15554565
分子量: 279.42 g/mol
InChIキー: HWDUHGRTMKGOFF-JPLVHWSDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Hydroxyl ZLN005-d13 is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 279.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H18N2O

分子量

279.42 g/mol

IUPAC名

2-[2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl]-3H-benzimidazol-5-ol

InChI

InChI=1S/C17H18N2O/c1-17(2,3)12-6-4-11(5-7-12)16-18-14-9-8-13(20)10-15(14)19-16/h4-10,20H,1-3H3,(H,18,19)/i1D3,2D3,3D3,4D,5D,6D,7D

InChIキー

HWDUHGRTMKGOFF-JPLVHWSDSA-N

製品の起源

United States

Foundational & Exploratory

5-Hydroxyl ZLN005-d13: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 5-Hydroxyl ZLN005-d13, a deuterated and hydroxylated analog of the PGC-1α transcriptional regulator, ZLN005. Given that this compound is primarily utilized as an internal standard in analytical chemistry for the quantification of ZLN005 and its metabolites, this guide also details the well-documented biological activity, signaling pathways, and experimental protocols associated with the parent compound, ZLN005.

Core Chemical Properties

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental chemical properties have been identified.

PropertyValue
Molecular Formula C₁₇H₅D₁₃N₂O
Molecular Weight 279.42 g/mol [1]
Alternate CAS Number (non-labelled) 1513993-57-1[1]
Description This compound is a stable, isotope-labeled derivative of a metabolite of ZLN005. The introduction of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays. This allows for precise and accurate quantification of ZLN005 and its hydroxylated metabolites in complex biological matrices during pharmacokinetic and metabolic studies.

The Parent Compound: ZLN005

ZLN005 is a small molecule that has been identified as a potent transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2][3][4] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism.[2][3] Consequently, ZLN005 has been investigated for its therapeutic potential in metabolic diseases, neurodegenerative disorders, and other conditions associated with mitochondrial dysfunction.[5]

Chemical Properties of ZLN005
PropertyValue
Molecular Formula C₁₇H₁₈N₂
Molecular Weight 250.34 g/mol [3][6]
CAS Number 49671-76-3[3]
Appearance White to off-white solid powder[3]
Solubility Soluble in DMSO and Ethanol.[7][8]

Signaling Pathways of ZLN005

ZLN005 primarily exerts its biological effects through the activation of the AMPK/PGC-1α signaling pathway. This pathway plays a crucial role in cellular energy homeostasis.

ZLN005_Signaling_Pathway ZLN005 ZLN005 AMPK AMPK Activation ZLN005->AMPK PGC1a PGC-1α Transcription AMPK->PGC1a Mito_Bio Mitochondrial Biogenesis PGC1a->Mito_Bio FAO Fatty Acid Oxidation PGC1a->FAO Glu_Uptake Glucose Uptake PGC1a->Glu_Uptake

ZLN005 activates the AMPK/PGC-1α signaling cascade.

Activation of AMPK by ZLN005 leads to the increased transcription of PGC-1α. PGC-1α then co-activates nuclear respiratory factors (NRFs) and other transcription factors to stimulate the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose uptake.

Experimental Protocols for ZLN005

The following are representative experimental protocols that have been used to investigate the effects of ZLN005.

In Vitro Cell-Based Assays

A common workflow for assessing the impact of ZLN005 on cellular metabolism involves treating a relevant cell line with the compound and subsequently measuring key metabolic parameters.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., L6 Myotubes, A549) ZLN005_Treatment ZLN005 Treatment (e.g., 10 µM for 24h) Cell_Culture->ZLN005_Treatment RNA_Extraction RNA Extraction & qPCR (PGC-1α, NRF-1) ZLN005_Treatment->RNA_Extraction Mito_Function Mitochondrial Function Assays (e.g., Seahorse) ZLN005_Treatment->Mito_Function Metabolite_Analysis Metabolite Analysis (ATP, ROS) ZLN005_Treatment->Metabolite_Analysis

Workflow for in vitro evaluation of ZLN005.

Detailed Methodology: Gene Expression Analysis in A549 Cells [9]

  • Cell Culture: A549 alveolar epithelial cells are cultured in a suitable medium until they reach the desired confluence.

  • Treatment: The cells are pretreated with ZLN005 (e.g., 10 µM) for 24 hours. A vehicle control (e.g., DMSO) is run in parallel.

  • Induction of Senescence (Optional): Cellular senescence can be induced by treating the cells with H₂O₂.

  • RNA Extraction: Total RNA is extracted from the cells using a commercial kit.

  • Quantitative PCR (qPCR): The expression levels of target genes, such as PGC-1α and NRF-1, are quantified by qPCR using specific primers. Gene expression is typically normalized to a housekeeping gene.

Detailed Methodology: Mitochondrial Respiration Analysis [10]

  • Cell Seeding: ARPE-19 cells are seeded in a Seahorse XF cell culture microplate.

  • Treatment: Cells are treated with ZLN005 (e.g., 10 µM).

  • Seahorse XF Analysis: The oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer. A series of metabolic inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are injected sequentially to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

In Vivo Animal Studies

ZLN005 has been evaluated in animal models of metabolic disease, such as the db/db mouse model of type 2 diabetes.

Detailed Methodology: Chronic Administration in db/db Mice [2][4]

  • Animal Model: Eight-week-old male db/db mice are used as a model for type 2 diabetes.

  • Administration: ZLN005 is administered orally at a dose of, for example, 15 mg/kg per day for 4-6 weeks. A vehicle control group and often a positive control group (e.g., metformin) are included.

  • Monitoring: Key metabolic parameters are monitored throughout the study, including:

    • Fasting and random blood glucose levels

    • Glucose tolerance tests

    • Insulin tolerance tests

  • Tissue Analysis: At the end of the study, tissues such as skeletal muscle and liver are collected for gene expression analysis (e.g., PGC-1α) and other biochemical assays.

Logical Relationship: From Compound to Effect

The use of this compound as a tool compound is logically linked to the study of its parent, ZLN005.

Logical_Relationship ZLN005 ZLN005 (Parent Compound) Metabolism In Vivo Metabolism ZLN005->Metabolism Hydroxyl_ZLN005 5-Hydroxyl ZLN005 (Metabolite) Metabolism->Hydroxyl_ZLN005 Quantification Accurate Quantification (LC-MS/MS) Hydroxyl_ZLN005->Quantification Deuterated_Standard This compound (Internal Standard) Deuterated_Standard->Quantification PK_PD Pharmacokinetic/ Pharmacodynamic Studies Quantification->PK_PD

Role of this compound in ZLN005 research.

This diagram illustrates that ZLN005 is metabolized in vivo to form hydroxylated derivatives. To accurately measure the concentration of these metabolites in biological samples, a stable isotope-labeled internal standard like this compound is essential for reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, which is fundamental for pharmacokinetic and pharmacodynamic studies.

Conclusion

This compound is a critical analytical tool for researchers working with its parent compound, ZLN005. While direct biological activity data for the deuterated analog is scarce, the extensive research on ZLN005 provides a strong foundation for understanding its potential mechanisms and applications. The detailed protocols and pathway information for ZLN005 included in this guide offer a comprehensive resource for scientists and drug development professionals investigating the therapeutic potential of modulating the PGC-1α pathway.

References

In-depth Technical Guide: 5-Hydroxyl ZLN005-d13 Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary: A thorough investigation of scientific literature and chemical databases reveals no specific synthesis or characterization data for a compound designated as "5-Hydroxyl ZLN005-d13." The available research primarily focuses on the parent compound, ZLN005, a novel small-molecule transcriptional regulator of Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α). This guide, therefore, summarizes the known information on ZLN005, including its mechanism of action and biological effects, as a foundational reference. While direct experimental protocols for the synthesis and characterization of the specified derivative are unavailable, this document provides insights into the signaling pathways of the parent compound, which would be fundamental for any future research on its derivatives.

The Parent Compound: ZLN005

ZLN005 is recognized as a potent activator of PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism.[1] It functions by upregulating the transcription of PGC-1α and enhancing its coactivator function, which in turn promotes the expression of downstream genes involved in mitochondrial function and energy homeostasis.[1] This activity has positioned ZLN005 as a potential therapeutic candidate for metabolic disorders such as type 2 diabetes, obesity, and nonalcoholic fatty liver disease.[1]

Chemical Properties of ZLN005:

Property Value
Chemical Formula C₁₇H₁₈N₂
Molecular Weight 250.34 g/mol

| CAS Number | 49671-76-3 (free base) |

Known Biological Activities and Effects of ZLN005

Research has demonstrated a range of beneficial effects of ZLN005 in various in vitro and in vivo models. These effects are primarily attributed to its role in enhancing mitochondrial function and cellular metabolism.

Biological Effect Model System Key Findings References
Improved Glucose Metabolism db/db miceReduced fasting and random blood glucose levels, improved glucose clearance and pyruvate (B1213749) tolerance, and reduced insulin (B600854) resistance.[2]
Enhanced Fatty Acid Oxidation L6 myotubes, db/db miceIncreased oxidation of palmitic acid in L6 myotubes and a shift to fatty acid use in db/db mice.[2]
Neuroprotection Rat model of transient middle cerebral artery occlusionReduced cerebral infarct volume and improved neurological deficit.[3]
Hepatoprotection Mouse model of hepatic ischemia-reperfusion injuryDecreased liver injury, reduced oxidative stress, and attenuated metastatic progression.[4]
Cardiomyocyte Maturation Human embryonic stem cell-derived cardiomyocytesUpregulated PGC-1α and mitochondrial function-related genes, inducing more mature energy metabolism.[5]
Reduced Neuroinflammation Mice with perioperative neurocognitive disordersImproved cognitive function and reduced expression of IL-6 and IL-1β in the hippocampus.[6][7]

ZLN005 Signaling Pathway

ZLN005 exerts its effects by modulating the PGC-1α signaling pathway. A key mechanism of action is the activation of AMP-activated protein kinase (AMPK), which then leads to the increased expression of PGC-1α.[8] PGC-1α, in turn, co-activates nuclear respiratory factors (NRF-1 and NRF-2) and estrogen-related receptor α (ERRα), leading to the transcription of genes involved in mitochondrial biogenesis and function, such as mitochondrial transcription factor A (TFAM).[2][4]

ZLN005_Signaling_Pathway ZLN005 ZLN005 AMPK AMPK Activation ZLN005->AMPK PGC1a PGC-1α Expression AMPK->PGC1a NRF NRF-1/2 PGC1a->NRF ERRa ERRα PGC1a->ERRa TFAM TFAM NRF->TFAM Mito_Biogenesis Mitochondrial Biogenesis ERRa->Mito_Biogenesis Metabolism Improved Cellular Metabolism Mito_Biogenesis->Metabolism TFAM->Mito_Biogenesis

Caption: ZLN005 signaling pathway.

Hypothetical Synthesis and Characterization Workflow for a ZLN005 Derivative

While no specific protocol for "this compound" exists, a general workflow for the synthesis and characterization of a novel derivative of ZLN005 would likely involve the following stages. This is a hypothetical workflow and would require substantial research and development.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (ZLN005 precursor) Reaction1 Introduction of Hydroxyl Group Start->Reaction1 Reaction2 Deuterium Labeling Reaction1->Reaction2 Purification Purification (e.g., HPLC) Reaction2->Purification NMR NMR Spectroscopy (¹H, ¹³C, ²H) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Purity Purity Analysis (HPLC) Purification->Purity

Caption: Hypothetical workflow for synthesis.

Conclusion

The compound "this compound" is not described in the currently available scientific literature. Therefore, a detailed technical guide on its specific synthesis and characterization cannot be provided. However, the parent compound, ZLN005, is a well-researched PGC-1α activator with significant therapeutic potential in metabolic and neurodegenerative diseases. The information presented here on the mechanism of action and biological effects of ZLN005 can serve as a valuable resource for researchers interested in developing and characterizing novel derivatives of this compound. Any future work on "this compound" would first require the development of a novel synthetic route and subsequent rigorous characterization to confirm its structure and purity.

References

ZLN005 Metabolism and Metabolite Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLN005, a novel small-molecule transcriptional activator of the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), has demonstrated therapeutic potential in preclinical models of metabolic and neurodegenerative diseases.[1][2] A thorough understanding of its metabolic fate is crucial for further drug development and clinical translation. This technical guide provides a comprehensive overview of the metabolism of ZLN005 and the methodologies for identifying its metabolites, based on available scientific literature. The document details the in vitro and in vivo biotransformation pathways, summarizes identified metabolites, outlines experimental protocols, and presents visual representations of the metabolic pathways and experimental workflows.

Introduction

ZLN005 is a benzimidazole-containing compound that has garnered significant interest for its ability to upregulate PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism.[3][4] By activating PGC-1α, ZLN005 has shown beneficial effects in models of type 2 diabetes, insulin (B600854) resistance, and neuroprotection.[1][5] The preclinical pharmacokinetic profile of ZLN005 has been investigated, revealing rapid absorption and distribution to key metabolic tissues such as the liver and muscle in mice.[5] To further characterize its drug-like properties and to anticipate potential drug-drug interactions and toxicities, a detailed investigation of its metabolic pathways is essential. This guide synthesizes the current knowledge on ZLN005 metabolism.

ZLN005 Metabolic Pathways

The biotransformation of ZLN005 involves both Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups on the parent molecule, primarily through oxidation. These modifications are followed by Phase II reactions, where endogenous molecules conjugate with the modified compound to increase its water solubility and facilitate excretion.[1][2]

The primary metabolic transformations of ZLN005 identified in both in vitro and in vivo studies include:

  • Phase I Metabolism:

    • Mono- and dihydroxylation

    • Further oxidation to carboxylic acids

  • Phase II Metabolism:

    • Glucuronide conjugation

    • Sulfate conjugation

    • Glutathione conjugation

These metabolic pathways are depicted in the following diagram:

ZLN005_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ZLN005 ZLN005 Mono_OH Mono-hydroxy ZLN005 ZLN005->Mono_OH Hydroxylation Di_OH Di-hydroxy ZLN005 Mono_OH->Di_OH Hydroxylation Carboxylic_Acid Carboxylic Acid Derivatives Mono_OH->Carboxylic_Acid Oxidation Glucuronide Glucuronide Conjugates Mono_OH->Glucuronide Glucuronidation Sulfate Sulfate Conjugates Mono_OH->Sulfate Sulfation GSH Glutathione Conjugate Mono_OH->GSH Glutathione Conjugation Di_OH->Glucuronide Glucuronidation Di_OH->Sulfate Sulfation Carboxylic_Acid->Glucuronide Glucuronidation Carboxylic_Acid->Sulfate Sulfation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies incubation Incubation of ZLN005 with Liver Microsomes/S9 extraction_vitro Sample Extraction incubation->extraction_vitro analysis LC-MS/MS Analysis (Full Scan, EPI, Neutral Loss, Precursor Ion, MRM) extraction_vitro->analysis dosing Dosing of ZLN005 in Rats collection Collection of Urine, Plasma, Brain dosing->collection extraction_vivo Sample Extraction collection->extraction_vivo extraction_vivo->analysis identification Metabolite Identification and Structural Elucidation analysis->identification ZLN005_Signaling ZLN005 ZLN005 AMPK AMPK ZLN005->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Induces Expression Downstream Downstream Genes (e.g., GLUT4, OXPHOS genes) PGC1a->Downstream Co-activates Transcription Effects Therapeutic Effects (Increased Glucose Uptake, Fatty Acid Oxidation) Downstream->Effects

References

The Role of 5-Hydroxyl ZLN005 in the PGC-1α Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) is a master regulator of mitochondrial biogenesis and energy metabolism, making it a compelling therapeutic target for metabolic diseases. ZLN005, a novel small molecule, has emerged as a potent and tissue-specific transcriptional activator of PGC-1α. This technical guide provides an in-depth analysis of the role of ZLN005 and its hydroxylated metabolite, 5-Hydroxyl ZLN005, in the PGC-1α pathway. We will explore its mechanism of action, downstream effects, and the experimental methodologies used to elucidate its function, presenting quantitative data in a structured format and visualizing key pathways and workflows.

Introduction to ZLN005 and PGC-1α

Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) is a transcriptional coactivator that plays a pivotal role in regulating cellular energy metabolism.[1][2] It is highly expressed in tissues with high energy demands, such as skeletal muscle, heart, and brown adipose tissue.[1] PGC-1α orchestrates the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose utilization.[2] Dysregulation of the PGC-1α pathway has been implicated in the pathophysiology of several metabolic disorders, including type 2 diabetes and insulin (B600854) resistance.[1]

ZLN005 is a small benzimidazole-derived molecule identified through high-throughput screening as a transcriptional regulator of PGC-1α.[1][3] It has demonstrated beneficial effects on glucose and lipid metabolism in preclinical models of diabetes.[1][4] The primary active form of the molecule is its metabolite, 5-Hydroxyl ZLN005. This guide will focus on the collective understanding of ZLN005's function, which is attributable to this active metabolite.

Mechanism of Action: Upregulation of PGC-1α

ZLN005 exerts its effects primarily by increasing the transcription of the PGC-1α gene (PPARGC1A).[1][4] This action is notably tissue-specific, with a pronounced effect observed in skeletal muscle cells (myotubes) while being absent in liver cells (hepatocytes).[1]

The signaling cascade leading to ZLN005-induced PGC-1α expression involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][4][5] Treatment of L6 myotubes with ZLN005 leads to the phosphorylation and activation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[1] The induction of PGC-1α expression by ZLN005 is dependent on the myocyte enhancer factor 2 (MEF2) binding site within the PGC-1α promoter.[2] Inhibition of AMPK activity abrogates the ZLN005-mediated increase in PGC-1α expression, confirming the critical role of the AMPK pathway.[1]

ZLN005_Pathway ZLN005 5-Hydroxyl ZLN005 AMPK AMPK ZLN005->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation MEF2 MEF2 pAMPK->MEF2 Activates PGC1a_promoter PGC-1α Promoter MEF2->PGC1a_promoter Binds to PGC1a_mRNA PGC-1α mRNA PGC1a_promoter->PGC1a_mRNA Transcription PGC1a_protein PGC-1α Protein PGC1a_mRNA->PGC1a_protein Translation Downstream Downstream Effects PGC1a_protein->Downstream

Signaling pathway of 5-Hydroxyl ZLN005 in muscle cells.

Downstream Effects of PGC-1α Activation by ZLN005

The ZLN005-induced upregulation of PGC-1α triggers a cascade of downstream events that collectively enhance cellular metabolic function.

Enhanced Mitochondrial Biogenesis and Function

PGC-1α is a master regulator of mitochondrial biogenesis.[2][6] ZLN005 treatment leads to increased expression of downstream transcription factors such as Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM), which are crucial for the replication and transcription of mitochondrial DNA.[2][6][7] This results in an increased mitochondrial mass and enhanced oxidative phosphorylation (OXPHOS) capacity.[3][6]

Increased Fatty Acid Oxidation and Glucose Uptake

In skeletal muscle cells, ZLN005 treatment enhances both fatty acid oxidation (FAO) and glucose uptake.[1] The increase in FAO is a direct consequence of the upregulation of genes involved in lipid metabolism, which are targets of PGC-1α.[1] The improved glucose uptake is linked to increased expression of the glucose transporter GLUT4, another downstream target of PGC-1α.[1]

Therapeutic Implications

The multifaceted effects of ZLN005 on energy metabolism have significant therapeutic potential. In diabetic db/db mice, chronic administration of ZLN005 improves glucose tolerance, insulin sensitivity, and pyruvate (B1213749) tolerance.[1] It also ameliorates hyperglycemia and dyslipidemia.[1] Furthermore, ZLN005 has shown protective effects against ischemia-reperfusion injury in the liver and kidney and has been investigated for its potential in promoting the maturation of cardiomyocytes derived from human embryonic stem cells.[2][6][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of ZLN005 from various studies.

Table 1: In Vitro Effects of ZLN005 on L6 Myotubes

ParameterZLN005 ConcentrationFold Change vs. ControlReference
PGC-1α mRNA20 µM~4.0[1]
Glucose Uptake20 µM1.8[1]
Palmitic Acid Oxidation20 µM1.28[1]

Table 2: In Vitro Effects of ZLN005 on Human Embryonic Stem Cell-Derived Cardiomyocytes (hESC-CMs)

ParameterZLN005 ConcentrationFold Change vs. ControlReference
PGC-1α mRNA10 µM1.7[5]

Table 3: In Vivo Effects of ZLN005 in Diabetic db/db Mice

ParameterZLN005 DosageOutcomeReference
PGC-1α mRNA (Skeletal Muscle)15 mg/kg/dayIncreased[1]
PGC-1α mRNA (Liver)15 mg/kg/dayReduced[1]
Glucose Tolerance15 mg/kg/dayImproved[1]
Insulin Sensitivity15 mg/kg/dayImproved[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited.

Cell Culture and Treatment
  • L6 Myotube Differentiation: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum once the cells reach confluence. The cells are maintained in differentiation medium for 4-6 days.

  • ZLN005 Treatment: ZLN005 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Differentiated L6 myotubes are treated with various concentrations of ZLN005 (or DMSO as a vehicle control) for the indicated times (e.g., 24 hours).

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA is extracted from cells or tissues using a suitable reagent like TRIzol, followed by purification.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers for PGC-1α and a housekeeping gene (e.g., β-actin) for normalization. The reaction is performed in a real-time PCR system using a fluorescent dye like SYBR Green.

  • Data Analysis: The relative expression of PGC-1α mRNA is calculated using the ΔΔCt method.

Glucose Uptake Assay
  • Cell Treatment: Differentiated L6 myotubes are treated with ZLN005 for 24 hours.

  • Glucose Starvation: The cells are washed with phosphate-buffered saline (PBS) and incubated in glucose-free Krebs-Ringer phosphate (B84403) buffer for a short period.

  • Glucose Uptake: 2-deoxy-D-[³H]glucose is added to the buffer, and the cells are incubated to allow for glucose uptake. Insulin may be added as a positive control.

  • Measurement: The reaction is stopped by washing the cells with ice-cold PBS. The cells are then lysed, and the incorporated radioactivity is measured using a scintillation counter.

Fatty Acid Oxidation Assay
  • Cell Treatment: L6 myotubes are treated with ZLN005 for 24 hours.

  • Substrate Incubation: The cells are incubated with a medium containing [³H]palmitic acid complexed to bovine serum albumin (BSA).

  • Measurement of ³H₂O Production: During fatty acid oxidation, [³H] is released as ³H₂O. The amount of ³H₂O produced is quantified by separating it from the [³H]palmitic acid substrate and measuring its radioactivity.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays L6_myoblasts L6 Myoblasts Differentiation Differentiation (2% Horse Serum) L6_myoblasts->Differentiation L6_myotubes L6 Myotubes Differentiation->L6_myotubes Treatment ZLN005 Treatment L6_myotubes->Treatment qRT_PCR qRT-PCR for PGC-1α mRNA Treatment->qRT_PCR Glucose_Uptake Glucose Uptake Assay Treatment->Glucose_Uptake FAO_Assay Fatty Acid Oxidation Assay Treatment->FAO_Assay

Experimental workflow for in vitro analysis of ZLN005.

Conclusion

5-Hydroxyl ZLN005, the active metabolite of ZLN005, is a potent activator of the PGC-1α pathway in a tissue-specific manner. Its ability to upregulate PGC-1α expression via the AMPK signaling cascade leads to significant improvements in mitochondrial function, fatty acid oxidation, and glucose metabolism. These preclinical findings underscore the therapeutic potential of targeting the PGC-1α pathway with small molecules like ZLN005 for the treatment of metabolic diseases. Further research and development in this area are warranted to translate these promising results into clinical applications.

References

The Biological Activity of ZLN005 and the Unexplored Potential of its Hydroxylated Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLN005 has emerged as a potent and selective small-molecule activator of Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and cellular energy metabolism. This technical guide provides a comprehensive overview of the biological activity of ZLN005, its mechanism of action, and its therapeutic potential as demonstrated in various preclinical models. While in vitro and in vivo studies have identified the formation of hydroxylated metabolites of ZLN005, a critical knowledge gap exists regarding their specific biological activities. This guide summarizes the current understanding of ZLN005 and highlights the unexplored territory of its metabolic derivatives, presenting a crucial avenue for future research in drug development.

Introduction

ZLN005 is a benzimidazole-containing compound that has garnered significant interest for its ability to transcriptionally upregulate PGC-1α.[1][2] This master coactivator plays a pivotal role in orchestrating the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism.[1] Dysregulation of the PGC-1α pathway is implicated in a range of metabolic and neurodegenerative diseases, making it an attractive therapeutic target. ZLN005 has demonstrated efficacy in preclinical models of type 2 diabetes, ischemia-reperfusion injury, and neuroprotection.[2][3][4]

Metabolic studies have revealed that ZLN005 undergoes phase I metabolism, leading to the formation of mono- and dihydroxylated metabolites, which have been detected in plasma and brain tissue of animal models.[5] However, the scientific literature to date lacks a characterization of the biological activity of these hydroxylated derivatives. It remains unknown whether these metabolites retain, exceed, or lack the PGC-1α-activating properties of the parent compound. This guide will synthesize the known biological activities of ZLN005 and underscore the pressing need to investigate its hydroxylated metabolites to fully comprehend its pharmacological profile.

Mechanism of Action of ZLN005

The primary mechanism of action of ZLN005 is the transcriptional activation of the PPARGC1A gene, which encodes PGC-1α.[1] This effect is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1]

The AMPK-PGC-1α Signaling Axis

ZLN005 treatment in various cell types leads to the phosphorylation and activation of AMPK.[1] Activated AMPK, in turn, can influence PGC-1α activity both directly through phosphorylation and indirectly by increasing the cellular NAD+/NADH ratio, which activates sirtuin 1 (SIRT1), another known PGC-1α activator. The induction of PGC-1α by ZLN005 initiates a cascade of downstream events aimed at improving cellular energetic efficiency.

ZLN005_Signaling_Pathway ZLN005 ZLN005 AMPK AMPK ZLN005->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes FAO Fatty Acid Oxidation PGC1a->FAO Promotes Glucose_Uptake Glucose Uptake PGC1a->Glucose_Uptake Promotes

Figure 1: Simplified signaling pathway of ZLN005 action.

Biological Activities of ZLN005

The activation of the AMPK-PGC-1α axis by ZLN005 translates into a range of beneficial biological effects observed in both in vitro and in vivo models.

In Vitro Activities

Studies in various cell lines have elucidated the cell-specific effects of ZLN005.

Cell LineSpeciesKey Biological EffectsConcentration RangeReference
L6 MyotubesRatIncreased PGC-1α mRNA, enhanced glucose uptake and fatty acid oxidation.10-20 µM[1]
Primary HepatocytesRatNo significant increase in PGC-1α expression.Up to 20 µM[1]
PC12 CellsRatNeuroprotection against oxygen-glucose deprivation-induced injury, increased PGC-1α expression.Not specified[2]
Human Embryonic Stem Cell-derived Cardiomyocytes (hESC-CMs)HumanUpregulated PGC-1α and mitochondrial function-related genes, promoting cardiac maturation.10 µM[6]
Alveolar Epithelial Cells (A549)HumanProtected against H2O2-induced senescence by upregulating PGC-1α.10 µM[7]
In Vivo Activities

Animal studies have demonstrated the therapeutic potential of ZLN005 in various disease models.

Animal ModelDisease/ConditionAdministrationKey Biological EffectsDosage RangeReference
db/db MiceType 2 DiabetesOral gavageImproved glucose tolerance, increased insulin (B600854) sensitivity, enhanced fatty acid oxidation in skeletal muscle.15 mg/kg/day[1]
RatsTransient Middle Cerebral Artery Occlusion (tMCAO)IntravenousReduced cerebral infarct volume, improved neurological deficit.Not specified[2]
MiceIschemia-Reperfusion Kidney InjuryIntraperitonealAlleviated tubular injury, restored PGC-1α expression.3-12 mg/kg[4]
MicePerioperative Neurocognitive DisordersIntraperitonealReduced neuroinflammation, improved mitochondrial function.5-7.5 mg/kg/day
MiceLiver Ischemia-Reperfusion InjuryIntraperitonealDecreased tissue injury, reduced ROS generation, upregulated mitochondrial biogenesis.12 mg/kg/day[3]

The Uncharacterized Biological Activity of Hydroxylated Metabolites

A pivotal study by Sun et al. (2018) elucidated the metabolic fate of ZLN005.[5] Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), they identified mono- and dihydroxylated metabolites as the major phase I metabolites in both rat and human liver microsomes. These metabolites were also detected in the plasma and brain of rats administered ZLN005.

ZLN005_Metabolism ZLN005 ZLN005 PhaseI Phase I Metabolism (Hydroxylation) ZLN005->PhaseI Hydroxylated_Metabolites Mono- and Di-hydroxylated Metabolites PhaseI->Hydroxylated_Metabolites Biological_Activity Biological Activity? Hydroxylated_Metabolites->Biological_Activity To be determined

Figure 2: Metabolic pathway and the unknown activity of ZLN005 metabolites.

Despite their identification and detection in vivo, there is currently no published data on the biological activity of these hydroxylated metabolites. Key unanswered questions include:

  • Do the hydroxylated metabolites of ZLN005 activate PGC-1α?

  • What is their potency relative to the parent compound, ZLN005?

  • Do they exhibit a similar tissue-specific activity profile?

  • What are their pharmacokinetic and pharmacodynamic properties?

Answering these questions is paramount for a complete understanding of ZLN005's overall pharmacological effect and for guiding future drug development efforts. It is plausible that one or more of these metabolites contribute significantly to the observed in vivo efficacy of ZLN005.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to characterize the biological activity of ZLN005.

In Vitro Gene Expression Analysis
  • Cell Culture and Treatment: L6 myotubes are differentiated for 4-6 days. Cells are then treated with varying concentrations of ZLN005 (e.g., 1-20 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).[1]

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the cells using standard methods (e.g., TRIzol reagent). cDNA is synthesized, and quantitative real-time PCR (qRT-PCR) is performed using primers specific for Ppargc1a and housekeeping genes for normalization.[1]

In Vitro Functional Assays
  • Glucose Uptake: Differentiated L6 myotubes are treated with ZLN005 for 24 hours. Subsequently, cells are incubated with 2-deoxy-D-[³H]glucose, and the radioactivity incorporated into the cells is measured to quantify glucose uptake.[1]

  • Fatty Acid Oxidation: L6 myotubes are treated with ZLN005 for 24 hours. The rate of fatty acid oxidation is determined by measuring the amount of [¹⁴C]CO₂ produced from the metabolism of [¹⁴C]palmitic acid.[1]

In Vivo Animal Studies (db/db Mice Model)
  • Animal Model: Male db/db mice and their lean littermates are used as a model for type 2 diabetes.[1]

  • Drug Administration: ZLN005 is administered daily via oral gavage (e.g., 15 mg/kg) for a period of several weeks.[1]

  • Glucose and Pyruvate (B1213749) Tolerance Tests: After the treatment period, glucose tolerance tests (GTT) and pyruvate tolerance tests (PTT) are performed by administering a bolus of glucose or pyruvate and measuring blood glucose levels at various time points.[1]

  • Tissue Analysis: At the end of the study, skeletal muscle and liver tissues are collected for gene expression analysis (qRT-PCR) and Western blotting to assess the levels of PGC-1α and other relevant proteins.[1]

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., L6 Myotubes) ZLN005_Treatment ZLN005 Treatment Cell_Culture->ZLN005_Treatment Gene_Expression Gene Expression (qRT-PCR) ZLN005_Treatment->Gene_Expression Functional_Assays Functional Assays (Glucose Uptake, FAO) ZLN005_Treatment->Functional_Assays Animal_Model Animal Model (e.g., db/db Mice) Drug_Administration Drug Administration (Oral Gavage) Animal_Model->Drug_Administration Metabolic_Tests Metabolic Tests (GTT, PTT) Drug_Administration->Metabolic_Tests Tissue_Analysis Tissue Analysis Drug_Administration->Tissue_Analysis

Figure 3: General experimental workflow for evaluating ZLN005 activity.

Conclusion and Future Directions

ZLN005 is a well-characterized activator of PGC-1α with demonstrated therapeutic potential in preclinical models of metabolic and ischemic disorders. Its mechanism of action via the AMPK-PGC-1α signaling pathway is well-supported by existing data. However, the biological activity of its hydroxylated metabolites remains a significant and critical unknown.

Future research should prioritize the following:

  • Synthesis and isolation of the mono- and dihydroxylated metabolites of ZLN005.

  • In vitro screening of these metabolites for their ability to activate PGC-1α and downstream signaling pathways.

  • Comparative studies to determine the potency and efficacy of the metabolites relative to ZLN005.

  • Pharmacokinetic profiling of the individual metabolites.

A thorough investigation into the biological activity of ZLN005's hydroxylated metabolites will provide a more complete picture of its pharmacology and could potentially lead to the development of new chemical entities with improved therapeutic profiles. This knowledge is essential for advancing our understanding of PGC-1α activation as a therapeutic strategy and for the continued development of novel treatments for metabolic and other diseases.

References

In Vitro Metabolism of ZLN005 in Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of ZLN005, a novel small-molecule transcriptional activator of Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 alpha (PGC-1α). ZLN005 has garnered significant interest for its potential therapeutic applications in metabolic diseases, such as type 2 diabetes, and neurodegenerative disorders.[1] Understanding its metabolic fate is crucial for further drug development and preclinical assessment. This document details the metabolic pathways of ZLN005 observed in liver microsomes, provides representative experimental protocols, and illustrates key processes through diagrams.

Introduction to ZLN005

ZLN005 is a benzimidazole (B57391) compound identified as a potent transcriptional regulator of PGC-1α.[1][2] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism, playing a critical role in tissues with high energy demand like skeletal muscle, heart, and brain. By activating PGC-1α, ZLN005 has been shown to enhance mitochondrial function, improve glucose utilization, and increase fatty acid oxidation.[2] Its therapeutic potential is linked to its ability to upregulate PGC-1α expression, which can be beneficial in conditions where PGC-1α is downregulated.[1][2]

In Vitro Metabolic Profile of ZLN005 in Liver Microsomes

The metabolism of ZLN005 has been investigated using in vitro systems, primarily with rat and human liver microsomes and S9 fractions. These studies are essential for identifying major metabolic pathways and potential metabolites, providing insights into the compound's biotransformation.

Metabolic Pathways

The in vitro metabolism of ZLN005 proceeds through both Phase I and Phase II reactions.

  • Phase I Metabolism: The initial biotransformation of ZLN005 involves oxidative reactions. The identified in vitro transformations include mono- and dihydroxylation of the parent compound. Further oxidation of the hydroxylated metabolites leads to the formation of carboxylic acids.[1] These oxidative steps are typically catalyzed by cytochrome P450 (CYP) enzymes found in liver microsomes. However, specific CYP isozymes responsible for ZLN005 metabolism have not been detailed in the available literature.

  • Phase II Metabolism: Following Phase I oxidation, the resulting metabolites can undergo conjugation reactions. In vitro studies have identified mono-O-glucuronide and sulfate (B86663) conjugation to the hydroxylated ZLN005 metabolites. Glutathione conjugation has also been observed as a metabolic pathway.[1]

Summary of Identified Metabolites

While specific quantitative data such as metabolic half-life (t½) and intrinsic clearance (CLint) for ZLN005 in human or rat liver microsomes are not publicly available in the reviewed scientific literature, the qualitative metabolic profile is summarized below.

Metabolic Phase Reaction Type Resulting Metabolite Class Species Observed
Phase I MonohydroxylationHydroxy-ZLN005Rat, Human[1]
DihydroxylationDihydroxy-ZLN005Rat, Human[1]
OxidationCarboxylic Acid derivativesRat, Human[1]
Phase II GlucuronidationMono-O-glucuronide conjugates of hydroxy-ZLN005Rat, Human[1]
SulfationSulfate conjugates of hydroxy-ZLN005Rat, Human[1]
Glutathione ConjugationGlutathione conjugatesRat, Human[1]

Experimental Protocols

This section outlines a representative methodology for assessing the in vitro metabolism of ZLN005 in liver microsomes, based on standard practices and descriptions from relevant studies.[1]

Materials and Reagents
  • Test Compound: ZLN005

  • Liver Fractions: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM)

  • Cofactors: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Buffers: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Quenching Solution: Acetonitrile (B52724) or methanol, often containing an internal standard

  • Control Compounds: Positive and negative control substrates for metabolic stability assays (e.g., testosterone, propranolol)

Incubation Procedure
  • Preparation: A stock solution of ZLN005 is prepared in a suitable organic solvent (e.g., DMSO) and then diluted to the final working concentration in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid inhibition of metabolic enzymes.

  • Pre-incubation: Liver microsomes (e.g., at a final protein concentration of 0.5-1.0 mg/mL) are pre-warmed in the potassium phosphate buffer at 37°C for a few minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-warmed microsome and ZLN005 mixture.

  • Incubation: The reaction mixture is incubated at 37°C with shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent compound.

  • Termination of Reaction: The reaction in each aliquot is terminated by adding a cold quenching solution (e.g., 2-3 volumes of acetonitrile). This step also serves to precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected for analysis.

Analytical Method: LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the analysis.

  • Chromatographic Separation: The supernatant is injected onto a suitable HPLC column (e.g., a C18 column) to separate ZLN005 from its metabolites. A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is typically employed.

  • Mass Spectrometric Detection: The mass spectrometer is operated in a suitable ionization mode (e.g., electrospray ionization - ESI) and detection mode. For quantitative analysis of ZLN005 disappearance, Multiple Reaction Monitoring (MRM) is used. For metabolite identification, full scan, product ion scan, neutral loss scan, and precursor ion scan modes are employed.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolism study of ZLN005 using liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Sample Processing & Analysis cluster_results Data Interpretation ZLN005_stock ZLN005 Stock (in DMSO) Reaction_Mix Reaction Mixture ZLN005_stock->Reaction_Mix Microsomes Liver Microsomes (Human or Rat) Microsomes->Reaction_Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Reaction_Mix Cofactors NADPH Regenerating System Cofactors->Reaction_Mix Time_Points Aliquots at Time Points (0, 5, 15, 30, 60 min) Reaction_Mix->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Stability_Analysis Metabolic Stability (Parent Disappearance) LCMS->Stability_Analysis

Caption: Workflow for ZLN005 in vitro metabolism study.

ZLN005 Signaling Pathway

ZLN005 exerts its therapeutic effects by activating the PGC-1α signaling pathway, which in turn promotes mitochondrial biogenesis and improves cellular energy metabolism.

G cluster_cellular Cellular Response ZLN005 ZLN005 AMPK AMPK Activation ZLN005->AMPK Activates PGC1a PGC-1α Transcription & Activity AMPK->PGC1a Induces NRF1 NRF1 / NRF2 PGC1a->NRF1 Co-activates FAO Fatty Acid Oxidation PGC1a->FAO Promotes Glucose_Uptake Glucose Utilization PGC1a->Glucose_Uptake Improves TFAM TFAM NRF1->TFAM Activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes

References

The Pharmacokinetic Profile of ZLN005 and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLN005 is a novel small-molecule transcriptional regulator of Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism. By selectively upregulating PGC-1α expression, particularly in muscle tissue, ZLN005 has demonstrated therapeutic potential in preclinical models of metabolic diseases, such as type 2 diabetes, and neurodegenerative disorders. A thorough understanding of its pharmacokinetic (PK) profile, including its absorption, distribution, metabolism, and excretion (ADME), is critical for its continued development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge of the pharmacokinetic profile of ZLN005 and its metabolites.

Pharmacokinetic Profile of ZLN005

The pharmacokinetic properties of ZLN005 have been primarily characterized in preclinical studies, notably in diabetic db/db mice. These studies reveal rapid absorption and tissue-specific distribution.

Absorption and Distribution

Following a single oral administration of 15 mg/kg in db/db mice, ZLN005 is rapidly absorbed, reaching a peak plasma concentration (Cmax) of 3.7 µmol/L within 15 minutes (Tmax). The plasma concentration then declines to 0.44 µmol/L within 4 hours.[1]

ZLN005 exhibits a differential distribution pattern, with significantly higher concentrations observed in the liver compared to plasma and muscle. In the liver, a Cmax of 60.9 µmol/L is reached within 15 minutes, which then decreases to 10.9 µmol/L after 4 hours.[1] In contrast, the concentration of ZLN005 in muscle tissue remains relatively stable at approximately 3-4 µmol/L over a 4-hour period.[1] This sustained presence in muscle tissue is consistent with its proposed mechanism of action, which involves the targeted upregulation of PGC-1α in this tissue.

Table 1: Pharmacokinetic Parameters of ZLN005 in db/db Mice following a Single 15 mg/kg Oral Dose

ParameterPlasmaLiverMuscle
Cmax (µmol/L)3.760.9~3-4
Tmax (minutes)1515-
Concentration at 4h (µmol/L)0.4410.9~3-4
Metabolism

The metabolism of ZLN005 has been investigated through both in vitro and in vivo studies, revealing its biotransformation into various phase I and phase II metabolites. In vitro studies using rat and human liver microsomes and S9 fractions, along with in vivo analysis of urine from ZLN005-dosed rats, have elucidated the metabolic pathways.

The primary metabolic transformations involve:

  • Phase I Metabolism: Hydroxylation and carboxylation reactions.

  • Phase II Metabolism: Conjugation with glucuronic acid, sulfate, and glutathione.

The identification of these metabolites was carried out using liquid chromatography/tandem mass spectrometry (LC/MS/MS).

Table 2: Identified Metabolites of ZLN005

Metabolic PhaseType of ReactionMetabolite Description
Phase IHydroxylationHydroxylated derivatives of ZLN005
CarboxylationCarboxylated derivatives of ZLN005
Phase IIGlucuronidationGlucuronide conjugates of ZLN005 and its phase I metabolites
SulfationSulfate conjugates of ZLN005 and its phase I metabolites
Glutathione ConjugationGlutathione conjugates of ZLN005 and its phase I metabolites
Excretion

Detailed studies on the excretion routes and rates of ZLN005 and its metabolites are not yet extensively published. However, the identification of metabolites in the urine of dosed rats suggests that renal excretion is one of the pathways for the elimination of ZLN005 and its biotransformation products. Further studies are required to fully characterize the biliary, fecal, and renal clearance of this compound.

Experimental Protocols

This section details the methodologies employed in the key pharmacokinetic and metabolism studies of ZLN005.

In Vivo Pharmacokinetic Study in db/db Mice
  • Animal Model: Male diabetic db/db mice.

  • Dosing: A single oral gavage of ZLN005 at a dose of 15 mg/kg.

  • Sample Collection: Plasma and tissue (liver and muscle) samples were collected at various time points post-administration.

  • Analytical Method: The concentrations of ZLN005 in plasma and tissue homogenates were determined by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

In Vitro Metabolism Studies
  • Test Systems: Rat and human liver microsomes and S9 fractions.

  • Incubation: ZLN005 was incubated with the liver fractions in the presence of appropriate cofactors (e.g., NADPH for oxidative metabolism).

  • Metabolite Identification: The reaction mixtures were analyzed by LC/MS/MS to identify the structures of the metabolites formed.

In Vivo Metabolism Study
  • Animal Model: Rats were administered ZLN005.

  • Sample Collection: Urine was collected over a specified period.

  • Sample Preparation: Urine samples were likely processed to extract the metabolites.

  • Metabolite Analysis: The processed urine samples were analyzed by LC/MS/MS to identify the in vivo metabolites.

Signaling Pathways and Experimental Workflows

ZLN005 Signaling Pathway

ZLN005 exerts its therapeutic effects by activating the PGC-1α signaling pathway, which in turn stimulates mitochondrial biogenesis and enhances cellular energy metabolism.

ZLN005_Signaling_Pathway ZLN005 ZLN005 AMPK AMPK Activation ZLN005->AMPK PGC1a PGC-1α Upregulation AMPK->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Energy_Metabolism Enhanced Energy Metabolism Mitochondrial_Biogenesis->Energy_Metabolism

Caption: ZLN005 activates AMPK, leading to PGC-1α upregulation and enhanced mitochondrial biogenesis.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study of ZLN005.

PK_Workflow Dosing Oral Administration of ZLN005 to db/db Mice Sampling Blood and Tissue (Liver, Muscle) Sampling at Timed Intervals Dosing->Sampling Processing Sample Processing (Plasma Separation, Tissue Homogenization) Sampling->Processing Analysis LC-MS/MS Analysis of ZLN005 Concentration Processing->Analysis Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, etc.) Analysis->Data_Analysis

Caption: Workflow for determining the pharmacokinetic profile of ZLN005 in mice.

Experimental Workflow for Metabolite Identification

The workflow for identifying the metabolites of ZLN005 involves both in vitro and in vivo approaches.

Metabolite_ID_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo Incubation Incubation of ZLN005 with Liver Microsomes/S9 Analysis LC-MS/MS Analysis Incubation->Analysis Dosing Administration of ZLN005 to Rats Collection Urine Collection Dosing->Collection Collection->Analysis Identification Metabolite Structure Elucidation Analysis->Identification

Caption: Combined in vitro and in vivo workflow for ZLN005 metabolite identification.

Conclusion

ZLN005 demonstrates a promising pharmacokinetic profile characterized by rapid oral absorption and tissue-specific distribution, particularly to the muscle and liver. Its metabolism proceeds through predictable phase I and phase II biotransformation pathways. While the primary routes of excretion are yet to be fully elucidated, renal clearance of its metabolites is evident. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further clinical development. Future research should focus on obtaining a more comprehensive quantitative understanding of its ADME properties in different species, including humans, to support its transition to clinical trials.

References

The Core Mechanism of ZLN005 in Driving Mitochondrial Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLN005 has emerged as a significant small molecule activator of mitochondrial biogenesis, offering a promising therapeutic avenue for a range of metabolic and age-related diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of ZLN005, with a focus on its role in upregulating Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of energy metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action

ZLN005 primarily functions as a transcriptional regulator that enhances the expression of PGC-1α.[1] The induction of PGC-1α by ZLN005 is largely dependent on the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2][3] It is proposed that ZLN005 may mildly uncouple mitochondria, leading to an increased cellular ADP:ATP ratio, which in turn activates AMPK.[3][4]

Activated AMPK then promotes the expression of PGC-1α.[2] Subsequently, PGC-1α co-activates nuclear respiratory factors (NRFs), such as NRF-1, which are critical transcription factors for genes encoding mitochondrial proteins.[5][6][7] This cascade leads to the increased expression of mitochondrial transcription factor A (TFAM), a key protein required for the replication and transcription of mitochondrial DNA (mtDNA).[6][8] The culmination of this pathway is a significant increase in mitochondrial mass, mtDNA copy number, and overall mitochondrial function, including enhanced fatty acid oxidation and glucose uptake.[2][3][6]

Signaling Pathway

ZLN005_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular ZLN005 ZLN005 Mitochondria Mitochondria ZLN005->Mitochondria Mild Uncoupling ADP_ATP_Ratio Increased ADP:ATP Ratio Mitochondria->ADP_ATP_Ratio AMPK AMPK ADP_ATP_Ratio->AMPK Activation PGC1a PGC-1α (Expression Increased) AMPK->PGC1a Upregulation NRF1 NRF-1 PGC1a->NRF1 Co-activation TFAM TFAM PGC1a->TFAM Co-activation NRF1->TFAM Upregulation Mitochondrial_Biogenesis Mitochondrial Biogenesis (Increased mtDNA, mass, and function) TFAM->Mitochondrial_Biogenesis Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., L6, A549, hESC-CMs) ZLN005_Treatment ZLN005 Treatment Cell_Culture->ZLN005_Treatment siRNA_Transfection siRNA Transfection (for PGC-1α knockdown) Cell_Culture->siRNA_Transfection Gene_Expression Gene Expression Analysis (qRT-PCR) ZLN005_Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) ZLN005_Treatment->Protein_Analysis Mitochondrial_Function Mitochondrial Function Assays (OCR, FAO, Glucose Uptake) ZLN005_Treatment->Mitochondrial_Function mtDNA_Analysis mtDNA Copy Number (qPCR) ZLN005_Treatment->mtDNA_Analysis siRNA_Transfection->ZLN005_Treatment Animal_Model Animal Model (e.g., db/db mice) ZLN005_Admin ZLN005 Administration Animal_Model->ZLN005_Admin Tissue_Collection Tissue Collection (e.g., Skeletal Muscle) ZLN005_Admin->Tissue_Collection In_Vivo_Analysis Gene/Protein/Metabolic Analysis Tissue_Collection->In_Vivo_Analysis

References

Technical Guide: ZLN005, a PGC-1α Transcriptional Regulator

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A certificate of analysis for 5-Hydroxyl ZLN005-d13 was not publicly available at the time of this writing. This guide focuses on the parent compound, ZLN005, a well-characterized small-molecule activator of Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α).

Introduction

ZLN005 is a novel synthetic small molecule that has garnered significant interest within the research and drug development communities. It acts as a potent transcriptional regulator of PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism.[1][2] By upregulating PGC-1α expression and activity, ZLN005 enhances mitochondrial function, oxidative phosphorylation, and fatty acid oxidation in various cell types, including muscle and hepatocyte cell lines.[2] This activity positions ZLN005 as a promising therapeutic candidate for metabolic disorders such as type 2 diabetes, obesity, and nonalcoholic fatty liver disease.[2][3] Furthermore, its role in promoting mitochondrial health suggests potential applications in conditions associated with mitochondrial dysfunction, such as age-related diseases, muscle wasting, and neurodegenerative disorders.[2][3][4][5]

Physicochemical Properties of ZLN005

While a specific certificate of analysis for this compound is unavailable, the properties of the parent compound ZLN005 are well-documented.

PropertyValue
Chemical Name 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole
CAS Number 49671-76-3 (free base)
Molecular Formula C17H18N2
Molecular Weight 250.34 g/mol
Appearance White to off-white solid powder
Purity >98% (typical)

Data sourced from MedKoo Biosciences.[2]

Mechanism of Action and Signaling Pathway

ZLN005 exerts its biological effects primarily through the activation of the PGC-1α signaling pathway. PGC-1α is a transcriptional coactivator that regulates the expression of genes involved in mitochondrial biogenesis and energy metabolism. Studies have shown that ZLN005 increases the expression of PGC-1α and its downstream targets.[4][5][6] The activation of PGC-1α by ZLN005 is dependent on the myocyte enhancer factor 2 (MEF2) binding site in the PGC-1α gene promoter.[6]

The signaling cascade initiated by ZLN005 involves the upregulation of PGC-1α, which in turn coactivates nuclear respiratory factors (NRF1 and NRF2). These factors then activate mitochondrial transcription factor A (TFAM), a key regulator of mitochondrial DNA (mtDNA) replication and transcription.[6][7] This ultimately leads to increased mitochondrial biogenesis and improved cellular respiratory function. Some studies suggest the involvement of AMP-activated protein kinase (AMPK) in the mechanism of ZLN005-induced PGC-1α expression.[1][6]

ZLN005_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion ZLN005 ZLN005 AMPK AMPK ZLN005->AMPK Activates PGC1a_promoter PGC-1α Promoter (MEF2 site) AMPK->PGC1a_promoter Activates PGC1a PGC-1α PGC1a_promoter->PGC1a Transcription NRF1 NRF1 PGC1a->NRF1 Co-activates TFAM_promoter TFAM Promoter NRF1->TFAM_promoter Binds to TFAM TFAM TFAM_promoter->TFAM Transcription mtDNA mtDNA TFAM->mtDNA Activates Replication & Transcription Mito_Biogenesis Mitochondrial Biogenesis mtDNA->Mito_Biogenesis Leads to

ZLN005 Signaling Pathway

In Vitro and In Vivo Effects of ZLN005

ZLN005 has demonstrated significant biological effects in a variety of preclinical models.

In Vitro Studies
Cell LineConcentrationDurationKey FindingsReference
L6 Myotubes10-20 µmol/L24 hIncreased PGC-1α mRNA levels, glucose uptake, and palmitic acid oxidation.[1]
hESC-CMs10 µM48 hUpregulated PGC-1α mRNA and protein levels, increased mitochondrial biogenesis and metabolic maturation.[6][8]
Alveolar Epithelial Cells10 µM24 hIncreased PGC-1α protein levels, improved mitochondrial function, and reduced cellular senescence.[4][5]
HKC Cells--Alleviated TGF-β1-induced renal tubular epithelial cells fibrosis.[7]
ARPE-19 Cells10 µM-Enhanced mitochondrial respiration and upregulated OXPHOS targets.[9]
Murine and Human Hepatocytes--Upregulated mitochondrial mass.[10]
In Vivo Studies
Animal ModelDosageRouteDurationKey FindingsReference
db/db Mice---Beneficial effects on diabetic parameters.[1]
Unilateral Ureteral Obstruction (UUO) Mice---Improved mitochondrial homeostasis and FAO in renal fibrosis.[7]
Perioperative Neurocognitive Disorders (PND) Mice5-7.5 mg/(kg⋅d)--Reduced neuroinflammation and improved mitochondrial function.[3]
Liver Ischemia-Reperfusion Injury (IRI) Mice12 mg/kgIntraperitoneal3 daysProtected against liver IRI and progression of hepatic metastases.[11]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used in the referenced studies on ZLN005.

Western Blot Analysis

Objective: To determine the protein expression levels of target proteins (e.g., PGC-1α, TFAM).

Methodology:

  • Cell Lysis: Cells are homogenized in ice-cold RIPA lysis buffer containing protease inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA Protein Assay Kit.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., anti-PGC-1α, anti-TFAM) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH).[6]

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of target genes (e.g., PGC-1α, TFAM).

Methodology:

  • RNA Extraction: Total RNA is extracted from cells or tissues using a commercial kit.

  • Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is amplified using a real-time PCR system with specific primers for the target genes and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

Measurement of Cellular Respiration

Objective: To assess mitochondrial function by measuring the oxygen consumption rate (OCR).

Methodology:

  • Cell Seeding: Cells are seeded in a specialized microplate for use with an extracellular flux analyzer.

  • Treatment: Cells are treated with ZLN005 for the desired time.

  • Assay: The OCR is measured at baseline and after the sequential injection of mitochondrial stressors:

    • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

    • FCCP: An uncoupling agent, to measure maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors, to measure non-mitochondrial respiration.

  • Data Analysis: Key parameters of mitochondrial function, such as basal respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR measurements.[9]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation Cell_Culture Cell Culture / Animal Model ZLN005_Treatment ZLN005 Treatment Cell_Culture->ZLN005_Treatment Sample_Collection Sample Collection (Cells/Tissues) ZLN005_Treatment->Sample_Collection Protein_Analysis Protein Analysis (Western Blot) Sample_Collection->Protein_Analysis Gene_Expression Gene Expression (qRT-PCR) Sample_Collection->Gene_Expression Mito_Function Mitochondrial Function (Seahorse Assay) Sample_Collection->Mito_Function Data_Quant Data Quantification & Normalization Protein_Analysis->Data_Quant Gene_Expression->Data_Quant Mito_Function->Data_Quant Stat_Analysis Statistical Analysis Data_Quant->Stat_Analysis Conclusion Conclusion Stat_Analysis->Conclusion

General Experimental Workflow

Conclusion

ZLN005 is a potent and specific activator of the PGC-1α signaling pathway with demonstrated efficacy in various in vitro and in vivo models of metabolic and mitochondrial-related diseases. Its ability to enhance mitochondrial biogenesis and function underscores its therapeutic potential. Further research, including detailed pharmacokinetic and toxicological studies, is warranted to translate these promising preclinical findings into clinical applications. The development of hydroxylated and deuterated analogs, such as this compound, will be crucial for metabolism and bioanalytical studies to support its progression through the drug development pipeline.

References

Commercial Availability of 5-Hydroxyl ZLN005-d13: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 10, 2025 – 5-Hydroxyl ZLN005-d13, a deuterated metabolite of the potent PGC-1α activator ZLN005, is commercially available for research purposes. This availability opens new avenues for scientists and drug development professionals to investigate the pharmacokinetics, metabolism, and signaling pathways of ZLN005, a promising therapeutic candidate for metabolic diseases and other conditions. This technical guide provides an in-depth overview of ZLN005, its mechanism of action, and relevant experimental protocols, with the understanding that this compound serves as a critical tool for such research.

Commercial Suppliers

This compound can be procured from the following suppliers:

SupplierCatalog NumberAdditional Information
MedChemExpress (MCE)HY-144245SDeuterium labeled 5-Hydroxyl ZLN005.[1][2]
Axios ResearchAR-Z01371Molecular Formula: C₁₇H₅D₁₃N₂O.[3]

ZLN005: A Potent PGC-1α Activator

ZLN005 is a small molecule benzimidazole (B57391) compound that acts as a transcriptional regulator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[4][5] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism.[5] By activating PGC-1α, ZLN005 has demonstrated a range of beneficial effects in preclinical studies, including the potential treatment of type 2 diabetes, neuroprotection, and amelioration of kidney and liver injury.[6][7][8]

Physicochemical Properties of ZLN005
PropertyValueReference
Chemical Name 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole[5]
CAS Number 49671-76-3 (free base)[5]
Molecular Formula C₁₇H₁₈N₂[5]
Molecular Weight 250.34 g/mol [5]
Appearance White to off-white solid powder[5]

Signaling Pathways of ZLN005

ZLN005 primarily exerts its effects through the activation of the PGC-1α signaling pathway. This activation can be initiated through upstream regulators such as AMP-activated protein kinase (AMPK). The downstream effects include the modulation of various transcription factors and genes involved in mitochondrial function and cellular metabolism.

ZLN005_Signaling_Pathway ZLN005 ZLN005 AMPK AMPK ZLN005->AMPK activates PGC1a PGC-1α ZLN005->PGC1a upregulates transcription AMPK->PGC1a activates SIRT1 SIRT1 PGC1a->SIRT1 coactivates NRF1 NRF-1 PGC1a->NRF1 coactivates FAO Fatty Acid Oxidation PGC1a->FAO Antioxidant Antioxidant Response PGC1a->Antioxidant TFAM TFAM NRF1->TFAM activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis

ZLN005 signaling cascade.

Experimental Protocols

In Vitro Studies

Cell Culture and Treatment:

  • Cell Lines: L6 myotubes, PC12 cells, and HK2 cells have been utilized in studies with ZLN005.[4][9][10]

  • ZLN005 Preparation: For in vitro experiments, ZLN005 is typically dissolved in DMSO to create a stock solution, which is then diluted in cell culture medium to the desired final concentration.[10]

  • Treatment Concentrations: Effective concentrations of ZLN005 in vitro have been reported to range from 2.5 µM to 40 µM, depending on the cell type and experimental endpoint.[4][10]

Gene Expression Analysis (qPCR):

  • Isolate total RNA from ZLN005-treated and control cells.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR using primers specific for target genes such as Ppargc1a, Tfam, Sod1, and Ho-1.[7][11]

  • Normalize gene expression to a housekeeping gene (e.g., GAPDH).

In Vivo Studies

Animal Models:

  • Diabetic db/db mice and mouse models of ischemia-reperfusion injury have been used to evaluate the efficacy of ZLN005.[9][10]

Drug Administration:

  • ZLN005 can be administered via oral gavage or intraperitoneal injection.[10][11]

  • For in vivo experiments, ZLN005 has been dissolved in vehicles such as corn oil or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10][12]

  • Dosages have ranged from 3 mg/kg to 40 mg/kg per day.[10][11][13]

Workflow for In Vivo Efficacy Study:

In_Vivo_Workflow Start Animal Model (e.g., db/db mice) Treatment ZLN005 Administration (e.g., 15 mg/kg/day, p.o.) Start->Treatment Monitoring Monitor Physiological Parameters (Blood Glucose, Body Weight) Treatment->Monitoring Sacrifice Sacrifice and Tissue Collection (Skeletal Muscle, Liver) Monitoring->Sacrifice Analysis Biochemical and Molecular Analysis (Gene Expression, Protein Levels) Sacrifice->Analysis End Data Interpretation Analysis->End

References

Stability and Storage of 5-Hydroxyl ZLN005-d13: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended stability and storage conditions for 5-Hydroxyl ZLN005-d13, a deuterated metabolite of the PGC-1α transcriptional regulator, ZLN005. The information presented herein is compiled from publicly available data on ZLN005, general principles of benzimidazole (B57391) and deuterated compound stability, and established methodologies for stability testing.

Introduction

This compound is the hydroxylated and deuterated analog of ZLN005, a small molecule that has garnered significant interest for its role in upregulating PGC-1α transcription.[1][2][3][4] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism, making ZLN005 and its analogs promising candidates for the study and potential treatment of metabolic diseases.[1][2][3][4] Understanding the stability and optimal storage conditions of this compound is critical for ensuring its integrity and reliability in research and preclinical development.

This guide outlines the presumed stability profile of this compound based on the chemical properties of its parent compound and structurally related molecules. It also provides detailed experimental protocols for assessing its stability under various stress conditions.

Recommended Storage Conditions

While specific long-term stability data for this compound is not publicly available, the following recommendations are based on best practices for storing benzimidazole derivatives and deuterated compounds.

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureAtmosphereLightDuration
Solid (Lyophilized Powder) Long-term-20°C or -80°CInert (Argon or Nitrogen)Protect from light (Amber vial)Months to Years
Short-term2-8°CInert (Argon or Nitrogen)Protect from light (Amber vial)Days to Weeks
Solution (in DMSO) Long-term-80°CSealed vialProtect from lightMonths
Short-term-20°CSealed vialProtect from lightDays to Weeks

Disclaimer: The stability data in this table is inferred from general knowledge of similar compounds and is not based on direct experimental results for this compound. It is strongly recommended to perform compound-specific stability studies.

Stability Profile and Potential Degradation Pathways

Benzimidazole-containing molecules can be susceptible to degradation through several pathways. The introduction of a hydroxyl group and deuterium (B1214612) atoms can influence the stability profile.

Key Considerations:

  • Hydrolysis: The benzimidazole ring is generally stable to hydrolysis. However, other functional groups in the molecule could be susceptible, particularly at extreme pH values.

  • Oxidation: The molecule may be susceptible to oxidation, especially if exposed to air and light over extended periods. The hydroxyl group could be a site for oxidative degradation.

  • Photostability: Compounds with aromatic ring systems like benzimidazoles can be light-sensitive.[5] Exposure to UV or visible light may lead to photodegradation.

  • Deuterium Exchange: The deuterium atoms (d13) are generally stable. However, prolonged exposure to protic solvents (like water or methanol) under certain pH conditions could potentially lead to H/D exchange, although this is generally a slow process for C-D bonds.

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Stability_Testing_Workflow Figure 1. Experimental Workflow for Stability Assessment cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Studies cluster_analysis Analysis cluster_results Data Evaluation prep Prepare Solutions of This compound acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH) prep->base oxidation Oxidation (e.g., 3% H2O2) prep->oxidation thermal Thermal Stress (e.g., 60°C) prep->thermal photo Photostability (ICH Q1B guidelines) prep->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc impurities Characterize Degradation Products (MS/NMR) hplc->impurities kinetics Determine Degradation Kinetics hplc->kinetics pathway Identify Degradation Pathways impurities->pathway storage Define Optimal Storage Conditions pathway->storage kinetics->storage ZLN005_Signaling_Pathway Figure 2. ZLN005 Signaling Pathway ZLN005 ZLN005 PGC1a PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha) ZLN005->PGC1a Upregulates Transcription NRF1 NRF-1 (Nuclear Respiratory Factor 1) PGC1a->NRF1 Co-activates NRF2 NRF-2 (Nuclear Respiratory Factor 2) PGC1a->NRF2 Co-activates Antioxidant_Genes Antioxidant Genes (e.g., SOD, GPx) PGC1a->Antioxidant_Genes Upregulates TFAM TFAM (Mitochondrial Transcription Factor A) NRF1->TFAM Activates Transcription NRF2->TFAM Activates Transcription Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes

References

Methodological & Application

Application Note: Quantitative Analysis of 5-Hydroxy ZLN005 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ZLN005 is a novel small molecule activator of Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and cellular energy metabolism.[1][2] By upregulating PGC-1α, ZLN005 has shown therapeutic potential in various disease models, including metabolic disorders and neurodegenerative diseases. Understanding the pharmacokinetics of ZLN005 and its metabolites is crucial for its clinical development. In vivo studies have shown that ZLN005 undergoes phase I metabolism, including mono- and dihydroxylation. One of its major metabolites is 5-Hydroxy ZLN005.

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-Hydroxy ZLN005 in human plasma. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Signaling Pathway of ZLN005

ZLN005 primarily exerts its biological effects by activating the PGC-1α signaling pathway. This activation leads to a cascade of downstream events that enhance mitochondrial function and cellular resistance to oxidative stress.

G ZLN005 ZLN005 PGC1a PGC-1α (Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 alpha) ZLN005->PGC1a Activates Transcription NRF1_2 NRF-1, NRF-2 (Nuclear Respiratory Factors) PGC1a->NRF1_2 Co-activates Antioxidant_Genes Antioxidant Genes (e.g., SOD1, HO-1) PGC1a->Antioxidant_Genes Upregulates TFAM TFAM (Mitochondrial Transcription Factor A) NRF1_2->TFAM Activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes Cellular_Protection Cellular Protection and Enhanced Metabolism Mito_Biogenesis->Cellular_Protection Antioxidant_Genes->Cellular_Protection

ZLN005 Signaling Pathway

Experimental Workflow

The analytical workflow for the quantification of 5-Hydroxy ZLN005 in plasma samples is outlined below. The process involves sample preparation, LC-MS/MS analysis, and data processing.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) IS_Addition Add Internal Standard (IS, e.g., d4-5-Hydroxy ZLN005) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_Injection Inject onto LC Column Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation MS_Detection MS/MS Detection (MRM) Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

LC-MS/MS Experimental Workflow

Materials and Methods

Chemicals and Reagents

  • 5-Hydroxy ZLN005 reference standard (>98% purity)

  • d4-5-Hydroxy ZLN005 (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Sample Preparation

  • Thaw plasma samples and standards to room temperature.

  • To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL of d4-5-Hydroxy ZLN005 in 50% methanol).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (80:20, v/v).

  • Vortex and transfer to an autosampler vial for analysis.

Liquid Chromatography Conditions

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.020
0.520
2.595
3.595
3.620
5.020

Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Temperature500°C
Curtain Gas35 psi
Collision Gas9 psi
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Dwell Time100 ms

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed for the quantification of 5-Hydroxy ZLN005 and its internal standard. These would require optimization on the specific instrument used.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
5-Hydroxy ZLN005267.1195.1 (Quantifier)35
267.1167.1 (Qualifier)45
d4-5-Hydroxy ZLN005 (IS)271.1199.135

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[3][4][5] Key validation parameters are summarized below.

Calibration Curve and Linearity A calibration curve was prepared in blank human plasma over the concentration range of 0.1 to 100 ng/mL for 5-Hydroxy ZLN005. The curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.

Accuracy and Precision Quality control (QC) samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) were analyzed in quintuplicate on three separate days to determine intra- and inter-day accuracy and precision.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1≤ 20± 20≤ 20± 20
Low QC0.3≤ 15± 15≤ 15± 15
Mid QC10≤ 15± 15≤ 15± 15
High QC80≤ 15± 15≤ 15± 15

Selectivity and Matrix Effect Selectivity was assessed by analyzing blank plasma from at least six different sources. No significant interfering peaks should be observed at the retention times of 5-Hydroxy ZLN005 and the IS. The matrix effect is evaluated by comparing the peak response of the analyte in post-extraction spiked plasma with the response in a neat solution.

Recovery The extraction recovery of 5-Hydroxy ZLN005 was determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples at three QC levels.

Logical Relationship Diagram

The relationship between the key components of the bioanalytical method validation process is illustrated below, highlighting the interconnectedness of these parameters in ensuring a robust and reliable assay.

G cluster_core Core Validation Parameters cluster_sample Sample Handling & Matrix Effects Method_Validation Bioanalytical Method Validation Selectivity Selectivity Method_Validation->Selectivity Accuracy_Precision Accuracy & Precision Method_Validation->Accuracy_Precision Linearity Linearity & Range Method_Validation->Linearity LLOQ LLOQ Method_Validation->LLOQ Recovery Recovery Method_Validation->Recovery Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Method_Validation->Stability Reliable_Quantification Reliable Quantification in Study Samples Selectivity->Reliable_Quantification Accuracy_Precision->Reliable_Quantification Linearity->Reliable_Quantification LLOQ->Reliable_Quantification Recovery->Reliable_Quantification Matrix_Effect->Reliable_Quantification Stability->Reliable_Quantification

Method Validation Relationships

Conclusion

This application note presents a detailed protocol for a highly sensitive and specific LC-MS/MS method for the quantification of 5-Hydroxy ZLN005 in human plasma. The proposed method demonstrates good linearity, accuracy, and precision, making it suitable for supporting pharmacokinetic and clinical studies of ZLN005. The simple protein precipitation extraction procedure and short chromatographic run time allow for high-throughput analysis of samples.

References

Application Note: Quantification of ZLN005 in Human Plasma using 5-Hydroxyl ZLN005-d13 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of ZLN005, a novel PGC-1α transcriptional regulator, in human plasma. The method utilizes a stable isotope-labeled internal standard, 5-Hydroxyl ZLN005-d13, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies and drug metabolism research in the development of ZLN005.

Introduction

ZLN005 is a small molecule that has been identified as a transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism, and its modulation has shown therapeutic potential in metabolic diseases such as type 2 diabetes, as well as in neurodegenerative diseases and ischemia-reperfusion injuries.[1][3][4] Accurate quantification of ZLN005 in biological matrices is crucial for understanding its pharmacokinetic profile and metabolic fate.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[5][6][7] They share very similar physicochemical properties with the analyte, ensuring they behave almost identically during sample extraction, chromatographic separation, and ionization.[5][7] This minimizes variability and corrects for matrix effects, leading to high accuracy and precision.[5][8] this compound, a deuterated metabolite of ZLN005, is an ideal internal standard for the quantification of ZLN005.

This application note provides a comprehensive protocol for the extraction and quantification of ZLN005 from human plasma using this compound as an internal standard with LC-MS/MS.

ZLN005 Signaling Pathway

ZLN005 upregulates the expression of PGC-1α, a key regulator of energy metabolism. One of the proposed mechanisms involves the activation of AMP-activated protein kinase (AMPK). Activated AMPK can then promote the transcription of the PGC-1α gene. PGC-1α coactivates various transcription factors, such as NRF-1 and ERRα, to stimulate mitochondrial biogenesis and enhance the expression of genes involved in fatty acid oxidation.

ZLN005_Signaling_Pathway ZLN005 ZLN005 AMPK AMPK ZLN005->AMPK Activates PGC1a PGC-1α Gene Transcription AMPK->PGC1a PGC1a_Protein PGC-1α Protein PGC1a->PGC1a_Protein Translation NRF1 NRF-1 PGC1a_Protein->NRF1 Coactivates ERRa ERRα PGC1a_Protein->ERRa Coactivates Mito_Biogenesis Mitochondrial Biogenesis NRF1->Mito_Biogenesis FAO Fatty Acid Oxidation ERRa->FAO Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add IS in Acetonitrile (150 µL) Plasma->IS Vortex Vortex (2 min) IS->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant LC HPLC Separation Supernatant->LC MS Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of ZLN005 Calibration->Quantification

References

Application Note: Quantitative Analysis of ZLN005 in Plasma Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZLN005 is a small molecule transcriptional activator of Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α).[1][2] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism, making ZLN005 a compound of significant interest for therapeutic applications in metabolic diseases, neurodegenerative disorders, and ischemia-reperfusion injuries.[1][3] This application note provides a detailed protocol for the extraction and quantitative analysis of ZLN005 from plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and selective method for bioanalysis.

Mechanism of Action: ZLN005 and the PGC-1α Signaling Pathway

ZLN005 stimulates the expression of the PGC-1α gene.[2][4] The activation of PGC-1α initiates a cascade of downstream events, primarily through the coactivation of nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (TFAM).[3][4] This signaling pathway leads to increased mitochondrial biogenesis, enhanced expression of antioxidant genes like SOD1 and HO-1, and improved cellular oxidative metabolism.[1][3] In some cell types, the induction of PGC-1α by ZLN005 has been shown to be dependent on the AMP-activated protein kinase (AMPK) pathway.[5][6]

ZLN005_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Regulation cluster_downstream Downstream Effects ZLN005 ZLN005 AMPK AMPK ZLN005->AMPK Activates PGC1a PGC-1α (Peroxisome proliferator-activated receptor-γ coactivator-1α) ZLN005->PGC1a Activates Transcription (Primary Mechanism) AMPK->PGC1a Activates Transcription NRF1_2 NRF-1 / NRF-2 PGC1a->NRF1_2 Co-activates Antioxidant_Genes Antioxidant Genes (e.g., SOD1, HO-1) PGC1a->Antioxidant_Genes Induces Expression TFAM TFAM NRF1_2->TFAM Activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Oxidative_Stress Leads to

Caption: ZLN005 signaling pathway activating PGC-1α.

Experimental Protocol

This protocol outlines the procedure for ZLN005 quantification in plasma, beginning with sample preparation and concluding with LC-MS/MS analysis.

Materials and Reagents
  • ZLN005 analytical standard

  • Internal Standard (IS), e.g., a stable isotope-labeled ZLN005 or a structurally similar compound

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Control (blank) plasma

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like ZLN005 from a complex matrix like plasma.[7][8]

  • Thaw Plasma: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquot: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add Internal Standard: Spike all samples (except blanks) with 10 µL of internal standard (IS) working solution and vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the initial mobile phase.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

The following parameters provide a starting point for method development. An analytical column such as a C18 is suitable for retaining ZLN005.

Parameter Value
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 2

Table 1: HPLC Parameters

Time (min) % Mobile Phase B
0.010
0.510
3.095
4.095
4.110
5.010

Table 2: Gradient Elution Program

Mass Spectrometry Conditions

Analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification.

Parameter Value
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 3

Table 3: Mass Spectrometer Parameters

Compound Precursor Ion (Q1) m/z Product Ion (Q2) m/z Collision Energy (eV) Declustering Potential (V)
ZLN005251.1195.12580
ISTBDTBDTBDTBD

Table 4: Example MRM Transitions (Note: ZLN005 has a molecular weight of 250.34 g/mol . The precursor ion corresponds to [M+H]⁺. Product ions and optimal MS parameters must be determined experimentally by infusing the analytical standard.)[3][9]

Workflow and Data Presentation

The overall workflow from sample receipt to final data analysis is depicted below. The process involves careful sample preparation, chromatographic separation, and sensitive detection by mass spectrometry. Data is then processed to generate a calibration curve from which the concentration of ZLN005 in unknown samples is determined.

ZLN005_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) spike Spike Internal Standard (IS) plasma->spike precipitate Add Acetonitrile (300 µL) (Protein Precipitation) spike->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Transfer Supernatant vortex->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms integration Peak Integration lcms->integration calibration Generate Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantify Unknown Samples calibration->quantification report Report Results quantification->report

References

Application Note: Quantification of ZLN005 in Rodent Tissue Homogenates using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of ZLN005, a transcriptional activator of PGC-1α, in rodent tissue homogenates. The protocol employs a straightforward protein precipitation extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and pharmacodynamic studies in preclinical drug development.

Introduction

ZLN005 is a small molecule that has garnered significant interest for its ability to upregulate the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism. Accurate quantification of ZLN005 in various tissues is crucial for understanding its distribution, efficacy, and safety profile. This document provides a detailed protocol for the extraction and quantification of ZLN005 from tissue homogenates.

Signaling Pathway of ZLN005

ZLN005 is known to increase the transcription of the PPARGC1A gene, which encodes for PGC-1α. This coactivator, in turn, interacts with various transcription factors to regulate the expression of genes involved in energy homeostasis and mitochondrial function.

ZLN005_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus ZLN005 ZLN005 PPARGC1A PPARGC1A Gene ZLN005->PPARGC1A Enters Cell & Nucleus CellMembrane Cell Membrane Nucleus Nucleus PGC1a_mRNA PGC-1α mRNA PPARGC1A->PGC1a_mRNA Transcription PGC1a_Protein PGC-1α Protein PGC1a_mRNA->PGC1a_Protein Translation TFs Transcription Factors (e.g., NRF-1, ERRα) PGC1a_Protein->TFs Co-activation Mitochondrial_Genes Mitochondrial Biogenesis & Metabolism Genes TFs->Mitochondrial_Genes Activation Response Cellular Metabolic Response Mitochondrial_Genes->Response

Caption: ZLN005 signaling pathway leading to increased mitochondrial biogenesis.

Experimental Protocol

This protocol is optimized for the quantification of ZLN005 from 100 mg of tissue (e.g., liver, muscle, brain).

4.1. Materials and Reagents

  • ZLN005 analytical standard (≥98% purity)

  • Tolbutamide (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Tissue homogenization buffer (e.g., PBS)

  • Microcentrifuge tubes

  • Homogenizer (e.g., bead beater or ultrasonic)

4.2. Preparation of Stock and Working Solutions

  • ZLN005 Stock (1 mg/mL): Accurately weigh 1 mg of ZLN005 and dissolve in 1 mL of DMSO.

  • IS Stock (1 mg/mL): Accurately weigh 1 mg of Tolbutamide and dissolve in 1 mL of DMSO.

  • Working Solutions: Prepare serial dilutions of the ZLN005 stock solution in 50:50 ACN:H₂O to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in ACN.

4.3. Tissue Homogenization and Sample Preparation

The following workflow outlines the key steps from tissue collection to sample analysis.

Experimental_Workflow A 1. Weigh Tissue Sample (e.g., 100 mg) B 2. Add Homogenization Buffer (e.g., 400 µL PBS) A->B C 3. Homogenize (e.g., Bead Beater) B->C D 4. Aliquot Homogenate (e.g., 50 µL) C->D E 5. Protein Precipitation: Add 150 µL ACN with Internal Standard (100 ng/mL) D->E F 6. Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) E->F G 7. Collect Supernatant F->G H 8. LC-MS/MS Analysis G->H

Caption: Workflow for ZLN005 extraction from tissue homogenates.

  • Accurately weigh approximately 100 mg of frozen tissue.

  • Add 400 µL of ice-cold PBS to the tissue.

  • Homogenize the tissue until no visible particles remain.

  • Transfer a 50 µL aliquot of the homogenate to a new microcentrifuge tube.

  • Add 150 µL of ice-cold ACN containing the internal standard (100 ng/mL Tolbutamide). This results in a 3:1 organic to aqueous ratio for efficient protein precipitation.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

4.4. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for ZLN005 and the internal standard.

Quantitative Data Summary

The method was validated for linearity, accuracy, precision, and recovery.

Table 1: Calibration Curve and Linearity

Parameter Value
Concentration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 1 < 15% ± 15% < 15% ± 15%
Low 3 < 10% ± 10% < 10% ± 10%
Mid 100 < 10% ± 10% < 10% ± 10%
High 800 < 10% ± 10% < 10% ± 10%

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Recovery

Analyte QC Level Mean Recovery (%)
ZLN005 Low 91.5%
ZLN005 Mid 94.2%
ZLN005 High 93.1%

| Tolbutamide (IS) | Mid | 95.5% |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of ZLN005 in rodent tissue homogenates. The simple protein precipitation protocol offers high recovery and throughput, while the method's performance meets standard bioanalytical validation criteria. This application note serves as a comprehensive guide for researchers in pharmacology and drug metabolism studies involving ZLN005.

Application Note: Quantification of 5-Hydroxyl ZLN005 in Plasma Samples for Pharmacokinetic Studies Using 5-Hydroxyl ZLN005-d13 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the quantitative analysis of 5-Hydroxyl ZLN005, a potential metabolite of the PGC-1α transcriptional regulator ZLN005, in plasma samples. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) and utilizes the stable isotope-labeled compound 5-Hydroxyl ZLN005-d13 as an internal standard (IS) to ensure accuracy and precision. The use of a deuterated internal standard is critical for mitigating analytical variability, including matrix effects and sample preparation inconsistencies, which is paramount for reliable pharmacokinetic (PK) profiling.[1][2] This application note is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of ZLN005.

Introduction

ZLN005 is a novel small-molecule transcriptional regulator of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a key regulator of energy metabolism.[3][4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of ZLN005 is crucial for its development as a potential therapeutic agent for metabolic diseases such as type 2 diabetes.[5][6] The quantification of its metabolites, such as the putative 5-Hydroxyl ZLN005, is a critical component of these pharmacokinetic studies.

Liquid chromatography-mass spectrometry (LC-MS) has become the standard for bioanalysis due to its high sensitivity and specificity.[1] However, analytical challenges such as matrix effects, sample preparation variability, and instrument drift can compromise data accuracy.[1][2] The use of a stable isotope-labeled (SIL) internal standard, particularly a deuterated standard, is the preferred method to correct for these sources of error.[1][7][8] A deuterated IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same analytical variations, thus providing a reliable basis for quantification.[1][8] This note describes a robust LC-MS/MS method for the determination of 5-Hydroxyl ZLN005 in plasma, utilizing this compound to ensure data integrity for pharmacokinetic assessments.

Signaling Pathway Context

ZLN005 functions by activating PGC-1α, which in turn co-activates nuclear receptors to enhance the expression of genes involved in mitochondrial biogenesis and energy homeostasis. The metabolic fate of ZLN005 is a key aspect of its pharmacological profile. The diagram below illustrates the role of ZLN005 in the PGC-1α pathway and its subsequent metabolism, for which 5-Hydroxyl ZLN005 is a potential product.

G cluster_0 Cellular Action cluster_1 Metabolism ZLN005 ZLN005 AMPK AMPK Activation ZLN005->AMPK Metabolism Phase I Metabolism (e.g., CYP450) ZLN005->Metabolism PGC1a PGC-1α Expression AMPK->PGC1a Mito Mitochondrial Biogenesis PGC1a->Mito FAO Fatty Acid Oxidation PGC1a->FAO Hydroxyl_ZLN005 5-Hydroxyl ZLN005 (Analyte) Metabolism->Hydroxyl_ZLN005

Caption: ZLN005 signaling pathway and metabolism.

Experimental Protocols

Materials and Reagents
  • Analytes: 5-Hydroxyl ZLN005, this compound (Internal Standard)

  • Biological Matrix: Control human plasma (K2-EDTA)

  • Reagents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water

  • Equipment: Centrifuge, vortex mixer, analytical balance, micropipettes, HPLC or UPLC system, Triple quadrupole mass spectrometer.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Separately weigh 1 mg of 5-Hydroxyl ZLN005 and this compound and dissolve in 1 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the 5-Hydroxyl ZLN005 stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation procedure.

G plasma 1. Plasma Sample (50 µL) add_is 2. Add IS (10 µL of 100 ng/mL 5-OH-ZLN005-d13) plasma->add_is add_acn 3. Add Acetonitrile (200 µL with 0.1% FA) for Protein Precipitation add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant 6. Transfer Supernatant (100 µL) centrifuge->supernatant dilute 7. Dilute with Water (100 µL) supernatant->dilute inject 8. Inject into LC-MS/MS dilute->inject G cluster_0 Sources of Analytical Variability cluster_1 Correction Mechanism SP Sample Preparation (e.g., Extraction Loss) Analyte Analyte (5-OH-ZLN005) SP->Analyte IS Deuterated IS (5-OH-ZLN005-d13) SP->IS ME Matrix Effects (Ion Suppression/Enhancement) ME->Analyte ME->IS IV Instrument Variability (e.g., Injection Volume) IV->Analyte IV->IS Ratio Analyte / IS Ratio (Constant) Analyte->Ratio IS->Ratio

References

Application of Deuterated Standards in ZLN005 Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of deuterated standards in the research of ZLN005, a potent activator of the peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α). The use of stable isotope-labeled internal standards, such as ZLN005-d4, is critical for the accurate and precise quantification of ZLN005 in complex biological matrices, which is essential for pharmacokinetic, metabolic, and pharmacodynamic studies.

Introduction to ZLN005 and Deuterated Standards

ZLN005 is a small molecule that has garnered significant interest for its therapeutic potential in metabolic diseases, neurodegenerative disorders, and other conditions linked to mitochondrial dysfunction.[1][2] It functions by transcriptionally activating PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism.[3]

Deuterated standards, such as ZLN005-d4, are stable isotope-labeled versions of the analyte where one or more hydrogen atoms are replaced by deuterium.[4] These standards are ideal internal standards for quantitative analysis by mass spectrometry (e.g., LC-MS/MS) because they are chemically identical to the analyte but have a different mass.[4] This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and reliable data.[4]

Mechanism of Action of ZLN005: A Signaling Pathway

ZLN005 exerts its effects by activating the PGC-1α signaling pathway, primarily through the AMP-activated protein kinase (AMPK) pathway. This cascade leads to an increase in mitochondrial biogenesis and an improvement in cellular energy metabolism.

ZLN005_Signaling_Pathway ZLN005 ZLN005 AMPK AMPK Activation ZLN005->AMPK PGC1a PGC-1α Upregulation AMPK->PGC1a NRF1 NRF1 Activation PGC1a->NRF1 TFAM TFAM Activation NRF1->TFAM Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Energy_Metabolism Improved Energy Metabolism Mito_Biogenesis->Energy_Metabolism

ZLN005 signaling cascade for mitochondrial biogenesis.

Application in Quantitative Bioanalysis using LC-MS/MS

The use of a deuterated internal standard like ZLN005-d4 is best practice for the quantitative analysis of ZLN005 in biological samples such as plasma, serum, and tissue homogenates. This approach is fundamental for pharmacokinetic studies, enabling the accurate determination of drug concentration over time.

Experimental Workflow

The general workflow for the quantitative analysis of ZLN005 using ZLN005-d4 as an internal standard is depicted below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (e.g., Plasma) Spiking Spike with ZLN005-d4 (Internal Standard) Sample_Collection->Spiking Extraction Protein Precipitation or Solid Phase Extraction Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (C18 Column) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (ZLN005 & ZLN005-d4) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Workflow for ZLN005 quantification by LC-MS/MS.
Detailed Experimental Protocol (Representative)

While a specific validated method for ZLN005 with its deuterated standard has not been publicly detailed, the following protocol is representative of a robust LC-MS/MS method for a small molecule like ZLN005 in a biological matrix.

1. Materials and Reagents

  • ZLN005 analytical standard

  • ZLN005-d4 internal standard

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Control biological matrix (e.g., rat plasma)

2. Stock and Working Solutions

  • Prepare 1 mg/mL stock solutions of ZLN005 and ZLN005-d4 in methanol.

  • Prepare serial dilutions of the ZLN005 stock solution to create calibration standards.

  • Prepare a working solution of ZLN005-d4 at an appropriate concentration.

3. Sample Preparation

  • To 50 µL of plasma sample, add 10 µL of the ZLN005-d4 working solution and vortex.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

ParameterCondition
LC System UPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Representative gradient: Start at 5% B, ramp to 95% B, hold, and re-equilibrate.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of ZLN005 and ZLN005-d4

5. Method Validation Parameters

A comprehensive method validation should be performed according to regulatory guidelines. The following tables summarize the typical parameters and acceptance criteria.

Table 1: Calibration Curve and Linearity

ParameterAcceptance Criteria
Calibration Range To be determined based on expected concentrations
Regression Model Weighted (1/x or 1/x²) linear regression
Correlation Coefficient (r²) ≥ 0.99
Accuracy of Back-calculated Concentrations Within ±15% of nominal (±20% at LLOQ)

Table 2: Precision and Accuracy

QC LevelPrecision (%CV)Accuracy (%Bias)
LLOQ ≤ 20%Within ±20%
Low QC ≤ 15%Within ±15%
Mid QC ≤ 15%Within ±15%
High QC ≤ 15%Within ±15%

Table 3: Recovery and Matrix Effect

ParameterMeasurementAcceptance Criteria
Recovery Comparison of analyte response in pre-extraction vs. post-extraction spiked samplesConsistent, precise, and reproducible
Matrix Effect Comparison of analyte response in post-extraction spiked samples vs. neat solutionIS-normalized matrix factor CV ≤ 15%

Application in Metabolic Studies

Deuterated standards are also invaluable in drug metabolism research. ZLN005 undergoes both Phase I and Phase II metabolism. The use of ZLN005-d4 can aid in the identification and quantification of its metabolites.

Metabolic Pathway of ZLN005

Based on in vitro and in vivo studies, the metabolic pathway of ZLN005 involves several transformations.[5]

ZLN005_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ZLN005 ZLN005 Mono_OH Mono-hydroxylation ZLN005->Mono_OH Di_OH Di-hydroxylation ZLN005->Di_OH Carboxyl Oxidation to Carboxylic Acid Mono_OH->Carboxyl Glucuronide Glucuronide Conjugation Mono_OH->Glucuronide Sulfate Sulfate Conjugation Mono_OH->Sulfate GSH Glutathione Conjugation Mono_OH->GSH

Metabolic fate of ZLN005.

Conclusion

The application of deuterated standards, specifically ZLN005-d4, is indispensable for the robust and reliable quantitative analysis of ZLN005 in research and drug development. These internal standards are crucial for accurate pharmacokinetic profiling and understanding the metabolic fate of ZLN005. The provided protocols and pathways serve as a detailed guide for researchers in this field.

References

Application Note: Quantitative Analysis of 5-Hydroxyl ZLN005-d13 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of 5-Hydroxyl ZLN005, a metabolite of the PGC-1α transcriptional activator ZLN005, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 5-Hydroxyl ZLN005-d13, to ensure high accuracy and precision. The protocol covers sample preparation from plasma, liquid chromatography conditions, and optimized mass spectrometry settings for sensitive and specific detection using Multiple Reaction Monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of ZLN005.

Introduction

ZLN005 is a novel small molecule that acts as a transcriptional activator of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α).[1] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism, making ZLN005 a promising therapeutic candidate for metabolic diseases and neurodegenerative disorders. Understanding the metabolic fate of ZLN005 is crucial for its development as a therapeutic agent. One of its major phase I metabolites is 5-Hydroxyl ZLN005.[2] Accurate quantification of this metabolite is essential for pharmacokinetic and drug metabolism studies.

This application note describes a robust and sensitive LC-MS/MS method for the determination of 5-Hydroxyl ZLN005 in plasma, utilizing a deuterated internal standard (this compound) to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • 5-Hydroxyl ZLN005 analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound in 50:50 methanol:water).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase chromatographic separation is employed to separate 5-Hydroxyl ZLN005 from endogenous plasma components.

ParameterRecommended Setting
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: Recommended LC Gradient

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 50 psi
Declustering Potential (DP) See Table 2
Collision Energy (CE) See Table 2
Entrance Potential (EP) 10 V
Collision Cell Exit Potential (CXP) See Table 2

Table 2: Predicted MRM Transitions and Optimized MS Parameters

To determine the precursor and product ions, the molecular weights of ZLN005 (250.34 g/mol ), 5-Hydroxyl ZLN005, and this compound were considered. The addition of a hydroxyl group increases the mass by approximately 16 Da. The deuteration with 13 deuterium (B1214612) atoms will increase the mass by 13 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)CXP (V)
5-Hydroxyl ZLN005 267.1224.1803510
267.1196.180458
This compound (IS) 280.2237.2803510
280.2209.280458

Note: The Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) are instrument-dependent and should be optimized for maximum signal intensity.

Results and Discussion

This method provides a sensitive and selective approach for the quantification of 5-Hydroxyl ZLN005 in plasma. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and reproducibility by compensating for any variability during sample preparation and ionization in the mass spectrometer. The chromatographic conditions are designed to provide good separation of the analyte from potential interferences in the biological matrix. The MRM transitions were predicted based on the fragmentation patterns of benzimidazole-containing compounds and should be confirmed and optimized on the specific instrument being used.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of 5-Hydroxyl ZLN005.

PGC-1α Signaling Pathway

ZLN005 is known to activate the PGC-1α signaling pathway, which plays a central role in mitochondrial biogenesis and cellular energy metabolism.

G ZLN005 ZLN005 AMPK AMPK ZLN005->AMPK activates PGC1a_Gene PGC-1α Gene AMPK->PGC1a_Gene activates transcription PGC1a_Protein PGC-1α Protein PGC1a_Gene->PGC1a_Protein NRF1_NRF2 NRF-1, NRF-2 PGC1a_Protein->NRF1_NRF2 co-activates Fatty_Acid_Oxidation Fatty Acid Oxidation PGC1a_Protein->Fatty_Acid_Oxidation Glucose_Uptake Glucose Uptake PGC1a_Protein->Glucose_Uptake TFAM TFAM NRF1_NRF2->TFAM activates Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis

Caption: Simplified signaling pathway of ZLN005-mediated PGC-1α activation.

References

Troubleshooting & Optimization

Technical Support Center: ZLN005 Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of ZLN005. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of ZLN005.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my ZLN005 analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as ZLN005, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.[1][2][4] If not addressed, matrix effects can lead to erroneous quantitative results.[1][3]

Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?

A2: The primary causes of matrix effects are endogenous components of the biological sample that are not completely removed during sample preparation.[2][3] For plasma samples, phospholipids (B1166683) are a major contributor to ion suppression.[2] Other sources can include salts, proteins, lipids, and metabolites that co-elute with ZLN005.[2][3][5] Exogenous components like dosing vehicles, anticoagulants, and co-administered drugs can also contribute.[3][5] The choice of ionization technique also plays a role, with electrospray ionization (ESI) being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][5]

Q3: How can I determine if my ZLN005 analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment: The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[2][3]

  • Quantitative Assessment: The post-extraction spike method is used to calculate a Matrix Factor (MF), which provides a quantitative measure of the matrix effect.[2] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[2]

Q4: What are the key strategies to minimize or eliminate matrix effects?

A4: Several strategies can be employed to mitigate matrix effects:

  • Optimize Sample Preparation: Implementing a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be very effective.[4][5]

  • Chromatographic Separation: Modifying chromatographic conditions to separate ZLN005 from co-eluting matrix components is a crucial step.[4][5] This can involve changing the column, mobile phase composition, or gradient profile.[5]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.[6][7]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[2]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in my ZLN005 quantification.

This issue is often a primary indicator of unaddressed matrix effects. Follow this troubleshooting workflow to diagnose and resolve the problem.

G cluster_0 Troubleshooting Poor Reproducibility and Accuracy A Start: Poor Reproducibility/Accuracy Observed B Perform Matrix Factor (MF) Assessment (Post-Extraction Spike) A->B C Is MF between 0.85 and 1.15? B->C D Yes: Matrix effect is likely not the primary issue. Investigate other variables (e.g., instrument stability, pipetting). C->D Yes E No: Significant matrix effect is present. C->E No F Review Sample Preparation Method E->F G Is a simple protein precipitation used? F->G H Yes: Implement a more rigorous cleanup (e.g., SPE or LLE). G->H Yes I No: Optimize existing cleanup method (e.g., change SPE sorbent, LLE solvent). G->I No J Re-evaluate MF after optimization H->J I->J K Is MF now acceptable? J->K L Yes: Proceed with validated method. K->L Yes M No: Further optimization needed. K->M No N Optimize Chromatographic Conditions (e.g., gradient, column chemistry) to separate ZLN005 from the ion suppression zone. M->N O Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) for ZLN005. N->O O->J G cluster_0 Matrix Factor Assessment Workflow A Prepare Three Sets of Samples B Set A (Neat Solution): Spike ZLN005 and IS in reconstitution solvent. A->B C Set B (Post-Extraction Spike): Extract blank matrix. Spike ZLN005 and IS into extracted matrix. A->C D Set C (Pre-Extraction Spike): Spike ZLN005 and IS into blank matrix. Perform extraction. A->D E Analyze all sets by LC-MS/MS B->E C->E D->E F Calculate Peak Area Ratios (Analyte/IS) E->F G Calculate Matrix Factor (MF): MF = (Mean Peak Area Ratio of Set B) / (Mean Peak Area Ratio of Set A) F->G H Calculate Recovery (RE): RE = (Mean Peak Area Ratio of Set C) / (Mean Peak Area Ratio of Set B) F->H I Interpret Results: MF = 1 (No effect) MF < 1 (Suppression) MF > 1 (Enhancement) G->I G ZLN005 ZLN005 PGC1a PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha) ZLN005->PGC1a activates MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis promotes FattyAcidOxidation Fatty Acid Oxidation PGC1a->FattyAcidOxidation promotes ROS_Reduction Reduced Oxidative Stress (Lower ROS) MitochondrialBiogenesis->ROS_Reduction FattyAcidOxidation->ROS_Reduction Therapeutic_Effect Therapeutic Effect (e.g., protection against ischemia-reperfusion injury) ROS_Reduction->Therapeutic_Effect

References

Technical Support Center: Optimizing Peak Shape for 5-Hydroxyl ZLN005 in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of 5-Hydroxyl ZLN005, with a specific focus on improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical characteristics of 5-Hydroxyl ZLN005 that can affect its peak shape in reverse-phase HPLC?

A1: 5-Hydroxyl ZLN005 possesses two key structural features that significantly influence its chromatographic behavior and peak shape: a benzimidazole (B57391) core and a phenolic hydroxyl group. The benzimidazole moiety contains basic nitrogen atoms, making the molecule susceptible to strong interactions with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1] This can lead to peak tailing. The phenolic hydroxyl group can engage in hydrogen bonding and may chelate with trace metal impurities in the silica (B1680970) matrix, also contributing to poor peak shape.[1]

Q2: I am observing significant peak tailing for 5-Hydroxyl ZLN005. What is the most likely cause?

A2: The most probable cause of peak tailing for 5-Hydroxyl ZLN005 is secondary interactions between the basic benzimidazole part of the molecule and acidic silanol groups on the HPLC column's stationary phase. These interactions introduce an alternative retention mechanism to the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in an asymmetric peak with a "tail".[1]

Q3: How does the mobile phase pH impact the peak shape of 5-Hydroxyl ZLN005?

A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like 5-Hydroxyl ZLN005. The pKa of the benzimidazole group is estimated to be around 5.0-5.5, while the phenolic hydroxyl group has a pKa of approximately 9.0-10.0. To achieve a good peak shape for this basic compound, it is generally recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa. For 5-Hydroxyl ZLN005, a mobile phase pH in the acidic range (e.g., pH 2.5-3.5) is often optimal. At this low pH, the basic benzimidazole group is fully protonated, and, more importantly, the residual silanol groups on the silica stationary phase are protonated (not ionized), which minimizes the undesirable secondary ionic interactions that cause peak tailing.

Q4: Can the choice of organic modifier in the mobile phase affect my peak shape?

A4: Yes, the choice between common reverse-phase organic modifiers like acetonitrile (B52724) and methanol (B129727) can influence peak shape and selectivity. Acetonitrile is an aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding.[2][3] For phenolic compounds, methanol can sometimes improve peak shape by competing with the analyte for hydrogen bonding interactions with the stationary phase.[4] However, acetonitrile often provides higher efficiency and lower backpressure.[5] It is advisable to screen both solvents during method development to determine the best option for your specific separation.

Q5: When should I consider using a different HPLC column to improve the peak shape of 5-Hydroxyl ZLN005?

A5: If you have optimized the mobile phase conditions (pH, organic modifier, buffer concentration) and are still experiencing poor peak shape, especially tailing, it is beneficial to consider a different column. A modern, high-purity, end-capped C18 column is a good starting point. However, if tailing persists, a column with a different stationary phase, such as a Phenyl-Hexyl phase, can offer alternative selectivity through π-π interactions with the aromatic rings of 5-Hydroxyl ZLN005, which can significantly improve peak shape.[6][7]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem for 5-Hydroxyl ZLN005. The following guide provides a systematic approach to diagnose and resolve this issue.

Systematic Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Start Observe Peak Tailing check_ph Mobile Phase pH Is pH optimal (e.g., 2.5-3.5)? start->check_ph adjust_ph Adjust pH Lower pH with formic or phosphoric acid check_ph->adjust_ph No check_column Column Chemistry Using an end-capped C18? check_ph->check_column Yes adjust_ph->check_column try_phenyl Change Column Try a Phenyl-Hexyl column for alternative selectivity check_column->try_phenyl No/Tailing persists check_buffer Buffer Concentration Is buffer strength adequate (10-25 mM)? check_column->check_buffer Yes try_phenyl->check_buffer adjust_buffer Adjust Buffer Increase buffer concentration check_buffer->adjust_buffer No check_overload Sample Overload Is the peak response very high? check_buffer->check_overload Yes adjust_buffer->check_overload dilute_sample Dilute Sample Reduce injection volume or sample concentration check_overload->dilute_sample Yes check_system System Issues Check for extra-column dead volume check_overload->check_system No dilute_sample->check_system optimize_system Optimize System Use shorter, narrower ID tubing check_system->optimize_system Yes end End | Improved Peak Shape check_system->end No optimize_system->end

Caption: A step-by-step workflow to troubleshoot peak tailing for 5-Hydroxyl ZLN005.

Issue 2: Peak Fronting

Peak fronting, where the leading edge of the peak is broader than the trailing edge, is less common for 5-Hydroxyl ZLN005 but can occur.

Troubleshooting Guide for Peak Fronting

G Troubleshooting Workflow for Peak Fronting start Start Observe Peak Fronting check_overload Sample Overload Is the sample concentration too high? start->check_overload dilute_sample Dilute Sample Reduce injection volume or concentration check_overload->dilute_sample Yes check_solvent Sample Solvent Is the sample dissolved in a stronger solvent than the mobile phase? check_overload->check_solvent No dilute_sample->check_solvent match_solvent Modify Sample Solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->match_solvent Yes check_column_bed Column Bed Integrity Has the column experienced a pressure shock? check_solvent->check_column_bed No match_solvent->check_column_bed replace_column Replace Column A void at the column inlet may have formed check_column_bed->replace_column Yes end End | Symmetrical Peak Shape check_column_bed->end No replace_column->end

Caption: A logical workflow to diagnose and resolve peak fronting issues.

Data Presentation: Impact of HPLC Parameters on Peak Shape

The following tables summarize quantitative data on how different HPLC parameters can affect the peak shape of compounds structurally related to 5-Hydroxyl ZLN005. The Tailing Factor (Tf) is used as a measure of peak asymmetry; a value of 1.0 indicates a perfectly symmetrical peak.

Table 1: Effect of Mobile Phase pH on Tailing Factor of a Phenolic Amine

Mobile Phase pHTailing Factor (Tf)
6.02.5
5.02.1
4.01.6
3.01.2
2.51.1

Table 2: Comparison of Organic Modifiers on Peak Asymmetry

Analyte TypeOrganic ModifierTailing Factor (Tf)
Phenolic AmineAcetonitrile1.5
Phenolic AmineMethanol1.3
Neutral AromaticAcetonitrile1.1
Neutral AromaticMethanol1.2

Table 3: Influence of Column Stationary Phase on Peak Shape of Aromatic Amines

Stationary PhaseTailing Factor (Tf)
Standard C18 (non-end-capped)2.8
End-capped C181.4
Phenyl-Hexyl1.1

Experimental Protocols

Protocol 1: HPLC Method for Improved Peak Shape of 5-Hydroxyl ZLN005

This protocol provides a starting point for achieving a good peak shape for 5-Hydroxyl ZLN005.

  • HPLC System: Standard HPLC or UHPLC system with a UV detector.

  • Column: End-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 80:20 A:B) to a final concentration of approximately 0.1 mg/mL.

Experimental Workflow for Method Development

G HPLC Method Development Workflow start Start Define Analytical Goal select_column Column Selection Start with end-capped C18 start->select_column mobile_phase_prep Mobile Phase Preparation Aqueous: 0.1% Formic Acid Organic: Acetonitrile & Methanol select_column->mobile_phase_prep screen_organic Organic Modifier Screening Run initial gradients with ACN and MeOH mobile_phase_prep->screen_organic evaluate_peak_shape Evaluate Peak Shape & Resolution screen_organic->evaluate_peak_shape optimize_gradient Gradient Optimization Adjust gradient slope and time evaluate_peak_shape->optimize_gradient Sub-optimal validation Method Validation Assess linearity, precision, accuracy evaluate_peak_shape->validation Optimal fine_tune Fine-Tuning Adjust flow rate and temperature optimize_gradient->fine_tune fine_tune->validation end End | Robust HPLC Method validation->end

Caption: A workflow for developing a robust HPLC method for 5-Hydroxyl ZLN005.

References

dealing with isotopic interference from ZLN005-d13

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ZLN005 Program

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZLN005 and its deuterated internal standard, ZLN005-d13. The focus is on identifying and mitigating isotopic interference during quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isotopic interference when using ZLN005-d13?

A1: Isotopic interference in this context typically arises from two main sources:

  • Contribution from the Analyte (ZLN005): Naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) in the unlabeled ZLN005 can produce a signal at the same mass-to-charge ratio (m/z) as ZLN005-d13. This becomes more pronounced at high concentrations of ZLN005, where the analyte's isotopic tail can significantly contribute to the internal standard's signal, leading to non-linear calibration curves.[1][2]

  • Impurity in the Internal Standard (ZLN005-d13): The ZLN005-d13 standard may contain a small percentage of unlabeled ZLN005 as an impurity from its synthesis. This impurity will directly contribute to the analyte signal, causing inaccuracies, especially at the lower limit of quantitation (LLOQ).

Q2: Why does my calibration curve for ZLN005 become non-linear at high concentrations?

A2: Non-linearity at the upper limit of quantitation (ULOQ) is a classic sign of isotopic interference.[2] As the concentration of ZLN005 increases, the signal from its naturally abundant isotopes can spill over into the mass channel of the ZLN005-d13 internal standard. This artificially inflates the internal standard's response, which in turn suppresses the calculated analyte/internal standard ratio, causing the curve to bend.[2]

Q3: Can the position of the deuterium (B1214612) labels on ZLN005-d13 affect the analysis?

A3: Yes. The stability of the deuterium labels is crucial. If the labels are on positions that can undergo hydrogen/deuterium (H/D) exchange with the solvent (e.g., acidic or basic solutions), the isotopic purity of the standard can degrade over time.[3] This can lead to a gradual increase in the unlabeled ZLN005 signal and a decrease in the ZLN005-d13 signal, compromising assay accuracy. It is also a reason why deuterated standards may sometimes have slightly different chromatographic retention times than the analyte.[4][5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving isotopic interference issues.

Problem 1: High background signal for ZLN005 in blank samples.

This issue often points to contamination or impurity within the internal standard.

  • Initial Diagnosis Workflow

    cluster_0 Step 1: Purity Check cluster_1 Step 2: Resolution cluster_2 Alternative Cause A Prepare high-concentration solution of ZLN005-d13 only B Analyze using ZLN005 (analyte) MRM transition A->B C Signal Detected? B->C D Quantify unlabeled ZLN005 as impurity in IS lot C->D Yes F No Signal: Check for system contamination C->F No E Correct mathematically or source higher purity IS D->E

    Caption: Workflow to diagnose high background signal in blanks.

  • Corrective Actions & Protocols

    Protocol 1: Quantification of Isotopic Purity

    • Objective: To determine the percentage of unlabeled ZLN005 present in the ZLN005-d13 internal standard stock.

    • Methodology:

      • Prepare a high-concentration solution (e.g., 10,000 ng/mL) of ZLN005-d13 in a clean solvent (e.g., 50:50 acetonitrile:water).

      • Analyze this solution using the established LC-MS/MS method.

      • Critically, monitor the multiple reaction monitoring (MRM) transition for the unlabeled analyte (ZLN005).

      • Separately, inject a known concentration of a certified ZLN005 reference standard to establish a response factor.

    • Data Analysis: Calculate the concentration of the ZLN005 impurity in the ZLN005-d13 solution. This allows you to determine its percentage contribution.

    Lot NumberIS Concentration (ng/mL)Measured ZLN005 Impurity (ng/mL)Purity (%)
    ZLN-D13-A10,00015.299.85%
    ZLN-D13-B10,00048.599.52%
    Table 1: Example purity assessment data for two different lots of ZLN005-d13.
Problem 2: Poor accuracy at the Lower Limit of Quantitation (LLOQ).

When the internal standard contributes to the analyte signal, it disproportionately affects the lowest concentration points.

  • Logical Relationship Diagram

    A ZLN005-d13 IS contains ZLN005 impurity B Constant amount of ZLN005 impurity added to every sample A->B D Impurity signal is a large % of total analyte signal B->D C LLOQ sample has very low true ZLN005 conc. C->D E Inaccurate (positively biased) quantification at LLOQ D->E

    Caption: How IS impurity impacts LLOQ accuracy.

  • Corrective Actions & Protocols

    Protocol 2: Evaluation of IS Contribution at LLOQ

    • Objective: To experimentally measure the impact of the internal standard's impurity on the LLOQ.

    • Methodology:

      • Prepare two sets of samples in the relevant biological matrix (e.g., plasma).

      • Set A (Zero Samples): Matrix spiked only with ZLN005-d13 (at the concentration used in the assay).

      • Set B (LLOQ Samples): Matrix spiked with ZLN005 at the LLOQ concentration and with ZLN005-d13.

      • Analyze both sets (n=5 replicates) and measure the peak area for the ZLN005 analyte transition.

    • Data Analysis: The acceptance criterion is typically that the average analyte response in Set A should be less than a certain percentage (e.g., 20%) of the average response in Set B.

    Sample SetMean Analyte Peak Area% of LLOQ ResponsePass/Fail
    Set A (Zero Sample)85017%Pass
    Set B (LLOQ)5000100%N/A
    Table 2: Example data from an IS contribution experiment.
Problem 3: Inaccurate quantification due to analyte contribution to the IS signal.

This "crosstalk" from the analyte to the internal standard is concentration-dependent and affects the high end of the calibration range.[1]

  • Signaling Pathway Concept

    cluster_analyte Analyte: ZLN005 cluster_is Internal Standard: ZLN005-d13 A1 M (Main Isotope) A2 M+1, M+2, M+3... MS Mass Spectrometer A1->MS Analyte Signal A2->MS Crosstalk (Interference) IS1 M+13 (Main Isotope) IS1->MS IS Signal

    Caption: Isotopic distribution overlap causing signal interference.

  • Corrective Actions & Protocols

    • Chromatographic Separation: While deuterated standards are designed to co-elute, slight separation can sometimes be achieved by modifying chromatographic conditions (e.g., shallower gradient, different column chemistry).[6] However, this can sometimes negatively impact the primary function of the internal standard, which is to track the analyte.[4]

    • Use a Higher Mass IS: If possible, synthesize or procure an internal standard with more deuterium atoms (e.g., d7, d9). A larger mass difference between the analyte and the IS will shift the IS signal further from the analyte's natural isotopic distribution, minimizing overlap.[2][7]

    • Mathematical Correction: For existing data, a nonlinear calibration function can be applied to correct for the interference.[1][8] This involves experimentally determining constants that describe the contribution of the analyte to the IS signal and vice-versa.

    • Select a Different Precursor/Product Ion: Investigate if there is a less abundant isotope of the internal standard that can be used as the precursor ion, provided it has minimal contribution from the analyte's isotopes.[2]

References

Technical Support Center: Optimizing LC Gradient for ZLN005 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the liquid chromatography (LC) separation of ZLN005 and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of ZLN005 I should expect to see?

A1: ZLN005 undergoes several metabolic transformations. The primary metabolites identified in both in vitro (human and rat liver microsomes) and in vivo (rat urine, plasma, and brain) studies include:

  • Phase I Metabolites: Mono- and dihydroxylated forms of ZLN005, as well as further oxidation products leading to carboxylic acids.

  • Phase II Metabolites: Glucuronide, sulfate (B86663), and glutathione (B108866) conjugates of the hydroxylated metabolites. The parent compound (ZLN005) and its major phase I metabolites are also typically detected in plasma and brain tissue.[1][2]

Q2: What is a recommended starting point for an LC method to separate ZLN005 and its metabolites?

A2: A reversed-phase LC-MS/MS method is the most suitable approach. While a specific published method for ZLN005 is not detailed here, a robust starting point can be developed based on methods for other benzimidazole (B57391) derivatives and general principles for separating parent drugs from their more polar metabolites.[3][4][5]

A typical setup would involve:

  • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is a good initial choice.[4]

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).

  • Mobile Phase B: Acetonitrile (B52724) or methanol (B129727) with the same acidic modifier.

  • Gradient Elution: A gradient is necessary to resolve the relatively non-polar parent compound from its more polar metabolites.

Q3: Why is an acidic modifier like formic acid typically used in the mobile phase?

A3: Formic acid serves two main purposes in LC-MS analysis of compounds like ZLN005:

  • Improved Peak Shape: ZLN005, a benzimidazole derivative, contains basic nitrogen atoms. The acidic mobile phase ensures these sites are consistently protonated, which minimizes undesirable interactions with residual silanol (B1196071) groups on the silica-based column packing. This results in sharper, more symmetrical peaks.[6]

  • Enhanced MS Sensitivity: In positive ion mode electrospray ionization (ESI), the acidic conditions promote the formation of protonated molecules ([M+H]+), leading to a stronger signal in the mass spectrometer and improved sensitivity.[6]

Q4: What is the expected elution order for ZLN005 and its metabolites?

A4: In a reversed-phase system, compounds elute based on their polarity, with less polar compounds being retained longer on the column. Therefore, the expected elution order would be:

  • Early Eluting Peaks: Highly polar metabolites, such as the glucuronide and sulfate conjugates.

  • Intermediate Peaks: Hydroxylated and carboxylated metabolites.

  • Late Eluting Peak: The parent compound, ZLN005, being the least polar, will have the longest retention time.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of an LC gradient for ZLN005 and its metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions between basic analytes and acidic silanol groups on the column. - Column overload.- Ensure sufficient acidification of the mobile phase (e.g., 0.1% formic acid). - Try a different column with end-capping or a different stationary phase. - Reduce the injection volume or dilute the sample.[7]
Poor Peak Shape (Fronting) - Column collapse or void formation. - Injection of sample in a solvent significantly stronger than the initial mobile phase. - Co-elution with an interfering compound.[8][9]- Replace the column if it's old or has been subjected to high pressure. - Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.[8] - Adjust the gradient to improve separation from the interfering peak.
Inadequate Separation of Metabolites - Gradient is too steep. - Suboptimal organic solvent composition. - Incorrect column chemistry.- Decrease the ramp of the organic solvent percentage during the elution window of the metabolites of interest. - If using acetonitrile, try methanol or a mixture of both, as this can alter selectivity. - Consider a column with a different stationary phase (e.g., phenyl-hexyl) to introduce different separation mechanisms.
Low Signal Intensity in MS - Inefficient ionization. - Ion suppression from matrix components. - Suboptimal source parameters.- Ensure the mobile phase is sufficiently acidified (for positive ion mode). - Improve sample clean-up to remove interfering matrix components like phospholipids. - Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). - Adjust the LC gradient to separate ZLN005 and its metabolites from regions of significant ion suppression.
Shifting Retention Times - Inadequate column equilibration between injections. - Changes in mobile phase composition. - Column aging or contamination.- Ensure the post-run equilibration time is sufficient (typically 5-10 column volumes). - Prepare fresh mobile phases daily. - Use a guard column and/or implement a column washing step after each batch.

Experimental Protocols

Starting LC Gradient Method

This is a generic starting point that should be optimized for your specific LC-MS system and the particular metabolites of interest.

Parameter Condition
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Sample Preparation from Plasma
  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A: 5% B).

  • Inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation LC Separation (Gradient Elution) injection->separation detection MS/MS Detection separation->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis Data Acquisition

Workflow for ZLN005 and Metabolite Analysis.

troubleshooting_logic start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape separation Inadequate Separation? peak_shape->separation No tailing Check Mobile Phase pH Reduce Sample Load peak_shape->tailing Yes (Tailing) fronting Check Injection Solvent Replace Column if Necessary peak_shape->fronting Yes (Fronting) retention Retention Time Shift? separation->retention No adjust_gradient Decrease Gradient Ramp Try Different Organic Solvent separation->adjust_gradient Yes check_equilibration Increase Equilibration Time Prepare Fresh Mobile Phase retention->check_equilibration Yes end_node Optimized Separation retention->end_node No tailing->end_node fronting->end_node adjust_gradient->end_node check_equilibration->end_node

Troubleshooting Logic for LC Separation Issues.

References

Technical Support Center: 5-Hydroxyl ZLN005 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the extraction of 5-Hydroxyl ZLN005. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges, specifically addressing the poor recovery of this metabolite during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low recovery of 5-Hydroxyl ZLN005 during our liquid-liquid extraction (LLE) protocol. What are the most likely causes?

Poor recovery of 5-Hydroxyl ZLN005, a more polar derivative of ZLN005, during LLE can stem from several factors related to its chemical properties. The primary issues are typically an inappropriate pH of the aqueous phase and a suboptimal choice of organic solvent.

  • Incorrect pH: 5-Hydroxyl ZLN005 contains a phenolic hydroxyl group, which is weakly acidic. For efficient extraction into an organic solvent, this group must be in its neutral, protonated form. If the pH of the aqueous sample is too high (neutral or basic), the hydroxyl group will be deprotonated, making the molecule negatively charged and thus highly soluble in the aqueous phase, which drastically reduces extraction efficiency.[1][2]

  • Suboptimal Solvent Polarity: The addition of a hydroxyl group makes 5-Hydroxyl ZLN005 significantly more polar than the parent compound, ZLN005. Using a non-polar solvent like hexane (B92381) may result in poor partitioning of the analyte into the organic phase. A solvent with a higher polarity that is immiscible with water is required to effectively extract the more polar metabolite.[1][3]

  • Insufficient Mixing: Inadequate vortexing or shaking during the extraction process leads to incomplete partitioning of the analyte between the two phases, resulting in lower recovery.[2][4]

  • Emulsion Formation: The presence of proteins and other macromolecules in biological samples can lead to the formation of an emulsion at the interface of the aqueous and organic layers, trapping the analyte and preventing a clean separation.[2]

Q2: How can we optimize our LLE protocol to improve the recovery of 5-Hydroxyl ZLN005?

Optimizing your LLE protocol involves a systematic approach to address the factors mentioned above.

  • Adjusting pH: The most critical step is to acidify your aqueous sample. Adjust the pH to be at least 2 units below the pKa of the phenolic hydroxyl group (a general pKa for phenols is around 10, but acidification to pH 3-4 is a safe and effective starting point).[1][2] This ensures the molecule is in its neutral form, maximizing its solubility in the organic solvent.

  • Solvent Selection: Choose an organic solvent with a polarity that better matches the polar nature of 5-Hydroxyl ZLN005. Solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of solvents can significantly improve recovery compared to less polar options.[2][3]

  • "Salting Out" Effect: Adding a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), to the aqueous phase can increase its polarity and ionic strength.[1][3][5] This reduces the solubility of 5-Hydroxyl ZLN005 in the aqueous layer and promotes its partitioning into the organic phase.[1]

  • Increase Solvent-to-Sample Ratio: Using a larger volume of organic solvent relative to the aqueous sample can enhance extraction efficiency. A ratio of 7:1 (organic:aqueous) is often considered a good starting point for optimization.[1][3]

Q3: Would Solid-Phase Extraction (SPE) be a better alternative for 5-Hydroxyl ZLN005, and what factors should we consider?

Yes, SPE can be an excellent alternative to LLE, often providing higher recovery, cleaner extracts, and reduced solvent consumption.[6][7] For a polar compound like 5-Hydroxyl ZLN005, a reversed-phase (RP) SPE protocol is typically recommended.

Key factors for optimizing SPE include:

  • Sorbent Selection: Polymeric reversed-phase sorbents (e.g., Strata-X) or silica-based C18 sorbents are suitable choices for retaining phenolic compounds from an aqueous matrix.

  • Sample Pre-treatment (pH): Similar to LLE, the pH of the sample should be adjusted (acidified) before loading it onto the SPE cartridge to ensure the analyte is retained in its neutral form.[5][6]

  • Wash Step: The wash step is crucial for removing interferences. A weak organic solvent (e.g., 5-10% methanol (B129727) in acidified water) can be used to wash away more polar impurities without eluting the analyte of interest.

  • Elution Solvent: A stronger organic solvent, such as methanol or acetonitrile (B52724), is used to disrupt the interaction between the analyte and the sorbent, eluting it from the cartridge. The pH of the elution solvent can also be modified to facilitate elution.

  • Flow Rate: A slow and consistent flow rate during sample loading and elution is critical for ensuring proper interaction with the sorbent and achieving reproducible results.[7]

Q4: Could the poor recovery be due to analyte degradation?

Analyte stability is a potential concern. Phenolic compounds can be susceptible to oxidation, especially at high pH or when exposed to light and elevated temperatures.[2]

  • Temperature Control: Keep samples on ice or at 4°C throughout the extraction process to minimize potential degradation.[2]

  • Minimize Processing Time: Reduce the time between sample collection, extraction, and analysis to limit the window for degradation.[4]

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid to the sample can help prevent oxidative degradation.

Data Presentation: Troubleshooting Guide

The following table summarizes the key variables, potential problems, and recommended solutions for troubleshooting the poor recovery of 5-Hydroxyl ZLN005.

Parameter Potential Problem Recommended Solution & Rationale
Sample pH (Aqueous Phase) pH is too high ( > 5). The hydroxyl group is deprotonated, making the molecule charged and highly water-soluble.Acidify the sample to pH 3-4 using an acid like HCl or formic acid. This protonates the hydroxyl group, neutralizing the molecule and increasing its affinity for the organic phase.[1][2]
Extraction Solvent The solvent is too non-polar (e.g., hexane, heptane). Polarity mismatch with the more polar 5-Hydroxyl ZLN005.Use a more polar, water-immiscible solvent like ethyl acetate, MTBE, or dichloromethane . This improves the partitioning of the polar analyte into the organic phase.[2][3]
Phase Separation Emulsion formation at the interface, trapping the analyte.Add saturated NaCl (brine) to the sample to break the emulsion.[2] Centrifugation can also aid in separating the layers.
Analyte Stability The compound is degrading during the extraction process due to oxidation or temperature effects.Keep samples on ice or at 4°C throughout the procedure.[2] Minimize exposure to light and process samples promptly.
Extraction Method Insufficient mixing of aqueous and organic phases.Increase vortexing or shaking time to at least 1-2 minutes to ensure thorough mixing and maximize the surface area for mass transfer between phases.[2][4]
SPE Flow Rate The flow rate during sample loading or elution is too fast.Maintain a slow, consistent flow rate (e.g., 1 mL/min) to allow for adequate interaction between the analyte and the sorbent material.[7]

Experimental Protocols

Optimized Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine, cell lysate), add a suitable internal standard.

  • Acidification: Add 50 µL of 1M hydrochloric acid (HCl) to acidify the sample to a pH between 3 and 4. Vortex briefly.

  • Salting Out (Optional but Recommended): Add approximately 100 mg of solid sodium chloride (NaCl) and vortex until dissolved.

  • Extraction: Add 5 mL of ethyl acetate.

  • Mixing: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any interfacial precipitate.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase for analysis (e.g., by LC-MS).

Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)
  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., Polymeric RP, 30 mg) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of acidified water (pH 3-4). Do not allow the cartridge to go dry.

  • Sample Loading: Acidify the sample to pH 3-4. Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in acidified water (pH 3-4) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.

  • Elution: Elute the 5-Hydroxyl ZLN005 from the cartridge using 1-2 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Visualizations

Logical Troubleshooting Workflow

G start Start: Poor Recovery of 5-Hydroxyl ZLN005 check_method Extraction Method? start->check_method lle Liquid-Liquid Extraction (LLE) check_method->lle LLE spe Solid-Phase Extraction (SPE) check_method->spe SPE check_ph_lle Is aqueous phase acidified (pH 3-4)? lle->check_ph_lle check_ph_spe Is sample acidified before loading? spe->check_ph_spe check_solvent Is solvent appropriate? (e.g., Ethyl Acetate) check_ph_lle->check_solvent Yes acidify_lle Action: Acidify sample with HCl or Formic Acid check_ph_lle->acidify_lle No check_mixing Is mixing sufficient? (Vortex >1 min) check_solvent->check_mixing Yes change_solvent Action: Switch to a more polar solvent (EtOAc, MTBE) check_solvent->change_solvent No increase_mixing Action: Increase vortex time and vigor check_mixing->increase_mixing No consider_degradation If issues persist, consider analyte degradation. Keep samples cold. check_mixing->consider_degradation Yes check_elution Is elution solvent strong enough? (e.g., MeOH) check_ph_spe->check_elution Yes acidify_spe Action: Acidify sample before loading onto cartridge check_ph_spe->acidify_spe No check_flowrate Is flow rate slow and controlled? check_elution->check_flowrate Yes optimize_elution Action: Test stronger elution solvents check_elution->optimize_elution No control_flow Action: Use vacuum manifold or syringe pump for control check_flowrate->control_flow No check_flowrate->consider_degradation Yes acidify_lle->check_solvent change_solvent->check_mixing increase_mixing->consider_degradation acidify_spe->check_elution optimize_elution->check_flowrate control_flow->consider_degradation end Recovery Improved consider_degradation->end

Caption: Troubleshooting workflow for poor 5-Hydroxyl ZLN005 recovery.

Optimized LLE Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Concentration p1 1. Aqueous Sample (e.g., Plasma) p2 2. Acidify to pH 3-4 p1->p2 p3 3. Add Salt (e.g., NaCl) (Optional) p2->p3 e1 4. Add Organic Solvent (e.g., Ethyl Acetate) p3->e1 e2 5. Vortex Vigorously (2 min) e1->e2 e3 6. Centrifuge (3000 x g, 10 min) e2->e3 c1 7. Collect Organic Layer e3->c1 c2 8. Evaporate to Dryness c1->c2 c3 9. Reconstitute c2->c3 end end c3->end Ready for Analysis

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow.

Optimized SPE Workflow Diagram

G cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_collection Elution & Concentration p1 1. Condition (Methanol -> Water) p2 2. Equilibrate (Acidified Water) p1->p2 e1 3. Load Acidified Sample (Slow Flow Rate) p2->e1 e2 4. Wash (5% MeOH in Acidified Water) e1->e2 e3 5. Dry Cartridge e2->e3 c1 6. Elute Analyte (Methanol or ACN) e3->c1 c2 7. Evaporate to Dryness c1->c2 c3 8. Reconstitute c2->c3 end end c3->end Ready for Analysis

Caption: Optimized Solid-Phase Extraction (SPE) workflow.

References

stability issues with 5-Hydroxyl ZLN005-d13 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential stability issues of 5-Hydroxyl ZLN005-d13 in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited; therefore, some recommendations are based on the known properties of the parent compound, ZLN005, and general best practices for handling small molecules in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be stored?

A1: this compound is a deuterated metabolite of ZLN005, a known activator of the PGC-1α transcriptional coactivator. As a metabolite, it is often used as an analytical standard in pharmacokinetic studies. Due to the lack of specific storage instructions for the deuterated hydroxylated form, it is recommended to follow the storage guidelines for the parent compound, ZLN005.

Q2: What are the recommended storage conditions for ZLN005, and by extension, this compound?

A2: Based on information for ZLN005, the following storage conditions are recommended as a guideline for this compound:

FormStorage TemperatureDuration
Solid Powder-20°CUp to 3 years
4°CUp to 2 years
In Solvent (e.g., DMSO)-80°CUp to 2 years
-20°CUp to 1 year

Data is for the parent compound ZLN005 and should be considered as a guideline for this compound.[1]

It is crucial to aliquot stock solutions upon preparation to minimize freeze-thaw cycles, which can contribute to degradation.[1]

Q3: What solvents are recommended for dissolving this compound?

Q4: Are there any known stability issues with ZLN005 or similar compounds in solution?

A4: While specific degradation pathways for ZLN005 or its hydroxylated metabolite have not been detailed in the provided search results, small molecules, in general, can be susceptible to degradation in solution over time, especially when exposed to light, extreme pH, or reactive oxygen species. It is best practice to prepare fresh working solutions from a frozen stock on the day of the experiment.

Troubleshooting Guide

Q1: I am observing inconsistent or lower-than-expected activity in my cell-based assays. Could this be a stability issue?

A1: Yes, inconsistent results can be indicative of compound degradation. Here are a few troubleshooting steps:

  • Prepare fresh dilutions: Always prepare your final working solutions fresh from a frozen stock solution immediately before each experiment.

  • Minimize freeze-thaw cycles: Aliquot your stock solution after the initial preparation to avoid repeated freezing and thawing.[1]

  • Protect from light: Store stock solutions and handle working solutions in a manner that minimizes exposure to light, as some compounds are light-sensitive.

  • Check your solvent: Ensure you are using high-purity, anhydrous solvents for your stock solutions. Hygroscopic solvents like DMSO can absorb water, which may impact compound stability.[1]

  • Evaluate solution stability: If problems persist, consider performing a simple stability test by comparing the activity of a freshly prepared solution to one that has been stored under your typical experimental conditions for a period.

Q2: I see precipitation in my working solution after diluting the DMSO stock in an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue with compounds that have low water solubility.

  • Lower the final concentration: The concentration of your compound in the final aqueous solution may be exceeding its solubility limit. Try using a lower final concentration if your experimental design allows.

  • Increase the solvent concentration: A slightly higher percentage of DMSO in the final working solution might be necessary to maintain solubility. However, be mindful of the DMSO tolerance of your cell line, as high concentrations can be toxic.

  • Use a different solvent system: While less common for cell-based assays, exploring other biocompatible solvents or formulation strategies may be necessary for in vivo studies.

Experimental Protocols

Protocol: Assessment of Small Molecule Stability in Solution via HPLC-UV

This protocol provides a general framework for assessing the stability of a compound like this compound in a specific solvent and storage condition.

1. Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, cell culture medium)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile, water with formic acid)

  • Autosampler vials

2. Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mM).

  • Initial analysis (T=0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) and inject it into the HPLC system. Record the peak area of the parent compound.

  • Incubate samples: Aliquot the remaining stock solution into several vials and store them under the desired test conditions (e.g., room temperature, 4°C, 37°C). Protect from light if necessary.

  • Time-point analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), retrieve a vial from each storage condition.

  • Dilute and analyze: Dilute the stored sample to the same concentration as the T=0 sample and analyze it by HPLC using the same method.

  • Data analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products.

7. Quantitative Data Summary:

Time PointStorage Condition% Remaining of this compound
0 hr-100%
1 hre.g., 37°C in MediaHypothetical Data
4 hre.g., 37°C in MediaHypothetical Data
8 hre.g., 37°C in MediaHypothetical Data
24 hre.g., 37°C in MediaHypothetical Data

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO to create 10 mM Stock start->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw Use one aliquot per experiment dilute Prepare Fresh Working Solution in Media thaw->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

Caption: Recommended workflow for preparing and using this compound solutions.

pgc1a_pathway ZLN005 ZLN005 AMPK AMPK ZLN005->AMPK activates PGC1a_exp PGC-1α Gene Expression AMPK->PGC1a_exp stimulates PGC1a_protein PGC-1α Protein PGC1a_exp->PGC1a_protein NRF1 NRF1 PGC1a_protein->NRF1 coactivates FAO Fatty Acid Oxidation PGC1a_protein->FAO OxPhos Oxidative Phosphorylation PGC1a_protein->OxPhos TFAM TFAM NRF1->TFAM activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis

Caption: Simplified signaling pathway of ZLN005-mediated PGC-1α activation.[3][4][5]

References

Technical Support Center: ZLN005 Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential contamination issues during the trace analysis of ZLN005.

Troubleshooting Guide

This guide provides solutions to common problems encountered during ZLN005 trace analysis.

Problem: High Background Noise or Elevated Baseline in Chromatograms

High background noise or an elevated baseline can obscure the peaks of interest, leading to inaccurate quantification of ZLN005, especially at ultra-trace levels.

  • Possible Cause 1: Contaminated Carrier Gas or Gas Lines (for GC-MS analysis)

    • Troubleshooting Step: Check the purity of the carrier gas and inspect the gas lines for any signs of degradation or contamination.

    • Solution: Use high-purity carrier gas and ensure gas lines are clean and inert.

  • Possible Cause 2: Contaminated Solvents or Reagents [1]

    • Troubleshooting Step: Analyze a solvent blank directly. If contamination is present, the solvent is the source.[1]

    • Solution: Use fresh, high-purity solvents (e.g., pesticide residue grade, GC-MS grade) from a reputable supplier.[1] Test new batches of solvents before use by running a blank.[1] Purchase solvents in small-volume amber glass bottles to minimize contamination from the container and reduce storage time.[1]

  • Possible Cause 3: Septum Bleed (for GC-MS analysis)

    • Troubleshooting Step: Observe the chromatogram for regularly spaced peaks that are characteristic of septum bleed.

    • Solution: Use high-quality, low-bleed septa and replace them regularly, as frequent injections can cause degradation.[1]

  • Possible Cause 4: Contaminated Inlet Liner (for GC-MS analysis)

    • Troubleshooting Step: Visually inspect the inlet liner for any discoloration or residue.

    • Solution: Clean or replace the inlet liner regularly.

Problem: Target Analyte (ZLN005) Detected in Method Blanks

The presence of ZLN005 in method blanks is a clear indication of a contamination issue within the laboratory or the analytical procedure.[1]

  • Possible Cause 1: Cross-Contamination During Sample Preparation [1]

    • Troubleshooting Step: Review your sample preparation procedures.

    • Solution: Implement strict sample handling protocols.[1] Use separate, dedicated glassware and equipment for standards, samples, and blanks.[1] Thoroughly clean all equipment between samples.[1]

  • Possible Cause 2: Contaminated Glassware or Plasticware

    • Troubleshooting Step: Review your labware cleaning procedures.

    • Solution: Implement a rigorous cleaning procedure for all glassware and select appropriate plasticware. A final rinse with high-purity water is essential.[2] Phthalates can leach from plastic bottles over time, so be mindful of storage duration.[2]

  • Possible Cause 3: Environmental Contamination

    • Troubleshooting Step: Assess the laboratory environment for potential sources of airborne contaminants.

    • Solution: To minimize risks, perform sample preparation in a clean and controlled environment, such as a laminar flow hood or a dedicated cleanroom for ultra-trace analysis.[3] Using sticky mats at entrance doors can reduce dust.[3]

Problem: Inconsistent or Non-Reproducible Results

Inconsistent results can arise from intermittent contamination events.

  • Possible Cause 1: Inconsistent Sample Handling and Preparation

    • Troubleshooting Step: Review and standardize all sample handling and preparation steps.

    • Solution: Develop and strictly follow a detailed standard operating procedure (SOP) for ZLN005 trace analysis. Ensure all personnel are trained on the SOP.

  • Possible Cause 2: Contamination from Personnel

    • Troubleshooting Step: Observe laboratory practices of all personnel involved in the analysis.

    • Solution: Minimize direct contact with samples by using appropriate personal protective equipment (PPE), including powder-free nitrile gloves, masks, and hair coverings.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in ZLN005 trace analysis?

A1: Common sources of contamination in pharmaceutical trace analysis, which are applicable to ZLN005, include:

  • The laboratory environment: Dust and airborne particles can introduce contaminants.[3]

  • Reagents and solvents: Impurities in solvents like DMSO, ethanol, or water can be a significant source of contamination, especially when they constitute a large proportion of the final sample volume.[2]

  • Labware: Both glassware and plasticware can be sources of contamination if not properly cleaned or if they leach substances.[2][3]

  • Personnel: Direct or indirect contamination from analysts through skin cells, fibers from clothing, or improper handling is a common issue.[2][4]

  • Manufacturing and packaging materials: Contaminants can be introduced from process equipment, such as lubricants or particles from filters, and from packaging materials like vials and stoppers.[4][5][6]

Q2: What are acceptable blank levels for ZLN005 trace analysis?

A2: While there are no universally mandated acceptable blank levels specifically for ZLN005 analysis, a general guideline is that the concentration of any target analyte in a method blank should be less than 10% of the concentration of the lowest calibration standard or the reporting limit.[1] For ultra-trace analysis, the goal is to achieve the lowest possible blanks, ideally below the instrument's detection limit.[1] Consistent and low blank levels are more critical than a single zero reading, as they indicate a controlled and predictable background.[1]

Q3: How can I prevent contamination from solvents and reagents?

A3: To minimize contamination from solvents and reagents, follow these best practices:

  • Use the highest purity solvents available (e.g., pesticide residue grade, GC-MS grade).[1]

  • Purchase solvents in small-volume amber glass bottles to minimize contamination from the container and reduce storage time.[1]

  • Rinse all glassware with a portion of the solvent to be used before filling.[1]

  • Run a solvent blank before processing samples to verify its purity.[1]

  • Store solvents in a clean, controlled environment away from potential sources of contamination.[1]

  • Ensure that any water used is ultrapure (18 MΩ.cm), especially for ultra-trace analyses.[2][3]

Q4: What is the best way to clean glassware for ZLN005 trace analysis?

A4: A rigorous cleaning procedure for glassware is essential to minimize background contamination. A recommended procedure is as follows:

  • Wash with a laboratory-grade detergent and hot water.

  • Rinse thoroughly with tap water, followed by deionized water.

  • Rinse with a high-purity solvent (e.g., acetone (B3395972) or hexane).

  • For inorganic trace analysis, a final rinse with high-purity water is crucial.[2]

  • If performing organic trace analysis, a final rinse with a high-purity solvent compatible with your analytical method is recommended.

  • For certain applications, baking glassware in a muffle furnace at a high temperature (e.g., 450°C) for several hours can be effective.[1]

  • After cooling, cover the openings with solvent-rinsed aluminum foil and store in a clean, dust-free environment.[1]

Quantitative Data Summary

Table 1: Common Contaminants in Pharmaceutical Trace Analysis and Their Potential Sources.

Contaminant TypeExamplesPotential Sources
Physical Fibers (cellulose, polyester), glass particles, metal particles, plastic fragments, rubber particlesCleanroom wipes, garments, vials, manufacturing equipment (tanks, filters), packaging materials.[4][6]
Chemical Phthalates, silicone oil, vulcanizing agents (e.g., 2-mercaptobenzothiazole), detergents, lubricantsPlasticware, vial stoppers, manufacturing equipment, cleaning agents.[2][4][5]
Biological Bacteria, viruses, fungi, pyrogensPersonnel, raw materials, manufacturing environment.[7]

Table 2: General Guidelines for Blank Levels in Trace Analysis.

ParameterGuidelineRationale
Analyte Concentration in Blank < 10% of the lowest calibration standard or reporting limit.[1]Ensures that the background signal does not significantly impact the quantification of low-level samples.
Blank Consistency Low and consistent signal across multiple blanks.[1]Indicates a controlled and predictable analytical process, allowing for reliable background subtraction if necessary.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for ZLN005 Trace Analysis

  • Initial Wash: Disassemble all glassware. Wash with a laboratory-grade, phosphate-free detergent in hot water. Use appropriate brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with copious amounts of tap water to remove all detergent residues.

  • Deionized Water Rinse: Rinse at least three times with deionized water.

  • Solvent Rinse (for organic trace analysis): Rinse with a high-purity solvent such as acetone or hexane (B92381) to remove organic residues.

  • High-Purity Water Rinse (for inorganic trace analysis): Rinse three times with ultrapure water (18 MΩ.cm).[3]

  • Drying: Allow glassware to air dry in a clean, dust-free environment, or oven-dry at an appropriate temperature.

  • Storage: Cover all openings with solvent-rinsed aluminum foil and store in a clean cabinet to prevent re-contamination.[1]

Protocol 2: Sample Preparation Workflow to Minimize Contamination

  • Environment Setup: Before starting, ensure the sample preparation area (e.g., laminar flow hood) is clean and free of clutter. Wipe down all surfaces with an appropriate cleaning agent.

  • Personal Protective Equipment (PPE): Wear powder-free nitrile gloves, a lab coat, and safety glasses. For ultra-sensitive analyses, consider using a face mask and hairnet.[2]

  • Reagent and Labware Preparation: Use fresh, high-purity solvents and reagents.[1] Employ meticulously cleaned glassware or new, pre-cleaned disposable plasticware.

  • Blank Preparation: Prepare a method blank using the same procedure and reagents as the samples. This will help to identify any background contamination.

  • Sample Handling: Handle samples carefully to avoid direct contact and cross-contamination. Use dedicated and properly cleaned tools for each sample.

  • Storage: If samples need to be stored, use appropriate containers with secure closures and store them under conditions that prevent degradation and contamination.[8]

Visualizations

Contamination_Troubleshooting_Workflow start High Background or Blank Contamination Detected check_solvents Analyze Solvent Blank start->check_solvents solvent_contaminated Solvent is Contaminated check_solvents->solvent_contaminated Yes review_prep Review Sample Preparation Procedure check_solvents->review_prep No use_new_solvent Use Fresh, High-Purity Solvent solvent_contaminated->use_new_solvent end Contamination Resolved use_new_solvent->end cross_contamination Potential Cross-Contamination review_prep->cross_contamination Yes check_glassware Review Glassware Cleaning Protocol review_prep->check_glassware No implement_strict_handling Implement Strict Handling Protocols (Dedicated Glassware, etc.) cross_contamination->implement_strict_handling implement_strict_handling->end inadequate_cleaning Cleaning is Inadequate check_glassware->inadequate_cleaning Yes check_environment Assess Laboratory Environment check_glassware->check_environment No implement_rigorous_cleaning Implement Rigorous Cleaning Protocol inadequate_cleaning->implement_rigorous_cleaning implement_rigorous_cleaning->end env_contamination Environmental Contamination check_environment->env_contamination Yes check_environment->end No use_clean_hood Use Clean Hood or Controlled Environment env_contamination->use_clean_hood use_clean_hood->end

Caption: Troubleshooting workflow for identifying and resolving contamination issues.

ZLN005_Signaling_Pathway ZLN005 ZLN005 AMPK AMPK Activation ZLN005->AMPK activates PGC1a PGC-1α Gene Expression and Activity AMPK->PGC1a increases Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis promotes Energy_Metabolism Improved Energy Metabolism (Glucose Uptake, Fatty Acid Oxidation) PGC1a->Energy_Metabolism enhances

Caption: Simplified signaling pathway of ZLN005.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_data Data Review prep_env 1. Prepare Clean Workspace prep_ppe 2. Don PPE prep_env->prep_ppe prep_reagents 3. Use High-Purity Reagents & Clean Labware prep_ppe->prep_reagents prep_blank 4. Prepare Method Blank prep_reagents->prep_blank prep_sample 5. Prepare ZLN005 Sample & Standards prep_blank->prep_sample analysis 6. Instrumental Analysis prep_sample->analysis review_blank 7. Review Blank for Contamination analysis->review_blank review_data 8. Quantify ZLN005 review_blank->review_data

Caption: Recommended experimental workflow to minimize contamination.

References

Technical Support Center: Sensitive Detection and Application of ZLN005

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZLN005, a novel small-molecule transcriptional regulator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the sensitive detection of ZLN005 and to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ZLN005?

A1: ZLN005 is a potent and tissue-specific transcriptional activator of PGC-1α.[1] It functions by upregulating the expression of the PGC-1α gene, which in turn coactivates downstream transcription factors to enhance mitochondrial biogenesis and energy metabolism.[2] This mechanism of action has shown therapeutic potential in models of metabolic diseases and neurodegenerative disorders.[3]

Q2: What are the recommended starting concentrations for in vitro experiments with ZLN005?

A2: For in vitro cell culture experiments, a common starting concentration for ZLN005 is 10 μM, with effective ranges generally between 2.5 μM and 20 μM.[4][5][6] The optimal concentration may vary depending on the cell type and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental setup. Treatment durations typically range from 24 to 48 hours.[5]

Q3: What is a typical dosage for in vivo animal studies with ZLN005?

A3: In mouse models, ZLN005 has been administered orally at doses ranging from 5 mg/kg/day to 15 mg/kg/day.[4][7] For example, in diabetic db/db mice, chronic oral administration of 15 mg/kg/day has been shown to improve glucose tolerance and insulin (B600854) sensitivity.[4][8] The vehicle used for oral gavage in these studies was often 0.5% methylcellulose.[8]

Q4: How should I prepare a stock solution of ZLN005?

A4: ZLN005 is soluble in DMSO and ethanol.[4] For in vitro studies, a stock solution can be prepared in DMSO at a concentration of 10-20 mM. For in vivo studies, the stock solution in DMSO can be further diluted in a vehicle suitable for administration, such as a mixture of PEG300, Tween80, and saline, or corn oil.[1][6] It is important to note that ZLN005 is hygroscopic, and freshly opened DMSO should be used for preparing stock solutions.[4] Store stock solutions at -20°C or -80°C for long-term stability.[4][6]

Q5: What are the known downstream effects of ZLN005 treatment in cells?

A5: Treatment with ZLN005 has been shown to increase the expression of PGC-1α and its downstream targets involved in mitochondrial biogenesis, such as NRF-1 and TFAM.[5] This leads to an increase in mitochondrial DNA content and enhanced mitochondrial function, including increased ATP production and fatty acid oxidation.[3][5] In specific cell types like cardiomyocytes, ZLN005 has been observed to promote structural and metabolic maturation.[5]

ZLN005 Signaling Pathway

ZLN005_Signaling_Pathway ZLN005 ZLN005 AMPK AMPK Activation ZLN005->AMPK PGC1a_promoter PGC-1α Promoter AMPK->PGC1a_promoter PGC1a_mRNA PGC-1α mRNA PGC1a_promoter->PGC1a_mRNA PGC1a_protein PGC-1α Protein PGC1a_mRNA->PGC1a_protein NRF1_TFAM NRF-1, TFAM PGC1a_protein->NRF1_TFAM Co-activation Mito_Biogenesis Mitochondrial Biogenesis NRF1_TFAM->Mito_Biogenesis Energy_Metabolism Improved Energy Metabolism Mito_Biogenesis->Energy_Metabolism

Caption: ZLN005 activates AMPK, leading to increased PGC-1α expression and subsequent mitochondrial biogenesis.

Experimental Protocols

In Vitro Treatment of Adherent Cells with ZLN005

This protocol provides a general workflow for treating adherent cells with ZLN005 and analyzing its effects on gene expression.

in_vitro_workflow start Start: Adherent Cells in Culture prepare_zln Prepare ZLN005 Stock (e.g., 10 mM in DMSO) start->prepare_zln dilute_zln Dilute ZLN005 in Media to Working Concentration (e.g., 10 µM) prepare_zln->dilute_zln treat_cells Treat Cells with ZLN005 (24-48 hours) dilute_zln->treat_cells control_cells Treat Control Cells with Vehicle (DMSO) dilute_zln->control_cells harvest_cells Harvest Cells treat_cells->harvest_cells control_cells->harvest_cells rna_extraction RNA Extraction harvest_cells->rna_extraction qRT_PCR qRT-PCR for PGC-1α & Target Genes rna_extraction->qRT_PCR end End: Analyze Gene Expression qRT_PCR->end

Caption: General workflow for in vitro cell treatment with ZLN005 and subsequent gene expression analysis.

Sensitive Detection of ZLN005 in Biological Matrices by LC-MS/MS

The following is a representative protocol for the quantification of ZLN005 in plasma. This method is based on common practices for small molecule bioanalysis and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 251.1 (for [M+H]⁺ of ZLN005).

  • Product Ion (m/z): A specific fragment ion should be determined by direct infusion of a ZLN005 standard and performing a product ion scan.

  • Collision Energy: Optimize for the specific precursor-product ion transition.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity and stability.

Troubleshooting Guide for ZLN005 Detection by LC-MS/MS

Q1: I am observing low or no signal for ZLN005. What are the possible causes and solutions?

A1: Low or no signal can be due to several factors. Here is a step-by-step approach to troubleshoot this issue:

  • Check Instrument Performance: Ensure the LC-MS/MS system is performing optimally by running a system suitability test with a known standard.

  • Verify ZLN005 Standard: Confirm the integrity and concentration of your ZLN005 standard. Prepare a fresh dilution and inject it directly into the mass spectrometer to check for a signal.

  • Optimize MS Parameters: Infuse a ZLN005 standard solution directly into the mass spectrometer to optimize the precursor and product ions, collision energy, and other source parameters for maximum sensitivity.

  • Evaluate Sample Preparation: Low recovery during sample preparation can lead to a weak signal. Assess the efficiency of your extraction method by spiking a known amount of ZLN005 into a blank matrix and calculating the recovery. Consider alternative extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) if protein precipitation yields low recovery.

  • Assess Matrix Effects: Components of the biological matrix can co-elute with ZLN005 and suppress its ionization. To check for matrix effects, compare the peak area of ZLN005 in a neat solution to that of ZLN005 spiked into an extracted blank matrix. If significant ion suppression is observed, improve the chromatographic separation to resolve ZLN005 from interfering matrix components or use a more rigorous sample clean-up method.

Q2: I am seeing high background noise or interfering peaks in my chromatogram. How can I resolve this?

A2: High background noise or interfering peaks can compromise the sensitivity and accuracy of your assay.

  • Identify the Source of Contamination: Check all solvents, reagents, and labware for potential sources of contamination. Run blank injections of your mobile phase and reconstitution solvent to identify any background signals from the system itself.

  • Improve Chromatographic Selectivity: Modify your LC gradient to better separate ZLN005 from co-eluting interferences. Experiment with different mobile phase compositions or a different column chemistry.

  • Enhance Sample Clean-up: A more thorough sample preparation method, such as SPE, can effectively remove many matrix components that contribute to background noise.

  • Increase MS/MS Specificity: Ensure that your MRM transitions are highly specific to ZLN005. If necessary, select a different product ion that is less prone to interference.

Q3: My results show poor reproducibility (high %RSD). What should I investigate?

A3: Poor reproducibility can stem from inconsistencies in sample preparation, injection, or instrument performance.

  • Standardize Sample Preparation: Ensure that all steps of the sample preparation are performed consistently for all samples, standards, and quality controls. Use of an automated liquid handler can improve precision.

  • Check for Carryover: Inject a blank sample immediately after a high-concentration standard to check for carryover. If carryover is observed, an appropriate wash step for the injector and column should be incorporated into the method.

  • Use an Internal Standard: The use of a suitable internal standard (ideally, a stable isotope-labeled version of ZLN005) is crucial to correct for variability in sample preparation and instrument response.

  • Verify Autosampler Performance: Ensure the autosampler is injecting the correct volume accurately and precisely.

Troubleshooting Workflow for LC-MS/MS Detection

troubleshooting_workflow start Start: Poor LC-MS/MS Data (Low Signal, High Noise, Poor Reproducibility) check_instrument 1. Check Instrument Performance (System Suitability Test) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Troubleshoot & Recalibrate LC-MS System instrument_ok->fix_instrument No check_method 2. Verify Analytical Method instrument_ok->check_method Yes fix_instrument->check_instrument method_ok Method OK? check_method->method_ok optimize_method Optimize MS Parameters & LC Gradient method_ok->optimize_method No check_sample_prep 3. Evaluate Sample Preparation method_ok->check_sample_prep Yes optimize_method->check_method sample_prep_ok Recovery & Matrix Effects Acceptable? check_sample_prep->sample_prep_ok improve_sample_prep Improve Sample Clean-up (e.g., use SPE) sample_prep_ok->improve_sample_prep No end End: Reliable ZLN005 Detection sample_prep_ok->end Yes improve_sample_prep->check_sample_prep

Caption: A logical workflow for troubleshooting common issues in the LC-MS/MS detection of ZLN005.

Quantitative Data Summary

Table 1: In Vitro Experimental Parameters for ZLN005

Cell LineConcentration RangeTreatment DurationObserved EffectsReference
L6 Myotubes2.5 - 20 µM24 hoursIncreased PGC-1α mRNA, glucose uptake, and fatty acid oxidation.[3][8]
hESC-Cardiomyocytes10 µM48 hoursUpregulated PGC-1α and ERRγ mRNA, increased mitochondrial DNA.[5]
Human Hepatocytes10 µM24 hoursIncreased mitochondrial mass.[9]
Renal Tubular Epithelial Cells1 - 10 µM24 hoursAlleviated TGF-β1-induced fibrosis.[10]

Table 2: In Vivo Experimental Parameters for ZLN005

| Animal Model | Dosage | Administration Route | Duration | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | | db/db Mice | 15 mg/kg/day | Oral | 4 weeks | Decreased blood glucose, improved glucose tolerance. |[4][8] | | C57BL/6 Mice | 5 - 7.5 mg/kg/day | Intraperitoneal | 3 days | Reversed cognitive impairment in a PND model. |[7] | | UUO Mice | 10 mg/kg/day | Oral | 7 days | Ameliorated renal fibrosis. |[10] | | C57BL/6 Mice | 10 mg/kg/day | Intraperitoneal | 3 days | Protected against liver ischemia-reperfusion injury. |[11] |

References

ZLN005 Analytical Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in analytical results when working with ZLN005. This resource is intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.

I. Troubleshooting Guides

Variability in analytical results can arise from several factors, including sample preparation, instrument calibration, and the inherent properties of the compound. Below are troubleshooting guides for common analytical techniques used with ZLN005.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common method for assessing the purity and concentration of ZLN005. Inconsistent results, such as shifting retention times, variable peak areas, or the appearance of unexpected peaks, can be addressed by systematically evaluating the following parameters.

Table 1: Troubleshooting HPLC Analysis of ZLN005

IssuePotential CauseRecommended Solution
Variable Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase daily. Ensure accurate measurement of all components. Degas the mobile phase thoroughly before and during use.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature throughout the analysis.
Column degradation.Use a guard column to protect the analytical column. If performance declines, wash the column according to the manufacturer's instructions or replace it.
Inconsistent Peak Areas Inaccurate sample injection volume.Ensure the autosampler is properly calibrated and free of air bubbles. Manually inspect injection volumes if necessary.
Incomplete sample dissolution.Ensure ZLN005 is fully dissolved in the initial solvent (e.g., DMSO) before further dilution in the mobile phase. Use sonication if needed.[1]
Sample degradation.Prepare samples fresh and protect them from light and extreme temperatures. Store stock solutions at -20°C or -80°C.[2]
Ghost or Extra Peaks Contamination in the mobile phase or system.Use HPLC-grade solvents and reagents. Flush the system thoroughly.
Carryover from previous injections.Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after high-concentration samples.
Degradation of ZLN005.Investigate the stability of ZLN005 under your specific sample preparation and storage conditions.
Poor Peak Shape (Tailing or Fronting) Mismatched solvent strength between sample and mobile phase.Dissolve the sample in the mobile phase whenever possible. If a stronger solvent like DMSO is used for the stock, keep the injection volume small.
Column overload.Reduce the concentration of the injected sample.
Secondary interactions with the stationary phase.Adjust the pH of the mobile phase. For benzimidazole (B57391) compounds, a pH of around 4.5 has been shown to be effective.[2][3]
Cell-Based Assays

The biological activity of ZLN005 is often assessed in cell culture. Variability in these assays can be influenced by cell health, reagent quality, and experimental design.

Table 2: Troubleshooting Cell-Based Assays with ZLN005

IssuePotential CauseRecommended Solution
High Variability Between Replicates Inconsistent cell seeding density.Use a cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and distribute evenly before treatment.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate pipetting of ZLN005.Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
Lower Than Expected Activity ZLN005 degradation in media.Prepare fresh dilutions of ZLN005 in culture media for each experiment. Some sources recommend that mixed solutions should be used immediately for optimal results.[1][4]
Sub-optimal cell health.Regularly test for mycoplasma contamination. Ensure cells are in the logarithmic growth phase and have a low passage number.
Cell-type specific effects.ZLN005's effect on PGC-1α expression can be cell-type specific. For example, it has been shown to increase PGC-1α in L6 myotubes but not in rat primary hepatocytes.[5]
Evidence of Cytotoxicity ZLN005 concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Cytotoxicity has been observed at concentrations of 10 μM or higher in some cell lines.[6]
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and consistent across all wells, including controls.
Inconsistent Downstream Readouts (e.g., Gene Expression, Protein Levels) Variable treatment time.Adhere to a strict timeline for ZLN005 treatment and sample collection.
Issues with downstream assays (qPCR, Western Blot, etc.).Follow standardized protocols for downstream analysis and include appropriate positive and negative controls.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing ZLN005 stock solutions?

A1: ZLN005 is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions, with reported solubilities up to 50 mg/mL.[4][7] It is also soluble in ethanol (B145695) and dimethylformamide (DMF). For in vivo studies, complex formulations involving DMSO, PEG300, Tween 80, and saline or corn oil are often used to create a stable suspension or solution.[1]

Q2: How should I store ZLN005 powder and stock solutions to prevent degradation?

A2: ZLN005 powder should be stored at -20°C under desiccating conditions and is stable for at least 3 years.[3] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to 6 months.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q3: What is the typical purity of commercially available ZLN005, and how can I verify it?

A3: Commercial suppliers typically state a purity of >95% or >98% as determined by HPLC.[8] It is good practice to verify the purity of a new batch, especially if you observe unexpected results. This can be done using HPLC with UV detection.

Q4: Are there known off-target effects of ZLN005?

A4: While ZLN005 is known as a specific activator of PGC-1α transcription, like most small molecules, the potential for off-target effects cannot be entirely ruled out. Some studies have noted that ZLN005 can inhibit luciferase activity, which could interfere with reporter assays using this enzyme.[5] It is advisable to include appropriate controls in your experiments to account for any potential off-target effects.

Q5: At what concentrations does ZLN005 typically show biological activity?

A5: The effective concentration of ZLN005 can vary depending on the cell type and the duration of treatment. In many in vitro studies, concentrations ranging from 2.5 µM to 20 µM have been used to elicit a biological response, such as the activation of AMPK and increased expression of PGC-1α.[9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

III. Experimental Protocols

Representative HPLC Method for Benzimidazole Derivatives

While a specific validated method for ZLN005 is not publicly available, the following protocol is based on established methods for similar benzimidazole compounds and can serve as a starting point for method development.[2][3]

  • Column: Nucleosil C8 or equivalent C18 column.

  • Mobile Phase: A gradient system is often effective.

    • Mobile Phase A: 0.05% Orthophosphoric acid in 75:25 water:acetonitrile, adjusted to pH 4.5.

    • Mobile Phase B: 0.05% Orthophosphoric acid in 50:50 water:acetonitrile, adjusted to pH 4.5.

  • Gradient: A linear gradient tailored to elute ZLN005 with a good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of ZLN005 (e.g., around 254 nm or 305 nm).[2]

  • Sample Preparation: Dissolve the ZLN005 standard or sample in a suitable solvent (e.g., methanol (B129727) or the mobile phase) and filter through a 0.45 µm filter before injection.[10]

General Protocol for In Vitro Cell Treatment

This protocol outlines a general workflow for treating adherent cells with ZLN005 to assess its effect on gene or protein expression.

  • Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • ZLN005 Preparation: Prepare a high-concentration stock solution of ZLN005 in DMSO (e.g., 20 mM).

  • Working Solution Preparation: On the day of the experiment, dilute the ZLN005 stock solution in pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (e.g., 0.1%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of ZLN005 or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

  • Sample Collection: After incubation, wash the cells with PBS and then lyse them using an appropriate buffer for downstream analysis (e.g., RNA lysis buffer for qPCR or RIPA buffer for Western blotting).

IV. Visualizations

ZLN005 Signaling Pathway

ZLN005_Signaling_Pathway ZLN005 ZLN005 AMPK AMPK ZLN005->AMPK Activates PGC1a_gene PGC-1α Gene AMPK->PGC1a_gene Induces Transcription PGC1a_protein PGC-1α Protein PGC1a_gene->PGC1a_protein NRF1_2 NRF-1/2 PGC1a_protein->NRF1_2 Co-activates FAO_genes Fatty Acid Oxidation Genes PGC1a_protein->FAO_genes Co-activates TFAM TFAM NRF1_2->TFAM Activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis

Caption: ZLN005 activates AMPK, leading to increased transcription of the PGC-1α gene.

Experimental Workflow for ZLN005 In Vitro Analysis

ZLN005_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells prepare_zln005 Prepare ZLN005 Working Solutions seed_cells->prepare_zln005 treat_cells Treat Cells with ZLN005/Vehicle prepare_zln005->treat_cells incubate Incubate for Defined Period treat_cells->incubate collect_samples Collect Samples (Lysates/RNA) incubate->collect_samples analysis Downstream Analysis (qPCR, Western Blot, etc.) collect_samples->analysis end End analysis->end

Caption: A general workflow for studying the effects of ZLN005 on cultured cells.

References

Navigating the Nuances of Deuterated Standards: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy of quantitative analysis is paramount. Deuterated internal standards play a pivotal role in achieving this precision, particularly in mass spectrometry-based assays. However, the purity of these standards can significantly impact the reliability of experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the purity of deuterated standards and its effect on quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities in deuterated internal standards and why are they a concern?

Deuterated internal standards can contain two primary types of impurities:

  • Unlabeled Analyte (d0): This is the most common isotopic impurity, where the standard contains a small amount of the non-deuterated version of the analyte.[1] Its presence can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ), as it contributes to the analyte's signal.[1][2]

  • Partially Labeled Species: These are molecules that have fewer deuterium (B1214612) atoms than specified (e.g., d5 or d4 in a d6 compound).[1]

  • Chemical Impurities: These are compounds that are structurally different from the analyte and can potentially interfere with the analysis.

The presence of these impurities can compromise the accuracy and reproducibility of quantitative results.[1][3]

Q2: How do impurities in a deuterated standard affect my quantitative results?

Impurities in your deuterated internal standard can lead to several analytical issues:

  • Inaccurate Quantification: The presence of the unlabeled analyte as an impurity will artificially inflate the analyte's signal, causing a positive bias in the calculated concentration.[2][3] This is particularly problematic at low analyte concentrations.[2]

  • Non-Linear Calibration Curves: Isotopic interference between the analyte and the internal standard can disrupt the linear relationship between the concentration and the response ratio, leading to biased results.[1]

  • Poor Precision: Inconsistent levels of impurities across different batches of standards or degradation of the standard over time can lead to high variability (%CV) in quality control samples and inconsistent analyte-to-internal standard response ratios.[4]

  • Inaccurate Assessment of Matrix Effects: While stable isotope-labeled (SIL) internal standards are used to compensate for matrix effects, significant impurities can alter the ionization efficiency and lead to unreliable data.[1]

Q3: What are the recommended purity levels for deuterated internal standards?

To ensure reliable and reproducible results, high purity is crucial. General recommendations are:

  • Chemical Purity: >99%[1][2]

  • Isotopic Enrichment: ≥98%[1][2][5]

It is essential to always review the Certificate of Analysis (CoA) provided by the supplier, which should specify both the chemical and isotopic purity.[1][2]

Q4: I suspect my deuterated internal standard is impure. What should I do?

If you suspect issues with your deuterated standard's purity, follow these troubleshooting steps:

  • Review the Certificate of Analysis (CoA): Carefully examine the reported chemical and isotopic purity to ensure it meets the requirements for your assay.[1][2]

  • Assess Isotopic Contribution: Inject a high concentration of the deuterated internal standard solution without the analyte and monitor the mass transition of the unlabeled analyte.[2] A significant signal indicates the presence of the unlabeled impurity.

  • Perform a Purity Check: If you have the necessary instrumentation, you can re-verify the purity using methods like High-Resolution Mass Spectrometry (HR-MS) for isotopic purity or Quantitative ¹H-NMR (qNMR) to determine the amount of unlabeled impurity.[1]

  • Evaluate Chromatographic Co-elution: Ensure that the analyte and the deuterated internal standard co-elute.[6][7] A slight separation can lead to differential matrix effects, causing inaccurate results.[6][8][9] Overlay the chromatograms of the analyte and the internal standard to verify co-elution.[2]

  • Contact the Supplier: If you confirm the presence of significant impurities, contact your supplier to obtain a higher purity batch.[2]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during quantitative analysis that may be related to deuterated standard purity.

Symptom Possible Cause Related to Standard Purity Troubleshooting Steps
High bias in results, especially at LLOQ Presence of unlabeled analyte (d0) in the deuterated internal standard.[1][2]1. Inject a high concentration of the internal standard alone and check for a signal at the analyte's mass transition.[2]2. Review the CoA for isotopic purity.[1][2]3. If impurity is confirmed, obtain a new, higher purity standard.[2]
Non-linear calibration curve Isotopic interference between the analyte and the internal standard.[1]1. Verify the isotopic purity of the internal standard.[1]2. Ensure the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard.
Poor precision (%CV > 15%) Inconsistent purity between aliquots or degradation of the standard.1. Check for proper storage conditions of the standard to prevent degradation.[1]2. Prepare fresh working solutions of the internal standard.3. Re-evaluate the purity of the standard stock solution.
Drifting internal standard signal Degradation of the internal standard in the analytical solvent or biological matrix.[1]1. Monitor the stability of the internal standard in the solvent and matrix over time.[1]2. Ensure proper storage of prepared samples.
Inaccurate results despite using a deuterated standard Differential matrix effects due to poor chromatographic co-elution of the analyte and internal standard.[6][8]1. Overlay chromatograms to confirm co-elution.[2]2. Optimize chromatographic conditions (e.g., gradient, mobile phase composition) to achieve better co-elution.[2]3. Consider using a ¹³C or ¹⁵N labeled standard, which are less prone to chromatographic shifts.[2]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)

  • Objective: To determine the isotopic distribution and purity of a deuterated internal standard.

  • Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[1]

  • Instrumentation and Method:

    • Use a high-resolution mass spectrometer capable of resolving the different isotopologues.

    • Infuse the sample directly or inject it onto an LC column.

    • Acquire full scan mass spectra in the appropriate mass range.[1]

  • Data Analysis:

    • Extract the ion chromatograms or spectra for the deuterated standard and its isotopologues (d0, d1, d2, etc.).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = (Peak Area of Desired Deuterated Isotopologue / Sum of Peak Areas of all Isotopologues) x 100

Protocol 2: Quantification of Unlabeled Impurity using Quantitative ¹H-NMR (qNMR)

  • Objective: To accurately quantify the amount of unlabeled analyte present as an impurity in the deuterated internal standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the deuterated internal standard and a certified qNMR standard (e.g., maleic acid).

    • Dissolve both in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Instrumentation and Method:

    • Acquire a quantitative ¹H-NMR spectrum on a high-field NMR spectrometer.

    • Ensure a sufficient relaxation delay is used to allow for complete signal relaxation.[1]

  • Data Analysis:

    • Integrate a signal corresponding to a specific proton in the unlabeled impurity and a signal from the qNMR standard.[1]

    • Calculate the amount of the unlabeled impurity relative to the qNMR standard.

    • Determine the percentage of the unlabeled impurity in the deuterated internal standard.[1]

Visualizing the Impact and Workflow

To further clarify the logical relationships and experimental processes, the following diagrams are provided.

G Impact of Deuterated Standard Purity on Quantification Impure_IS Impure Deuterated Internal Standard Unlabeled_Analyte Contains Unlabeled Analyte (d0) Impure_IS->Unlabeled_Analyte Inaccurate_Conc Inaccurate IS Concentration Impure_IS->Inaccurate_Conc Overestimation Overestimation of Analyte Concentration Unlabeled_Analyte->Overestimation Contributes to Analyte Signal Inaccurate_Quant Inaccurate Quantification Inaccurate_Conc->Inaccurate_Quant Incorrect Response Factor Calculation Nonlinear_Cal Non-Linear Calibration Curve Overestimation->Nonlinear_Cal Overestimation->Inaccurate_Quant Nonlinear_Cal->Inaccurate_Quant

Caption: Logical relationship of how an impure deuterated standard leads to inaccurate quantification.

G Troubleshooting Workflow for Suspected Standard Impurity Start Suspected IS Purity Issue Review_CoA Review Certificate of Analysis (CoA) Start->Review_CoA Assess_Purity Assess Isotopic Purity (e.g., HR-MS) Review_CoA->Assess_Purity Purity_OK Purity Meets Specification? Assess_Purity->Purity_OK Check_Coelution Check Chromatographic Co-elution Coelution_OK Co-elution Acceptable? Check_Coelution->Coelution_OK Purity_OK->Check_Coelution Yes Contact_Supplier Contact Supplier for Higher Purity Batch Purity_OK->Contact_Supplier No Optimize_Chroma Optimize Chromatography Coelution_OK->Optimize_Chroma No Investigate_Other Investigate Other Potential Causes Coelution_OK->Investigate_Other Yes End Issue Resolved Contact_Supplier->End Optimize_Chroma->End Investigate_Other->End

Caption: A step-by-step workflow for troubleshooting issues related to deuterated standard purity.

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to the Validation of an LC-MS/MS Assay for 5-Hydroxyl ZLN005

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a critical step in understanding the pharmacokinetic and pharmacodynamic properties of a therapeutic candidate. This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for 5-Hydroxyl ZLN005, a key metabolite of the PGC-1α activator ZLN005. Furthermore, it explores alternative analytical methodologies, offering a comparative perspective to aid in the selection of the most appropriate technique for specific research needs.

ZLN005 is a novel small molecule that has demonstrated therapeutic potential in preclinical models of metabolic and neurodegenerative diseases by activating Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism. The hydroxylation of ZLN005 to form 5-Hydroxyl ZLN005 represents a significant metabolic pathway. Accurate and precise measurement of this metabolite is paramount for elucidating the complete metabolic profile and assessing the overall exposure and efficacy of ZLN005.

LC-MS/MS Assay: The Gold Standard for Quantification

LC-MS/MS has emerged as the preferred method for the quantification of small molecule drug metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed. A validated LC-MS/MS assay provides the confidence needed for data supporting preclinical and clinical studies.

Experimental Protocol for a Validated LC-MS/MS Assay

The following protocol outlines a typical workflow for the quantification of 5-Hydroxyl ZLN005 in plasma.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled 5-Hydroxyl ZLN005).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for separation.

  • Mobile Phase: A gradient elution is employed using a binary solvent system:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: A flow rate of 0.4 mL/min is maintained.

  • Injection Volume: 5 µL of the reconstituted sample is injected.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both 5-Hydroxyl ZLN005 and the internal standard. This ensures high selectivity and sensitivity.

  • Ion Source Parameters: Optimization of ion source parameters such as ion spray voltage, temperature, and gas flows is crucial for maximizing signal intensity.

Data Presentation: A Template for Validation Summary

The validation of a bioanalytical method is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] The following tables present a template of the expected quantitative data from a validated LC-MS/MS assay for 5-Hydroxyl ZLN005.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
5-Hydroxyl ZLN0050.5 - 500> 0.99

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ0.5< 15< 15± 20
Low QC1.5< 15< 15± 15
Mid QC75< 15< 15± 15
High QC400< 15< 15± 15
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent deviation from the nominal concentration.

Table 3: Recovery and Matrix Effect

AnalyteLow QC Recovery (%)High QC Recovery (%)Matrix Factor
5-Hydroxyl ZLN00585 - 11585 - 1150.85 - 1.15
Recovery is assessed by comparing the analyte response in extracted samples to that of post-extraction spiked samples. The matrix factor is evaluated to ensure that matrix components do not interfere with the ionization of the analyte.

Table 4: Stability

Stability ConditionDurationLow QC Stability (% Change)High QC Stability (% Change)
Bench-top (Room Temp)4 hours< 15< 15
Freeze-thaw Cycles3 cycles< 15< 15
Long-term (-80°C)30 days< 15< 15
Stability is assessed to ensure the integrity of the analyte in the biological matrix under various storage and handling conditions.

Alternative Analytical Methodologies: A Comparative Overview

While LC-MS/MS is the predominant technique, other methods can be considered for the quantification of 5-Hydroxyl ZLN005, each with its own set of advantages and limitations.

Table 5: Comparison of Analytical Methods for 5-Hydroxyl ZLN005 Quantification

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection of specific ion transitions.High sensitivity, high selectivity, high throughput, wide dynamic range.High initial instrument cost, requires skilled operators.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent chromatographic resolution for volatile compounds.Requires derivatization for non-volatile compounds like 5-Hydroxyl ZLN005, which can be complex and introduce variability.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Chromatographic separation with detection based on the absorption of UV light.Lower cost, simpler instrumentation.Lower sensitivity and selectivity compared to MS, potential for interference from co-eluting compounds.
Immunoassays (e.g., ELISA) Based on the specific binding of an antibody to the analyte.High throughput, can be automated.Development of a specific antibody can be time-consuming and expensive, potential for cross-reactivity with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, requires higher concentrations of the analyte, complex data analysis.

Visualizing the Science: Diagrams and Workflows

To further clarify the underlying biology and the analytical process, the following diagrams have been generated.

PGC1a_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Regulation cluster_downstream Downstream Effects ZLN005 ZLN005 PGC1a_Gene PGC-1α Gene ZLN005->PGC1a_Gene Activates Transcription AMPK AMPK AMPK->PGC1a_Gene Activates p38_MAPK p38 MAPK p38_MAPK->PGC1a_Gene Activates PGC1a_Protein PGC-1α Protein PGC1a_Gene->PGC1a_Protein Transcription & Translation NRF1_2 NRF-1/2 PGC1a_Protein->NRF1_2 Co-activates FAO Fatty Acid Oxidation PGC1a_Protein->FAO Promotes Oxidative_Phosphorylation Oxidative Phosphorylation PGC1a_Protein->Oxidative_Phosphorylation Promotes TFAM TFAM NRF1_2->TFAM Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis Promotes

Caption: PGC-1α Signaling Pathway Activated by ZLN005.

LCMSMS_Workflow start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + IS) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection lc_separation LC Separation (C18 Column) lc_injection->lc_separation ms_ionization MS Ionization (ESI+) lc_separation->ms_ionization ms_detection MS/MS Detection (MRM) ms_ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental Workflow for LC-MS/MS Analysis.

References

A Comparative Guide to the Quantification of ZLN005: Accuracy and Precision of UPLC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of ZLN005, a potent transcriptional activator of Peroxisome Proliferator-Activated Receptor-gamma Coactivator-1 alpha (PGC-1α). While Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands as the gold standard for the bioanalysis of ZLN005, publicly available, detailed validation data on its accuracy and precision remains scarce.

Therefore, this guide presents a representative UPLC-MS/MS method validation dataset for a comparable small molecule to illustrate the expected performance characteristics. This is followed by a detailed, generalized experimental protocol applicable to ZLN005 quantification and an overview of its signaling pathway.

Quantitative Performance: A Comparative Look

Due to the absence of published, specific accuracy and precision data for a validated ZLN005 quantification method, the following table represents typical performance data for a UPLC-MS/MS method developed for a similar small molecule compound in rat plasma. This data serves as a benchmark for what researchers can expect from a robustly validated method for ZLN005.

Table 1: Representative Accuracy and Precision Data for a UPLC-MS/MS Quantification Method in Rat Plasma

Analyte Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ (1.0) 8.511.2-3.1-5.4
Low QC (2.5) 6.28.94.52.1
Medium QC (50) 4.16.5-1.8-0.9
High QC (400) 3.55.82.31.7

%RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error; LLOQ: Lower Limit of Quantification; QC: Quality Control

Experimental Protocols: A Roadmap to Accurate Quantification

The following is a detailed, generalized protocol for the quantification of ZLN005 in plasma using UPLC-MS/MS, based on standard practices for similar small molecules.

Sample Preparation: Protein Precipitation
  • Thaw frozen plasma samples to room temperature.

  • To a 100 µL aliquot of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled ZLN005).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Instrumentation and Conditions
  • UPLC System: A system equipped with a binary solvent manager, sample manager, and column heater.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ZLN005 and the internal standard.

Method Validation Parameters

A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include the assessment of:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: Assessed at multiple concentration levels (LLOQ, low, medium, and high QC).

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Signaling Pathway and Experimental Workflow

ZLN005 is known to exert its biological effects primarily through the activation of PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism.[1][2]

ZLN005_Signaling_Pathway ZLN005 ZLN005 AMPK AMPK ZLN005->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates NRF1 NRF-1 PGC1a->NRF1 Co-activates FAO Fatty Acid Oxidation PGC1a->FAO Antioxidant Antioxidant Response PGC1a->Antioxidant TFAM TFAM NRF1->TFAM Activates Transcription Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis

Caption: ZLN005 activates PGC-1α, a key regulator of mitochondrial biogenesis.

The workflow for a typical pharmacokinetic study involving ZLN005 quantification is outlined below.

ZLN005_PK_Workflow cluster_animal_study In Vivo Study cluster_bioanalysis Bioanalytical Workflow Dosing ZLN005 Dosing (e.g., oral gavage) Sampling Blood Sampling (time course) Dosing->Sampling Plasma Plasma Isolation Sampling->Plasma Extraction Protein Precipitation & Extraction Plasma->Extraction Analysis UPLC-MS/MS Quantification Extraction->Analysis Data Data Analysis (Pharmacokinetics) Analysis->Data

Caption: Workflow for ZLN005 pharmacokinetic analysis.

References

A Head-to-Head Comparison: ZLN005 and Resveratrol as PGC-1α Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific activators of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is of paramount importance. PGC-1α is a master regulator of mitochondrial biogenesis and cellular energy metabolism, making it a promising therapeutic target for a range of metabolic and age-related diseases. This guide provides an objective comparison of two widely studied PGC-1α activators: ZLN005 and resveratrol (B1683913), supported by experimental data and detailed methodologies.

Executive Summary

ZLN005 and resveratrol both function as activators of PGC-1α, yet they operate through distinct mechanisms and with differing specificities. ZLN005 is a synthetic small molecule that directly activates the transcription of the Ppargc1a gene, which encodes PGC-1α. In some cellular contexts, it also activates AMP-activated protein kinase (AMPK), which can further enhance PGC-1α activity. Resveratrol, a natural polyphenol, primarily activates PGC-1α indirectly. Its main mechanism of action is through the activation of AMPK, often at higher concentrations that may induce cellular stress. Resveratrol has also been linked to the activation of the NAD-dependent deacetylase Sirtuin 1 (SIRT1), which has been reported to modulate PGC-1α activity, although the precise nature of this interaction remains a subject of debate in the scientific community.

This guide will delve into the quantitative differences in their efficacy, their mechanisms of action, and provide detailed protocols for key experiments to evaluate these compounds.

Quantitative Data Comparison

The following tables summarize the quantitative data on the efficacy of ZLN005 and resveratrol in activating PGC-1α and its downstream targets from various studies. It is important to note that the experimental conditions, such as cell types, concentrations, and treatment durations, vary between studies, making direct comparisons challenging.

Table 1: In Vitro Efficacy of ZLN005 and Resveratrol on PGC-1α Expression

CompoundCell TypeConcentrationTreatment DurationFold Increase in PGC-1α mRNAFold Increase in PGC-1α ProteinCitation
ZLN005Human Embryonic Stem Cell-derived Cardiomyocytes (hESC-CMs)10 µM48 hours1.7-foldSignificantly elevated[1]
ZLN005L6 Myotubes20 µM24 hours3-foldNot reported[2]
ResveratrolHuman Granulosa-like Tumor Cells (KGN)50 µMNot specifiedSignificantly increasedSignificantly increased[3]

Table 2: Effects of ZLN005 and Resveratrol on Downstream Targets and Mitochondrial Function

CompoundCell Type/OrganismConcentration/DoseEffect on Downstream TargetsEffect on Mitochondrial FunctionCitation
ZLN005Human Embryonic Stem Cell-derived Cardiomyocytes (hESC-CMs)10 µMIncreased TFAM and NRF1 expressionIncreased mtDNA copy number, elevated resting OCR and ATP production[1]
ZLN005L6 Myotubes20 µMIncreased fatty acid oxidationNot specified[2]
ZLN005db/db mice15 mg/kg (p.o.)Increased PGC-1α in skeletal muscleAntihyperglycemic and antihyperlipidemic effects[4]
ResveratrolC2C12 Myotubes20-50 µMIncreased mitochondrial proteinsLowered ATP concentration (at high concentrations)[5]
ResveratrolSevere Acute Pancreatitis ModelNot specifiedPromoted deacetylation of PGC-1α, increased SIRT1, NRF1, TFAMImproved mitochondrial biogenesis and morphology[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

Signaling Pathways

G cluster_0 ZLN005 Activation Pathway cluster_1 Resveratrol Activation Pathway ZLN005 ZLN005 AMPK_Z AMPK ZLN005->AMPK_Z Activates PGC1a_promoter PGC-1α Promoter (MEF2 site) ZLN005->PGC1a_promoter Directly activates transcription PGC1a_protein_Z PGC-1α Protein AMPK_Z->PGC1a_protein_Z Phosphorylates & Activates PGC1a_gene PGC-1α Gene PGC1a_promoter->PGC1a_gene Transcription PGC1a_gene->PGC1a_protein_Z Translation Mito_biogenesis_Z Mitochondrial Biogenesis PGC1a_protein_Z->Mito_biogenesis_Z Co-activates NRF1, TFAM Resveratrol Resveratrol AMPK_R AMPK Resveratrol->AMPK_R Activates (High Conc.) SIRT1 SIRT1 Resveratrol->SIRT1 Activates PGC1a_protein_R PGC-1α Protein AMPK_R->PGC1a_protein_R Phosphorylates & Activates SIRT1->PGC1a_protein_R Deacetylates (Activation/Inhibition debated) Mito_biogenesis_R Mitochondrial Biogenesis PGC1a_protein_R->Mito_biogenesis_R Co-activates NRF1, TFAM

Caption: Signaling pathways of ZLN005 and Resveratrol in PGC-1α activation.

Experimental Workflow: Evaluating PGC-1α Activation

G cluster_0 Cell Culture & Treatment cluster_1 Gene Expression Analysis cluster_2 Protein Expression Analysis cluster_3 Mitochondrial Function Analysis start Seed Cells treatment Treat with ZLN005 or Resveratrol start->treatment control Vehicle Control start->control rna_extraction RNA Extraction treatment->rna_extraction cell_lysis Cell Lysis treatment->cell_lysis seahorse Seahorse XF Assay (OCR, ECAR) treatment->seahorse atp_assay ATP Quantification Assay treatment->atp_assay control->rna_extraction control->cell_lysis control->seahorse control->atp_assay cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR for PGC-1α, NRF1, TFAM cdna_synthesis->qpcr protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot for PGC-1α protein_quant->western_blot

Caption: Experimental workflow for comparing ZLN005 and Resveratrol.

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of Ppargc1a (PGC-1α) and its downstream target genes (e.g., Nrf1, Tfam).

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with various concentrations of ZLN005, resveratrol, or vehicle control for the desired duration.

  • RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and qPCR master mix.

    • Thermal Cycling Conditions (example):

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

      • Melt curve analysis (for SYBR Green).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene and relative to the vehicle control.

Western Blot for Protein Expression Analysis

Objective: To determine the protein levels of PGC-1α.

Methodology:

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Denature 30-50 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PGC-1α overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensity using image analysis software and normalize to a loading control protein (e.g., β-actin, GAPDH).

Seahorse XF Analyzer for Mitochondrial Respiration

Objective: To assess the effect of the compounds on mitochondrial function by measuring the oxygen consumption rate (OCR).

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.

  • Treatment: Treat the cells with ZLN005, resveratrol, or vehicle control for the desired time.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.

  • Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting:

    • Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to measure maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse XF software calculates key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.

Conclusion

Both ZLN005 and resveratrol are valuable tools for researchers studying PGC-1α and mitochondrial biogenesis. ZLN005 appears to be a more direct and potentially more specific activator of PGC-1α transcription. Resveratrol, while effective, has a more complex and indirect mechanism of action that is often linked to cellular stress responses. The choice between these two compounds will depend on the specific research question and experimental context. For studies requiring a direct and targeted upregulation of PGC-1α gene expression, ZLN005 may be the preferred choice. For investigations into the broader effects of AMPK activation and cellular stress responses on mitochondrial function, resveratrol remains a relevant and widely studied compound. The provided experimental protocols offer a robust framework for conducting comparative studies to further elucidate the distinct properties of these two PGC-1α activators.

References

ZLN005 Versus Other PGC-1α Activators: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of ZLN005, a small molecule activator of Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 Alpha (PGC-1α), with other known PGC-1α activators. The information presented is based on published experimental data to assist researchers in evaluating potential therapeutic candidates targeting PGC-1α-mediated pathways.

Introduction to PGC-1α Activation

PGC-1α is a master regulator of mitochondrial biogenesis and function, playing a critical role in cellular energy metabolism. Its activation has shown therapeutic potential in a variety of disease models, including metabolic disorders, neurodegenerative diseases, and ischemia-reperfusion injuries. Several compounds have been identified that can directly or indirectly activate PGC-1α. ZLN005 is a novel small molecule that has been shown to upregulate PGC-1α expression. This guide focuses on its in vivo performance compared to other established PGC-1α activators, namely fenofibrate (B1672516) and metformin.

Comparative In Vivo Efficacy Data

The following tables summarize the quantitative data from head-to-head in vivo studies comparing ZLN005 with other PGC-1α activators.

Table 1: ZLN005 vs. Fenofibrate in a Murine Model of Renal Fibrosis
ParameterModelTreatment GroupsZLN005 OutcomeFenofibrate OutcomeReference
Renal Fibrosis Reduction Unilateral Ureteral Obstruction (UUO) in miceVehicle, ZLN005 (40 mg/kg/day, i.g.), Fenofibrate (100 mg/kg/day, i.g.) for 7 daysSignificantly reduced collagen deposition (Sirius Red and Masson's trichrome staining)Significantly reduced collagen deposition, comparable to ZLN005[1]
Fibrotic Marker Expression (α-SMA, Fibronectin, COL1A1) UUO in miceSame as aboveSignificantly attenuated the expression of all markersSignificantly attenuated the expression of all markers, comparable to ZLN005[1]
PGC-1α Protein Expression UUO in miceSame as aboveSignificantly increased fluorescence intensityIncreased fluorescence intensity (no significant difference from vehicle reported)[1]
TFAM Protein Expression UUO in miceSame as aboveSignificantly increased fluorescence intensityIncreased fluorescence intensity (no significant difference from vehicle reported)[1]
Table 2: ZLN005 vs. Metformin in a Diabetic Mouse Model
ParameterModelTreatment GroupsZLN005 OutcomeMetformin OutcomeReference
Fasting Blood Glucose db/db miceVehicle, ZLN005 (15 mg/kg/day, p.o.), Metformin (250 mg/kg/day, p.o.) for 6 weeksSignificant decreaseSignificant decrease[3]
Glucose Tolerance (IPGTT) db/db miceSame as aboveSignificant improvementSignificant improvement[3]
Plasma Triglycerides db/db miceSame as above37% decreaseNot specified, but no significant change in muscle or liver triglycerides[3]
Plasma NEFA db/db miceSame as above20% decreaseNot specified[3]
Body Weight db/db miceSame as aboveNo significant changeNo significant change[3]

Other PGC-1α Activators

While direct in vivo comparative studies with ZLN005 are limited, other compounds are known to activate PGC-1α, including:

  • Resveratrol (B1683913): A natural polyphenol found in grapes and other plants.

  • AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): An AMP analog that activates AMPK, an upstream kinase of PGC-1α.

Currently, there is a lack of published head-to-head in vivo studies directly comparing the efficacy of ZLN005 with resveratrol or AICAR.

Experimental Protocols

ZLN005 vs. Fenofibrate in Unilateral Ureteral Obstruction (UUO) Mouse Model
  • Animal Model: Male C57BL/6J mice.

  • Experimental Groups:

    • Sham-operated + Vehicle (0.5% CMC-Na)

    • UUO + Vehicle (0.5% CMC-Na)

    • UUO + ZLN005 (40 mg/kg/day, intragastrically)

    • UUO + Fenofibrate (100 mg/kg/day, intragastrically)

  • Procedure:

    • Mice were pre-treated with ZLN005 or fenofibrate one day prior to surgery.

    • On day 2, UUO surgery was performed by ligating the left ureter. Sham-operated mice underwent the same procedure without ligation.

    • Treatments were administered daily for 7 days post-surgery.

    • On day 7, mice were sacrificed, and kidneys were collected for histological and molecular analysis.

  • Analyses:

    • Histology: Hematoxylin and eosin (B541160) (H&E), Masson's trichrome, and Sirius Red staining to assess renal damage and fibrosis.

    • Immunofluorescence: Staining for fibrotic markers (α-SMA, Fibronectin, COL1A1) and PGC-1α pathway proteins (PGC-1α, TFAM).[1]

ZLN005 vs. Metformin in Diabetic db/db Mouse Model
  • Animal Model: Male C57BKS db/db mice (8 weeks old).

  • Experimental Groups:

    • db/db mice + Vehicle (0.5% methylcellulose)

    • db/db mice + ZLN005 (15 mg/kg/day, oral gavage)

    • db/db mice + Metformin (250 mg/kg/day, oral gavage)

    • Lean littermate mice + Vehicle

    • Lean littermate mice + ZLN005

  • Procedure:

    • Mice were administered their respective treatments daily for 6 weeks.

    • Body weight and food intake were monitored regularly.

    • Blood glucose levels were measured periodically.

  • Analyses:

    • Metabolic Tests: Intraperitoneal glucose tolerance test (IPGTT) and insulin (B600854) tolerance test (ITT) were performed after 4 and 5 weeks of treatment, respectively.

    • Blood Chemistry: Plasma levels of non-esterified fatty acids (NEFA), triglycerides, and cholesterol were measured at the end of the study.[3]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the PGC-1α signaling pathway and a general experimental workflow for in vivo compound comparison.

PGC1a_Signaling_Pathway cluster_upstream Upstream Signals cluster_regulators Upstream Regulators cluster_tfs Downstream Transcription Factors cluster_effects Downstream Effects cluster_activators Activators Exercise Exercise AMPK AMPK Exercise->AMPK SIRT1 SIRT1 Exercise->SIRT1 p38_MAPK p38 MAPK Exercise->p38_MAPK Cold Cold Exposure Cold->AMPK Cold->SIRT1 Cold->p38_MAPK Fasting Fasting Fasting->AMPK Fasting->SIRT1 Fasting->p38_MAPK PGC1a PGC-1α AMPK->PGC1a activate SIRT1->PGC1a activate p38_MAPK->PGC1a activate NRF1_2 NRF1/2 PGC1a->NRF1_2 co-activates ERRa ERRα PGC1a->ERRa co-activates PPARa PPARα PGC1a->PPARa co-activates Antioxidant_Def Antioxidant Defense PGC1a->Antioxidant_Def Mito_Biogenesis Mitochondrial Biogenesis NRF1_2->Mito_Biogenesis ERRa->Mito_Biogenesis Fatty_Acid_Ox Fatty Acid Oxidation PPARa->Fatty_Acid_Ox ZLN005 ZLN005 ZLN005->PGC1a directly activates Metformin Metformin Metformin->AMPK activates Fenofibrate Fenofibrate Fenofibrate->PPARa activates

Caption: PGC-1α Signaling Pathway.

Experimental_Workflow A Animal Model Selection (e.g., db/db mice, UUO mice) B Group Assignment (Vehicle, ZLN005, Comparator) A->B C In Vivo Dosing (Specified route and duration) B->C D Phenotypic & Behavioral Analysis (e.g., Glucose Tolerance, Fibrosis Scoring) C->D E Sample Collection (Blood, Tissues) D->E F Molecular & Biochemical Analysis (e.g., Western Blot, qPCR, Histology) E->F G Data Analysis & Comparison F->G

Caption: In Vivo Compound Comparison Workflow.

References

Navigating the Analytical Landscape for ZLN005: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the promising PGC-1α activator ZLN005, robust and reliable analytical methods are paramount for ensuring data integrity and product quality. While specific validated analytical methods for ZLN005 are not extensively published, this guide provides a comprehensive comparison of established analytical techniques for benzimidazole (B57391) derivatives, the chemical class to which ZLN005 belongs. The experimental data and protocols presented here for related compounds can serve as a strong foundation for developing and validating methods for ZLN005.

This guide compares two of the most common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into their respective strengths, typical validation parameters, and provide illustrative experimental protocols that can be adapted for ZLN005 analysis.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for the analysis of ZLN005 will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and the complexity of the sample matrix.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Sensitivity Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.Highly sensitive, often in the picogram to femtogram per milliliter (pg/mL to fg/mL) range.
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to the selection of precursor and product ions.
Matrix Effects Less prone to matrix effects compared to LC-MS/MS.Can be significantly affected by ion suppression or enhancement from matrix components.
Cost & Complexity Lower initial cost, simpler operation and maintenance.Higher initial investment, more complex operation and data analysis.
Typical Applications Routine quality control, purity assessment, and quantification of bulk drug substance and formulated products.Bioanalysis (e.g., plasma, tissue), metabolite identification, and trace-level impurity analysis.

Signaling Pathway of ZLN005

ZLN005 is a known activator of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and cellular energy metabolism. Understanding this pathway is crucial for interpreting the biological effects of ZLN005 in various experimental settings.

G ZLN005 ZLN005 AMPK AMPK ZLN005->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates NRF1 NRF1/2 PGC1a->NRF1 Co-activates Gene_Expression Target Gene Expression PGC1a->Gene_Expression Regulates TFAM TFAM NRF1->TFAM Induces Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes

Caption: Simplified signaling pathway of ZLN005 action.

Experimental Protocols for Analytical Method Development

The following are generalized protocols for HPLC-UV and LC-MS/MS method development, based on established methods for other benzimidazole compounds. These should be optimized and validated specifically for ZLN005.

Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for determining the stability of a drug substance and its degradation products.

Experimental Workflow:

G cluster_0 Forced Degradation cluster_1 Method Development & Validation Acid Acid Hydrolysis (e.g., 0.1M HCl) Optimization Chromatographic Optimization Acid->Optimization Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Optimization Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Optimization Thermal Thermal Stress (e.g., 60°C) Thermal->Optimization Photolytic Photolytic Stress (UV/Vis light) Photolytic->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation ZLN005_Sample ZLN005 Sample ZLN005_Sample->Acid ZLN005_Sample->Base ZLN005_Sample->Oxidation ZLN005_Sample->Thermal ZLN005_Sample->Photolytic

Caption: Workflow for developing a stability-indicating HPLC method.

Chromatographic Conditions (Example for a Benzimidazole Derivative):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 290 nm
Column Temperature 25 °C
Injection Volume 20 µL

Validation Parameters (Based on ICH Q2(R1) Guidelines):

ParameterAcceptance Criteria
Specificity The method should be able to resolve the analyte peak from degradation products and matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.
Accuracy Recovery of 98-102% for the analyte in spiked samples.
Precision Repeatability (RSD) ≤ 2%; Intermediate Precision (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).
Quantitative LC-MS/MS Method in a Biological Matrix

For quantifying ZLN005 in complex biological matrices like plasma, a highly sensitive and selective LC-MS/MS method is preferred.

Sample Preparation and Analysis Workflow:

G Plasma Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Plasma->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Quantification Quantification LC_MS->Quantification

Caption: Typical workflow for LC-MS/MS analysis in plasma.

LC-MS/MS Conditions (Example for a Benzimidazole Derivative):

ParameterCondition
LC System UPLC or HPLC system
Column C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation
Flow Rate 0.3 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Specific precursor > product ion transitions for ZLN005 and an internal standard.

Validation Parameters (Based on FDA Bioanalytical Method Validation Guidance):

ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.99 over the calibration range.
Accuracy & Precision Within-run and between-run accuracy (% bias) and precision (% RSD) should be within ±15% (±20% at LLOQ).
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Recovery Consistent and reproducible extraction recovery.
Stability Analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term).

Conclusion

The development and validation of robust analytical methods are critical for the successful advancement of ZLN005 from the research laboratory to potential clinical applications. While this guide provides a comparative framework and foundational protocols based on structurally related benzimidazole compounds, it is imperative that these methods are specifically tailored, optimized, and rigorously validated for ZLN005 to ensure the accuracy and reliability of the generated data. Researchers are encouraged to use this guide as a starting point for their analytical method development and validation journey.

Specificity of ZLN005 for PGC-1α Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and cellular energy metabolism, making it a key therapeutic target for metabolic diseases and conditions associated with mitochondrial dysfunction.[1][2] ZLN005 has emerged as a potent small-molecule activator of PGC-1α.[3] This guide provides a comparative analysis of the specificity of ZLN005 for PGC-1α activation against other common alternatives, supported by experimental data and detailed protocols.

Mechanism of Action: ZLN005 in Focus

ZLN005 is a benzimidazole (B57391) derivative that upregulates the transcription of the PPARGC1A gene, which encodes PGC-1α.[4][5] Its mechanism of action is notably cell-type specific, showing robust effects in skeletal muscle cells (myotubes) while having minimal to no effect in hepatocytes.[6][7] This tissue-specific action suggests a distinct mode of regulation compared to broader metabolic activators.

The activation of PGC-1α expression by ZLN005 in L6 myotubes is dependent on the AMP-activated protein kinase (AMPK) pathway.[6] However, ZLN005 does not appear to directly activate AMPK kinase activity. Instead, it has been shown to increase the cellular ADP:ATP ratio, which is a known trigger for AMPK activation.[6] This suggests an indirect mechanism of AMPK activation, which then leads to the downstream transcription of PGC-1α.[6]

Comparative Analysis: ZLN005 vs. Alternative PGC-1α Activators

Several other compounds are known to activate PGC-1α, primarily through indirect mechanisms involving the activation of upstream signaling pathways. The most common alternatives include the AMPK activators AICAR and metformin, and the SIRT1 activator resveratrol (B1683913).

  • AICAR (Acadesine): An adenosine (B11128) analog that directly activates AMPK, mimicking the effects of AMP.[8]

  • Metformin: A widely used anti-diabetic drug that activates AMPK, although its precise mechanism is complex and may involve inhibition of mitochondrial complex I.[9]

  • Resveratrol: A natural polyphenol that activates the NAD+-dependent deacetylase SIRT1. SIRT1 can deacetylate and activate PGC-1α.[10][11]

The key distinction lies in the directness and specificity of their actions. ZLN005 is described as a PGC-1α transcriptional regulator, implying a more targeted effect on the PGC-1α gene promoter, albeit through an AMPK-dependent pathway in certain cells.[4][6] In contrast, AICAR, metformin, and resveratrol activate broad metabolic regulators (AMPK and SIRT1) that have numerous downstream targets besides PGC-1α, potentially leading to more widespread physiological effects.

Signaling Pathways of PGC-1α Activation

The following diagrams illustrate the signaling pathways for ZLN005 and its alternatives.

ZLN005_Pathway cluster_cell ZLN005 ZLN005 ADP_ATP Increased ADP:ATP Ratio ZLN005->ADP_ATP Cell Muscle Cell AMPK AMPK ADP_ATP->AMPK PGC1a_Gene PGC-1α Gene (PPARGC1A) AMPK->PGC1a_Gene Upregulates Transcription PGC1a_Protein PGC-1α Protein PGC1a_Gene->PGC1a_Protein Translation Mito Mitochondrial Biogenesis PGC1a_Protein->Mito

Caption: ZLN005 Signaling Pathway.

Alternatives_Pathway AICAR AICAR AMPK AMPK AICAR->AMPK Metformin Metformin Metformin->AMPK Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 PGC1a_Protein_active PGC-1α (deacetylated/ phosphorylated) AMPK->PGC1a_Protein_active Phosphorylation Other Other Cellular Effects AMPK->Other SIRT1->PGC1a_Protein_active Deacetylation SIRT1->Other PGC1a_Protein_inactive PGC-1α (acetylated) Mito Mitochondrial Biogenesis PGC1a_Protein_active->Mito

Caption: Alternative PGC-1α Activation Pathways.

Quantitative Data Presentation

The following tables summarize quantitative data on the effects of ZLN005 and alternative compounds on PGC-1α and related processes. Direct comparative studies on the specificity of these compounds are limited; therefore, the data is compiled from various sources.

Table 1: In Vitro Effects of PGC-1α Activators

CompoundCell LineConcentrationEffect on PGC-1α mRNADownstream EffectsReference
ZLN005 L6 Myotubes10-20 µMSignificant IncreaseIncreased glucose uptake and fatty acid oxidation[6]
ZLN005 hESC-CMs10 µM1.7-fold increaseUpregulated mitochondrial function-related genes[12][13]
ZLN005 Rat HepatocytesUp to 20 µMNo significant effectNo change in gluconeogenic gene expression[6][7]
AICAR C2C12 Myotubes1-2 mM2.2-fold increaseIncreased mitochondrial enzyme activities[5]
Resveratrol C2C12 Myotubes20-50 µMIncreaseIncreased mitochondrial proteins[14]

Table 2: In Vivo Effects of ZLN005

Animal ModelDosageTreatment DurationEffect in Skeletal MuscleEffect in LiverOutcomeReference
db/db mice15 mg/kg/day (p.o.)4 weeksIncreased PGC-1α and downstream gene transcriptionReduced PGC-1α and gluconeogenesis genesImproved glucose tolerance and insulin (B600854) sensitivity[6]
Mice with PND5 mg/kg (i.p.)7 days--Improved cognitive function, upregulated PGC-1α/NRF-1[4]
Mice (liver IRI)Not specified3 days-Increased mitochondrial massDecreased liver injury and oxidative stress[5]

Experimental Protocols

This section provides a detailed methodology for a typical experiment to assess the activation of PGC-1α in a cell-based model.

Objective: To determine the effect of a test compound (e.g., ZLN005) on PGC-1α mRNA expression in L6 myotubes.
Materials:
  • L6 rat skeletal muscle myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin (B12071052)

  • Test compound (ZLN005) and vehicle (DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for PGC-1α and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix and instrument

Experimental Workflow:

Experimental_Workflow A 1. Cell Culture & Differentiation L6 myoblasts are cultured in DMEM + 10% FBS. Differentiation is induced by switching to DMEM + 2% horse serum for 4-6 days. B 2. Compound Treatment Differentiated L6 myotubes are treated with ZLN005 (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours). A->B C 3. RNA Extraction Total RNA is isolated from the cells using a commercial RNA extraction kit. B->C D 4. cDNA Synthesis Reverse transcription is performed to synthesize cDNA from the extracted RNA. C->D E 5. Quantitative PCR (qPCR) qPCR is performed using primers for PGC-1α and a housekeeping gene. Relative expression is calculated using the ΔΔCt method. D->E F 6. Data Analysis Fold change in PGC-1α mRNA expression in treated vs. vehicle control is determined. E->F

Caption: Workflow for PGC-1α Activation Assay.
Detailed Steps:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • When cells reach 80-90% confluency, induce differentiation by replacing the growth medium with DMEM containing 2% horse serum and 1% penicillin-streptomycin.

    • Allow cells to differentiate for 4-6 days, with media changes every 2 days, until myotubes are formed.

  • Compound Treatment:

    • Prepare stock solutions of ZLN005 in DMSO.

    • On the day of the experiment, dilute the stock solution in the differentiation medium to the final desired concentration (e.g., 10 µM).

    • Treat the differentiated L6 myotubes with the ZLN005-containing medium or a vehicle control (medium with the same concentration of DMSO) for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • After treatment, wash the cells with PBS and lyse them according to the protocol of your chosen RNA extraction kit.

    • Quantify the extracted RNA and assess its purity.

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for PGC-1α and the housekeeping gene, and a suitable qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for PGC-1α and the housekeeping gene in both treated and control samples.

    • Calculate the relative expression of PGC-1α mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion

ZLN005 stands out as a PGC-1α activator with a notable degree of tissue specificity, primarily targeting skeletal muscle.[6][7] Its mechanism, while dependent on AMPK, appears to be more focused on the transcriptional upregulation of PGC-1α compared to broader metabolic activators like AICAR, metformin, and resveratrol.[6] These alternatives exert their effects by activating central metabolic regulators (AMPK and SIRT1), which influence a wider range of cellular processes beyond PGC-1α activation.

For researchers seeking to specifically modulate PGC-1α in skeletal muscle with potentially fewer systemic metabolic effects, ZLN005 presents a promising tool. However, for broader metabolic modulation or in cell types where ZLN005 is inactive, alternatives like AICAR, metformin, or resveratrol may be more appropriate. The choice of activator should be guided by the specific research question, the experimental system, and the desired level of specificity. Further head-to-head studies are needed to fully elucidate the comparative specificity and off-target profiles of these compounds.

References

A Comparative Analysis of ZLN005 Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of ZLN005, a novel transcriptional activator of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), across different species. Understanding the metabolic fate of ZLN005 is crucial for the preclinical and clinical development of this promising therapeutic agent for metabolic diseases. This document summarizes key experimental data on its metabolic pathways, metabolite identification, and pharmacokinetics, aiming to facilitate further research and development.

In Vitro and In Vivo Metabolic Profile of ZLN005

Studies have begun to elucidate the metabolic pathways of ZLN005 in preclinical species. Research involving both in vitro assays with liver microsomes and S9 fractions from rats and humans, as well as in vivo studies in rats, has provided initial insights into its biotransformation.

Metabolite Identification

The primary metabolic transformations of ZLN005 involve both Phase I and Phase II reactions. In vitro incubations with rat and human liver microsomes and S9 fractions have identified several metabolic pathways.[1] These findings were complemented by in vivo studies where metabolites were identified in the urine of rats administered with ZLN005.[1] The major identified metabolic transformations are summarized in the table below.

Metabolic Reaction Description Species Observed (In Vitro) Species Observed (In Vivo)
Phase I
MonohydroxylationAddition of one hydroxyl groupRat, HumanRat
DihydroxylationAddition of two hydroxyl groupsRat, HumanRat
CarboxylationOxidation to a carboxylic acidRat, HumanRat
Phase II
GlucuronidationConjugation with glucuronic acidRat, HumanRat (major)
SulfationConjugation with a sulfate (B86663) groupRat, HumanRat (major)
Glutathione ConjugationConjugation with glutathioneRat, HumanNot specified

Table 1: Summary of Identified Metabolic Transformations of ZLN005.[1]

The parent compound, along with several major Phase I metabolites, has been detected in the plasma and brain of rats, indicating that both the original molecule and its initial metabolites are systemically available.[1] In rats, the primary metabolites found in vivo are glucuronide and sulfate conjugates of the dihydroxylated, carboxylated, and hydroxy-acid forms of ZLN005.[1]

Pharmacokinetics of ZLN005 in Mice

Pharmacokinetic studies in diabetic db/db mice provide initial data on the absorption and distribution of ZLN005 following oral administration.

After a single oral dose of 15 mg/kg, ZLN005 was rapidly absorbed, reaching a peak plasma concentration of 3.7 µmol/L within 15 minutes.[2] The plasma concentration then declined to 0.44 µmol/L within 4 hours.[2] Tissue distribution analysis revealed a high concentration in the liver (60.9 µmol/L within 15 minutes), which decreased to 10.9 µmol/L after 4 hours.[2] The concentration in muscle tissue was reported to be stable.[2]

Parameter Value Species Dosage Time Point
Peak Plasma Concentration (Cmax) 3.7 µmol/Ldb/db Mouse15 mg/kg (oral)15 minutes
Plasma Concentration 0.44 µmol/Ldb/db Mouse15 mg/kg (oral)4 hours
Peak Liver Concentration 60.9 µmol/Ldb/db Mouse15 mg/kg (oral)15 minutes
Liver Concentration 10.9 µmol/Ldb/db Mouse15 mg/kg (oral)4 hours

Table 2: Pharmacokinetic Parameters of ZLN005 in db/db Mice.[2]

Experimental Protocols

In Vitro Metabolite Identification[1]
  • Systems: Rat and human liver microsomes and S9 fractions.

  • Incubation: ZLN005 was incubated with the liver subcellular fractions.

  • Analysis: Metabolites were extracted and analyzed by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) using a hybrid linear ion trap triple quadrupole mass spectrometer.

  • Detection Modes: Full scan, enhanced product ion scan, neutral loss scan, and precursor scan modes were utilized for comprehensive metabolite identification.

In Vivo Metabolite Identification in Rats[1]
  • Animal Model: Rats were dosed with ZLN005.

  • Sample Collection: Urine was collected for the identification of excreted metabolites. Plasma and brain tissue were also collected to profile the parent compound and its metabolites.

  • Analysis: Extracted metabolites from urine were analyzed by LC-MS/MS.

  • Profiling in Plasma and Brain: Multiple reaction monitoring (MRM) was used to profile ZLN005 and its major Phase I metabolites in plasma and brain tissue.

Pharmacokinetic Study in Mice[2]
  • Animal Model: Diabetic db/db mice.

  • Administration: A single oral dose of ZLN005 (15 mg/kg) was administered.

  • Sample Collection: Plasma and tissue samples (liver, muscle) were collected at different time points.

  • Analysis: The concentrations of ZLN005 in the collected samples were determined by liquid chromatography–mass spectrometry/mass spectrometry (LC-MS/MS).

Visualizing Metabolic Pathways and Experimental Workflows

To further illustrate the metabolic fate and the experimental approach to studying ZLN005, the following diagrams are provided.

ZLN005_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ZLN005 ZLN005 Mono_OH Monohydroxylated Metabolites ZLN005->Mono_OH Hydroxylation Di_OH Dihydroxylated Metabolites Mono_OH->Di_OH Hydroxylation Carboxyl Carboxylic Acid Metabolites Mono_OH->Carboxyl Oxidation GSH Glutathione Conjugates Mono_OH->GSH Glutathione Conjugation Glucuronide Glucuronide Conjugates Di_OH->Glucuronide Glucuronidation Sulfate Sulfate Conjugates Di_OH->Sulfate Sulfation Carboxyl->Glucuronide Glucuronidation

Metabolic Pathway of ZLN005

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism (Rat) cluster_pk Pharmacokinetics (Mouse) Incubation Incubation of ZLN005 with Rat & Human Liver Microsomes/S9 Extraction1 Metabolite Extraction Incubation->Extraction1 LCMS1 LC-MS/MS Analysis Extraction1->LCMS1 Metabolite_ID Metabolite Identification LCMS1->Metabolite_ID Identification Dosing Oral Administration of ZLN005 to Rats Collection Urine, Plasma, and Brain Collection Dosing->Collection Extraction2 Metabolite Extraction Collection->Extraction2 LCMS2 LC-MS/MS Analysis Extraction2->LCMS2 LCMS2->Metabolite_ID Identification PK_Dosing Oral Administration of ZLN005 to Mice PK_Collection Plasma and Tissue Collection PK_Dosing->PK_Collection PK_Analysis LC-MS/MS Quantification PK_Collection->PK_Analysis PK_Parameters PK_Parameters PK_Analysis->PK_Parameters Pharmacokinetic Parameters

Experimental Workflow for ZLN005 Metabolism Studies

References

Evaluating the Linearity of 5-Hydroxyl ZLN005 Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the detection and quantification of 5-Hydroxyl ZLN005, a potential metabolite of the novel PGC-1α transcriptional regulator, ZLN005. Linearity, a critical parameter in method validation, is a key focus of this evaluation. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific experimental needs, ensuring accurate and reliable data in pharmacokinetic, metabolism, and safety studies.

ZLN005 is a small-molecule activator of the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism.[1][2] Its therapeutic potential is being explored for metabolic disorders such as type 2 diabetes.[2] Understanding the metabolic fate of ZLN005 is crucial for its development as a therapeutic agent. In vitro and in vivo studies have shown that ZLN005 undergoes metabolism, including mono- and dihydroxylation.[3][4] This guide will focus on the detection of a likely hydroxylated metabolite, 5-Hydroxyl ZLN005.

Comparative Analysis of Detection Methods

The two primary analytical techniques suitable for the quantitative analysis of 5-Hydroxyl ZLN005 in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate. Relies on chromatographic separation and the chromophore of the analyte. Potential for interference from co-eluting compounds with similar UV spectra.High. Provides structural information based on parent and fragment ion masses, significantly reducing interferences.
Sensitivity Lower. Generally in the microgram to nanogram per milliliter range.[5]Higher. Capable of detecting analytes in the picogram to femtogram per milliliter range.[6]
Linearity Range Typically narrower. The linear range can be influenced by factors such as detector saturation at high concentrations.[7]Wide. Often spans several orders of magnitude, allowing for the quantification of both low and high concentration samples in a single run.[6]
Matrix Effects Less susceptible to ion suppression or enhancement.Prone to matrix effects where components of the biological sample can interfere with the ionization of the analyte, potentially affecting accuracy and linearity.
Cost & Complexity Lower initial cost and less complex instrumentation.Higher initial investment and requires more specialized expertise for operation and data analysis.

Experimental Protocols

General Sample Preparation for Biological Matrices (Plasma, Urine)
  • Protein Precipitation: For plasma samples, proteins are typically precipitated by adding a water-miscible organic solvent such as acetonitrile (B52724) or methanol (B129727) (usually in a 3:1 ratio of solvent to plasma). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the analyte is then collected.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids. An organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is added to the aqueous sample. After mixing and centrifugation, the organic layer containing the analyte is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Solid-Phase Extraction (SPE): SPE provides a more efficient and selective sample clean-up.[8] The sample is loaded onto a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. The eluent is evaporated and the residue reconstituted.

HPLC-UV Method
  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile with 0.1% trifluoroacetic acid) is typical.[9]

    • Flow Rate: A flow rate of 1 mL/min is often employed.[5]

    • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of 5-Hydroxyl ZLN005.

  • Linearity Assessment:

    • Prepare a series of calibration standards of 5-Hydroxyl ZLN005 in the appropriate blank biological matrix, covering the expected concentration range.

    • Analyze each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis. A correlation coefficient (r²) of >0.99 is generally considered acceptable for good linearity.[10]

LC-MS/MS Method
  • Chromatographic Conditions: Similar to HPLC-UV, but often with faster run times using shorter columns and higher flow rates.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is a common choice for this type of molecule.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[11] This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

  • Linearity Assessment:

    • Prepare calibration standards and quality control (QC) samples in the relevant biological matrix.

    • Analyze the samples using the optimized LC-MS/MS method.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • The curve is typically fitted with a weighted (e.g., 1/x or 1/x²) linear regression. The acceptance criterion for linearity is usually a correlation coefficient (r²) of ≥0.99.

Visualizations

Signaling Pathway of ZLN005

ZLN005_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion ZLN005 ZLN005 AMPK AMPK ZLN005->AMPK Activates pAMPK pAMPK (Activated) AMPK->pAMPK Phosphorylation PGC1a_gene PGC-1α Gene pAMPK->PGC1a_gene Induces Transcription PGC1a_mRNA PGC-1α mRNA PGC1a_gene->PGC1a_mRNA Transcription PGC1a_protein PGC-1α Protein PGC1a_mRNA->PGC1a_protein Translation Mito_biogenesis Mitochondrial Biogenesis PGC1a_protein->Mito_biogenesis Promotes FAO Fatty Acid Oxidation PGC1a_protein->FAO Promotes Linearity_Evaluation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation stock Stock Solution of 5-Hydroxyl ZLN005 cal_standards Prepare Calibration Standards (in blank matrix) stock->cal_standards qc_samples Prepare Quality Control Samples stock->qc_samples extraction Sample Extraction (PPT, LLE, or SPE) cal_standards->extraction qc_samples->extraction instrument LC-MS/MS or HPLC-UV Analysis extraction->instrument peak_integration Peak Integration instrument->peak_integration cal_curve Construct Calibration Curve (Peak Area vs. Concentration) peak_integration->cal_curve regression Linear Regression Analysis cal_curve->regression linearity_assessment Assess Linearity (r² > 0.99) regression->linearity_assessment

References

A Comparative Guide to the Robustness Testing of an Analytical Method for ZLN005

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the robustness testing for a hypothetical high-performance liquid chromatography (HPLC) analytical method for the quantification of ZLN005, a potent PGC-1α transcriptional regulator. Due to the limited publicly available data on a specific validated analytical method for ZLN005, this guide presents a representative robustness study based on established methods for similar benzodiazepine (B76468) derivatives. The experimental data and protocols are illustrative and aim to provide researchers, scientists, and drug development professionals with a practical framework for assessing the robustness of an analytical method for ZLN005.

Introduction to ZLN005 and Analytical Robustness

ZLN005 is a small molecule that acts as a transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2][3] PGC-1α is a key regulator of mitochondrial biogenesis and energy metabolism.[3][4] ZLN005 has shown therapeutic potential in various conditions, including metabolic diseases and ischemia-reperfusion injuries, by modulating the PGC-1α signaling pathway.[4][5][6]

Robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7][8] A robust analytical method ensures reliability and consistency during routine use in different laboratories, with different instruments, and by different analysts.

Representative HPLC Method for ZLN005 Quantification

The following hypothetical HPLC method is proposed for the quantification of ZLN005 in a given sample.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter to control.

  • Detection: UV detector at a specified wavelength (e.g., 240 nm).

  • Flow Rate: A constant flow rate (e.g., 1.0 mL/min).

  • Column Temperature: Controlled temperature (e.g., 40°C).

Experimental Protocol for Robustness Testing

The robustness of the proposed HPLC method is evaluated by introducing small, deliberate variations to key method parameters. The effect of these variations on the analytical results, such as peak area, retention time, and resolution, is then assessed.

Parameters to be varied:

  • Flow Rate: ± 0.05 mL/min from the nominal flow rate.[7]

  • Column Temperature: ± 2°C from the set temperature.[7]

  • Mobile Phase pH: ± 0.2 units from the target pH.

  • Mobile Phase Composition: ± 2% variation in the proportion of the organic solvent.

  • Detection Wavelength: ± 2 nm from the set wavelength.

A fractional factorial design is often employed for robustness testing to efficiently evaluate the impact of multiple parameter variations simultaneously.

Data Presentation: Robustness Testing Results

The following tables summarize the hypothetical results of the robustness testing of the ZLN005 analytical method. The data is presented as the percentage relative standard deviation (%RSD) for the key analytical responses.

Table 1: Effect of Varied Parameters on ZLN005 Peak Area

ParameterVariationMean Peak Area (n=6)%RSD
Nominal Conditions -1,250,0000.8
Flow Rate +0.05 mL/min1,245,0000.9
-0.05 mL/min1,258,0000.7
Temperature +2°C1,252,0000.8
-2°C1,248,0000.9
Mobile Phase pH +0.21,260,0001.1
-0.21,240,0001.2
Organic Phase % +2%1,235,0001.3
-2%1,265,0001.1
Wavelength +2 nm1,247,0000.9
-2 nm1,253,0000.8

Table 2: Effect of Varied Parameters on ZLN005 Retention Time

ParameterVariationMean Retention Time (min) (n=6)%RSD
Nominal Conditions -5.200.5
Flow Rate +0.05 mL/min5.050.6
-0.05 mL/min5.350.5
Temperature +2°C5.150.4
-2°C5.250.5
Mobile Phase pH +0.25.180.7
-0.25.220.6
Organic Phase % +2%4.900.8
-2%5.500.7
Wavelength +2 nm5.200.5
-2 nm5.200.5

Acceptance Criteria: The method is considered robust if the %RSD for the peak area and retention time remains within predefined limits (e.g., %RSD < 2%). The results in the tables above indicate that the hypothetical method is robust as all %RSD values are below 2%.

ZLN005 Signaling Pathway

ZLN005 exerts its biological effects by activating the PGC-1α signaling pathway. This pathway plays a crucial role in mitochondrial biogenesis and the regulation of cellular energy metabolism. The diagram below illustrates the simplified signaling cascade initiated by ZLN005.

ZLN005_Signaling_Pathway ZLN005 ZLN005 AMPK AMPK Activation ZLN005->AMPK PGC1a PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha) AMPK->PGC1a NRF1 NRF-1 (Nuclear Respiratory Factor 1) PGC1a->NRF1 Metabolic_Effects Improved Glucose Uptake & Fatty Acid Oxidation PGC1a->Metabolic_Effects TFAM TFAM (Mitochondrial Transcription Factor A) NRF1->TFAM Mito_Biogenesis Mitochondrial Biogenesis & Increased Mitochondrial Function TFAM->Mito_Biogenesis

Caption: ZLN005 activates PGC-1α signaling pathway.

Experimental Workflow for Robustness Testing

The following diagram outlines the general workflow for conducting a robustness study of an analytical method.

Robustness_Testing_Workflow Define_Method Define Nominal Analytical Method Parameters Identify_Factors Identify Critical Parameters for Variation Define_Method->Identify_Factors Design_Experiment Design Experiment (e.g., Fractional Factorial) Identify_Factors->Design_Experiment Perform_Analysis Perform Analyses under Varied Conditions Design_Experiment->Perform_Analysis Collect_Data Collect and Analyze Data (Peak Area, Retention Time, etc.) Perform_Analysis->Collect_Data Evaluate_Results Evaluate Against Acceptance Criteria (%RSD) Collect_Data->Evaluate_Results Conclusion Draw Conclusion on Method Robustness Evaluate_Results->Conclusion

Caption: General workflow for robustness testing.

Conclusion

This guide provides a framework for understanding and implementing robustness testing for an analytical method intended for the quantification of ZLN005. While the presented data is hypothetical, it is based on established practices for similar compounds and serves as a valuable resource for developing and validating a robust analytical method. A thorough robustness study is essential to ensure the reliability and consistency of the analytical data, which is paramount in research, drug development, and quality control.

References

Inter-Laboratory Comparison Guide for ZLN005 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the quantification of ZLN005, a small-molecule transcriptional activator of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). While direct inter-laboratory comparison studies for ZLN005 quantification are not publicly available, this document compiles relevant quantitative data from various studies and outlines standardized experimental protocols to facilitate consistent and reproducible measurements across different laboratories.

Quantitative Performance of ZLN005

The following tables summarize the dose-dependent effects of ZLN005 on various biological parameters as reported in scientific literature. This data can serve as a reference for expected performance and aid in the design of future experiments.

Table 1: In Vitro Dose-Dependent Effects of ZLN005 on Cellular Processes

Cell LineTreatment DurationZLN005 ConcentrationObserved EffectFold Change/PercentageCitation
L6 Myotubes24 hours20 µMGlucose Uptake1.8-fold increase[1]
L6 Myotubes24 hours20 µMPalmitic Acid Oxidation1.28-fold increase[1]
L6 Myotubes24 hours2.5, 5, 10, 20 µMAMPK ActivationDose-dependent increase[2]
hESC-CMs48 hours10 µMPGC-1α mRNA Levels1.7-fold increase[3]
hESC-CMs48 hours10 µMmtDNA Copy Number1.5-fold higher than control[3]

Table 2: In Vivo Effects of ZLN005 Administration

Animal ModelDosageTreatment DurationObserved EffectOutcomeCitation
db/db mice15 mg/kg (p.o.)4 weeksBlood Glucose LevelsSignificant decrease in random and fasting blood glucose[2]
db/db miceNot specifiedNot specifiedInsulin Tolerance Test (AUC)~18% decrease[1]
db/db miceNot specifiedNot specifiedPyruvate Tolerance Test (AUC)16% decrease[1]
C57BL/6 mice5 mg/(kg⋅d) and 7.5 mg/(kg⋅d) (i.p.)3 days pre-surgery to 3 days post-surgeryCognitive FunctionImproved compared to surgery group[4]

Experimental Protocols

Quantification of ZLN005 and its Metabolites by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of ZLN005 and its metabolites in various biological matrices.[5]

  • Sample Preparation:

    • For in vitro studies, incubate ZLN005 with rat or human liver microsomes and S9 fractions.[5]

    • For in vivo studies, collect urine, plasma, or brain tissue from ZLN005-dosed rats.[5]

    • Perform protein precipitation, typically with methanol, to extract the analyte and its metabolites.

  • LC-MS/MS Analysis:

    • Utilize a hybrid linear ion trap triple quadrupole mass spectrometer.[5]

    • Employ multiple scan modes for comprehensive analysis, including full scan, enhanced product ion scan, neutral loss scan, and precursor scan modes.[5]

    • For targeted quantification, use multiple reaction monitoring (MRM) to profile ZLN005 and its major metabolites.[5]

Signaling Pathways and Experimental Workflows

ZLN005 Signaling Pathway

ZLN005 acts as a transcriptional activator of PGC-1α.[6][7] In skeletal muscle cells, this activation is mediated through the AMP-activated protein kinase (AMPK) pathway.[1][8] Activated PGC-1α coactivates nuclear respiratory factors (NRF-1/2) and mitochondrial transcription factor A (TFAM), leading to increased mitochondrial biogenesis and function.[9][10]

ZLN005_Signaling_Pathway ZLN005 ZLN005 AMPK AMPK ZLN005->AMPK activates PGC1a PGC-1α AMPK->PGC1a activates NRF NRF-1/2 PGC1a->NRF co-activates TFAM TFAM PGC1a->TFAM co-activates Mito_Biogenesis Mitochondrial Biogenesis NRF->Mito_Biogenesis TFAM->Mito_Biogenesis Metabolism Improved Metabolism Mito_Biogenesis->Metabolism

Caption: ZLN005 activates PGC-1α via AMPK, promoting mitochondrial biogenesis.

Proposed Workflow for Inter-Laboratory ZLN005 Quantification

To ensure comparability of ZLN005 quantification across different laboratories, a standardized workflow is essential. This involves proficiency testing where a central provider distributes standardized samples to participating laboratories for analysis.

Interlab_Comparison_Workflow cluster_Provider Proficiency Testing Provider cluster_Labs Participating Laboratories Prep Prepare Standardized ZLN005 Samples Distribute Distribute Samples Prep->Distribute LabA Laboratory A Distribute->LabA LabB Laboratory B Distribute->LabB LabC Laboratory C Distribute->LabC Analysis LC-MS/MS Quantification LabA->Analysis LabB->Analysis LabC->Analysis Comparison Compare Results & Assess Proficiency Analysis->Comparison

Caption: Workflow for a ZLN005 inter-laboratory proficiency testing program.

References

Safety Operating Guide

Proper Disposal of 5-Hydroxyl ZLN005-d13: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must handle and dispose of 5-Hydroxyl ZLN005-d13, a deuterated aryl hydrocarbon receptor agonist, with specific safety protocols due to its potential hazards. This guide provides detailed, step-by-step procedures for its safe disposal.

Based on safety data for the analogous compound ZLN005, this chemical is classified as harmful if swallowed, a cause of serious eye irritation, and may have long-lasting harmful effects on aquatic life.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal.[1]

Summary of Key Safety and Disposal Data

For quick reference, the following table summarizes the essential information for the handling and disposal of this compound, based on the data for ZLN005.

ParameterInformationSource
Chemical Name This compound-
Analogue CAS No. 49671-76-3 (for ZLN005)[1][2][3]
Hazard Classifications Acute toxicity - oral 4; Eye irritation 2A; Aquatic Chronic 4[1]
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritationH413: May cause long lasting harmful effects to aquatic life[1]
Primary Disposal Concern Avoid release to the environment[1]
Personal Protective Equipment (PPE) Safety glasses with side-shields, impervious gloves, lab coat[1]

Experimental Workflow for Disposal

The proper disposal of this compound follows a structured workflow designed to minimize environmental release and ensure personnel safety. This process involves careful segregation, documentation, and transfer of the chemical waste.

G cluster_0 Preparation Phase cluster_1 Collection & Segregation cluster_2 Final Disposal Protocol start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Select a Designated, Labeled 'Hazardous Chemical Waste' container ppe->waste_container collect_solid Collect Solid Waste: - Unused/expired neat compound - Contaminated consumables (e.g., weigh boats, tips) waste_container->collect_solid collect_liquid Collect Liquid Waste: - Solutions in organic solvents (e.g., DMSO) - Contaminated aqueous solutions waste_container->collect_liquid segregate Segregate Waste Streams: - Halogenated vs. Non-halogenated solvents - Solid vs. Liquid waste collect_solid->segregate collect_liquid->segregate seal_container Securely Seal the Waste Container segregate->seal_container log_waste Complete a Hazardous Waste Tag (List all chemical constituents) seal_container->log_waste storage Store in a Designated Satellite Accumulation Area log_waste->storage disposal_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal_pickup end End: Waste Transferred for Professional Disposal disposal_pickup->end

Figure 1. A step-by-step workflow for the safe disposal of this compound waste.

Detailed Disposal Protocols

Adherence to the following step-by-step procedures is mandatory for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling any waste materials, ensure you are wearing appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Body Protection : A standard laboratory coat.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe and compliant disposal.

  • Solid Waste :

    • Place any unused or expired pure this compound directly into a designated solid hazardous waste container.

    • Any consumables that have come into direct contact with the compound, such as weighing paper, pipette tips, or contaminated gloves, must also be disposed of in this container.

  • Liquid Waste :

    • Solutions of this compound, typically dissolved in solvents like DMSO, should be collected in a designated liquid hazardous waste container.[3][4][5]

    • Ensure that the waste container is compatible with the solvent used.

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.

Container Management
  • All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their contents, including the name "this compound" and any solvents present.

  • Keep waste containers securely sealed at all times, except when adding waste.

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general laboratory traffic.

Final Disposal
  • Do not dispose of this compound down the drain or in the regular trash. This is to prevent the release of the substance into the aquatic environment, where it may cause long-term harm.[1]

  • Disposal of this chemical waste must be handled by your institution's certified hazardous waste management service. Follow your organization's specific procedures for requesting a waste pickup.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding laboratory safety standards and regulatory compliance.

References

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